A-Factor
Description
A-Factor is a natural product found in Trypanosoma brucei with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
REAWNMHCBIUKLZ-ZYHUDNBSSA-N |
Isomeric SMILES |
CC(C)CCCCC(=O)[C@H]1[C@@H](COC1=O)CO |
Canonical SMILES |
CC(C)CCCCC(=O)C1C(COC1=O)CO |
Synonyms |
2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone 2S-isocapryloyl-3S-hydroxymethyl-gamma-butyrolactone A-factor (Streptomyces) L-factor (Streptomyces) |
Origin of Product |
United States |
Foundational & Exploratory
The Role of A-Factor in Streptomyces Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their complex lifecycle, involving morphological differentiation from a vegetative mycelium to aerial hyphae and spores. This developmental process is intricately linked to the production of a vast array of secondary metabolites, including many clinically important antibiotics. The transition between these states is not arbitrary but is tightly regulated by a sophisticated network of signaling molecules. Among the most well-characterized of these is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small, diffusible γ-butyrolactone that acts as a microbial hormone in Streptomyces griseus and related species. At an extremely low concentration, this compound triggers a signaling cascade that initiates both morphological differentiation and the production of secondary metabolites like streptomycin.[1][2][3][4][5] This technical guide provides an in-depth exploration of the pivotal role of this compound in Streptomyces development, detailing its signaling pathway, the key molecular players, and the experimental methodologies used to elucidate this fascinating regulatory system.
The this compound Signaling Cascade
The this compound signaling pathway is a well-established model for understanding quorum sensing and chemical communication in bacteria. It is a multi-step cascade that translates the external signal of this compound concentration into a global change in gene expression, ultimately leading to a phenotypic switch.
Key Components of the Pathway:
-
This compound: A γ-butyrolactone signaling molecule that accumulates in the culture medium in a growth-dependent manner.[1][3][4]
-
AfsA: The key enzyme responsible for the biosynthesis of this compound.[1]
-
ArpA (this compound receptor protein): An intracellular receptor protein that acts as a transcriptional repressor. In the absence of this compound, ArpA binds to the promoter of the adpA gene, inhibiting its transcription.[1][5]
-
AdpA (this compound-dependent protein): A global transcriptional activator. When this compound binds to ArpA, ArpA is released from the adpA promoter, allowing for the transcription and translation of AdpA.[1][5]
-
AdpA Regulon: A large set of genes whose expression is directly or indirectly activated by AdpA. This regulon includes genes involved in morphological differentiation and secondary metabolism.
-
strR: A pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster, and a key target of AdpA.[1][3][6]
Mechanism of Action:
-
This compound Synthesis and Accumulation: During vegetative growth, the enzyme AfsA synthesizes this compound, which diffuses out of the cell and accumulates in the environment.
-
Repression by ArpA: In the absence of this compound, the ArpA protein exists as a dimer and binds to a specific palindromic sequence in the promoter region of the adpA gene, effectively repressing its transcription.[5][7]
-
Derepression by this compound: When the concentration of this compound reaches a critical threshold (approximately 10⁻⁹ M), it enters the cell and binds to ArpA.[3] This binding induces a conformational change in ArpA, causing it to dissociate from the adpA promoter.[1][5]
-
Activation of AdpA Expression: With the repressor removed, the adpA gene is transcribed, leading to the synthesis of the AdpA protein.
-
Global Transcriptional Activation: AdpA, in turn, acts as a global transcriptional activator, binding to the promoter regions of a wide range of genes (the AdpA regulon). This includes genes essential for the formation of aerial hyphae and the production of secondary metabolites.
-
Induction of Streptomycin Biosynthesis: A key target of AdpA is the strR gene, which encodes a pathway-specific transcriptional activator for the streptomycin biosynthetic gene cluster. Activation of strR by AdpA initiates the production of streptomycin.[1][3][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound signaling pathway.
| Parameter | Value | Organism/System | Reference(s) |
| This compound Effective Concentration | 10⁻⁹ M | Streptomyces griseus | [3] |
| AdpA-DNA Binding Affinity (Kd) | ~2 µM | In vitro (EMSA) |
Note: Specific values for ArpA-DNA binding affinity, fold-change in gene expression, and cellular protein concentrations are not consistently reported in the literature and represent areas for further investigation.
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Control by this compound of strR, the Pathway-Specific Transcriptional Activator for Streptomycin Biosynthesis in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AdpA, a central transcriptional regulator in the this compound regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional control by this compound of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
The A-Factor Signaling Pathway: A Master Regulator of Antibiotic Production in Streptomyces
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) signaling pathway is a key regulatory cascade in the genus Streptomyces, a group of soil bacteria renowned for their prolific production of antibiotics and other bioactive secondary metabolites. This quorum-sensing-like system allows individual cells to sense population density and coordinate a complex developmental program, including morphological differentiation and the onset of antibiotic biosynthesis. Understanding the intricacies of this pathway is paramount for the rational design of strategies to enhance the production of known antibiotics and to awaken silent biosynthetic gene clusters for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the core this compound signaling pathway, presents available quantitative data, details key experimental methodologies, and visualizes the molecular interactions and workflows.
The Core Signaling Cascade
The this compound signaling pathway is a well-characterized cascade that functions as a molecular switch, translating the extracellular concentration of this compound into a global transcriptional response. The central players in this pathway are the this compound molecule itself, its intracellular receptor ArpA, and the pleiotropic transcriptional activator AdpA.
This compound Biosynthesis
This compound is a γ-butyrolactone autoregulator that is synthesized from common primary metabolites. The key enzyme in this process is AfsA, which catalyzes the condensation of a β-ketoacyl derivative from fatty acid biosynthesis and a glycerol derivative.[1] The concentration of this compound gradually increases with cell growth, and upon reaching a critical threshold, it diffuses into the cytoplasm to initiate the signaling cascade.[2]
Signal Reception and Transduction
Inside the cell, this compound binds to its specific receptor protein, ArpA.[2] ArpA is a DNA-binding protein that, in the absence of this compound, acts as a repressor by binding to the promoter region of the adpA gene, thereby inhibiting its transcription.[3][4] The binding of this compound to ArpA induces a conformational change in the ArpA protein, causing it to dissociate from the adpA promoter. This derepression allows for the transcription and subsequent translation of the AdpA protein.[3][4]
Global Transcriptional Activation by AdpA
AdpA is a master transcriptional regulator belonging to the AraC/XylS family of DNA-binding proteins.[4] Once synthesized, AdpA activates the transcription of a large number of genes, collectively known as the AdpA regulon.[5][6] This regulon encompasses genes involved in both morphological differentiation (e.g., aerial mycelium formation and sporulation) and secondary metabolism, including the biosynthesis of antibiotics.[5][6][7] AdpA directly or indirectly activates the expression of pathway-specific transcriptional activators within antibiotic biosynthetic gene clusters. For instance, in Streptomyces griseus, AdpA activates the transcription of strR, the pathway-specific activator for streptomycin production.[8]
Quantitative Data
Precise quantitative measurements are crucial for a complete understanding of the dynamics of the this compound signaling pathway. While comprehensive data is still being gathered, key quantitative parameters have been determined.
| Parameter | Organism | Value | Method | Reference(s) |
| Binding Affinity (Kd) of this compound for ArpA | Streptomyces griseus | 0.7 nM | Scatchard analysis with tritium-labeled this compound | [9] |
| AdpA Consensus DNA Binding Sequence | Streptomyces griseus | 5'-TGGCSNGWWY-3' (S: G or C; W: A or T; Y: T or C; N: any nucleotide) | Uracil interference assay, missing T and GA interference assays, gel mobility shift assays | [4][10] |
| Number of AdpA Binding Sites in the Genome | Streptomyces griseus | >1200 | Chromatin Immunoprecipitation sequencing (ChIP-seq) | [11] |
| Number of Genes in the AdpA Regulon | Streptomyces griseus | >500 | ChIP-seq and transcriptome analysis | [12] |
| AdpA Protein Molecular Mass | Streptomyces griseus | ~45 kDa (encoded by a 405-amino-acid protein) | Deduced from gene sequence | [3] |
| ArpA Protein Molecular Mass | Streptomyces griseus | ~29.1 kDa (encoded by a 276-amino-acid protein) | Deduced from gene sequence | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the intricate relationships and experimental procedures is essential for a clear understanding of the this compound signaling pathway.
Caption: The this compound Signaling Pathway in Streptomyces.
Caption: Key Experimental Workflows for Studying the this compound Pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the this compound signaling pathway. These protocols are adapted from standard molecular biology techniques and should be optimized for specific laboratory conditions and Streptomyces strains.
Electrophoretic Mobility Shift Assay (EMSA) for ArpA-DNA Interaction
Objective: To qualitatively and quantitatively assess the binding of purified ArpA protein to the promoter region of the adpA gene.
Materials:
-
Purified ArpA protein
-
DNA probe: A 50-100 bp DNA fragment corresponding to the adpA promoter region containing the ArpA binding site, end-labeled with [γ-³²P]ATP or a non-radioactive label (e.g., biotin, infrared dye).
-
Binding Buffer (10X): 200 mM HEPES-KOH (pH 7.9), 500 mM KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol.
-
Poly(dI-dC) (1 mg/mL)
-
Native polyacrylamide gel (5-6%) in 0.5X TBE buffer.
-
Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol.
Procedure:
-
Prepare Binding Reactions: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
1 µL 10X Binding Buffer
-
1 µL Poly(dI-dC) (to reduce non-specific binding)
-
Varying amounts of purified ArpA protein (e.g., 0, 10, 50, 100, 200 ng)
-
1 µL Labeled DNA probe (~10,000 cpm or ~0.1-0.5 ng)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Electrophoresis:
-
Add 2 µL of 6X Loading Dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at 100-150 V in 0.5X TBE buffer at 4°C until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For non-radioactive probes, follow the manufacturer's instructions for detection (e.g., chemiluminescence for biotin, infrared scanning for fluorescent dyes).
-
Expected Results: A band corresponding to the free DNA probe will be present in all lanes. In lanes containing ArpA, a second, slower-migrating band corresponding to the ArpA-DNA complex will appear. The intensity of this shifted band should increase with increasing concentrations of ArpA.
DNase I Footprinting Assay
Objective: To determine the precise nucleotide sequence within the adpA promoter that is protected by ArpA binding.
Materials:
-
Purified ArpA protein
-
DNA probe: A ~200-300 bp DNA fragment of the adpA promoter region, uniquely end-labeled on one strand.
-
DNase I (RNase-free)
-
DNase I Dilution Buffer: 10 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM CaCl₂, 1 mM DTT.
-
Stop Solution: 1% SDS, 20 mM EDTA, 200 mM NaCl, 100 µg/mL sheared salmon sperm DNA.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Sequencing gel (6-8% polyacrylamide, 7M urea).
Procedure:
-
Binding Reaction: Set up binding reactions similar to the EMSA protocol, but with a larger volume (e.g., 50 µL) and without loading dye.
-
DNase I Digestion:
-
Add a pre-determined optimal concentration of DNase I to each reaction. The optimal concentration should be determined empirically to achieve partial digestion of the free DNA probe.
-
Incubate for exactly 1-2 minutes at room temperature.
-
-
Stop Reaction: Terminate the digestion by adding an equal volume of Stop Solution.
-
DNA Purification:
-
Extract the DNA with phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend in a small volume of sequencing loading buffer.
-
-
Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a sequencing gel alongside a Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment.
-
-
Detection: Autoradiograph the gel.
Expected Results: The lane with the free DNA probe will show a ladder of bands representing cleavage at nearly every nucleotide. The lane with ArpA will show a "footprint," which is a region where the DNA ladder is absent, indicating protection from DNase I cleavage due to ArpA binding.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of AdpA in vivo.
Materials:
-
Streptomyces culture expressing a tagged version of AdpA (e.g., FLAG-tagged or His-tagged).
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors.
-
Antibody specific to the tag on AdpA.
-
Protein A/G magnetic beads.
-
Wash Buffers (with increasing stringency).
-
Elution Buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for next-generation sequencing library preparation.
Procedure:
-
Cross-linking: Treat the Streptomyces culture with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 bp by sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the specific antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to the Streptomyces genome and use peak-calling algorithms to identify regions of AdpA enrichment.
Expected Results: The analysis will yield a list of genomic regions that are bound by AdpA, providing a comprehensive map of the AdpA regulon.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the relative expression levels of adpA and its target genes under different conditions or in different genetic backgrounds.
Materials:
-
RNA isolation kit suitable for Streptomyces.
-
DNase I (RNase-free).
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green-based).
-
Gene-specific primers for adpA, target genes, and a housekeeping gene (for normalization).
Procedure:
-
RNA Isolation: Isolate total RNA from Streptomyces cultures grown to the desired developmental stage.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Expected Results: The results will show the relative abundance of adpA and target gene transcripts, allowing for the comparison of gene expression levels across different samples.
Conclusion and Future Directions
The this compound signaling pathway represents a paradigm of chemical communication and transcriptional regulation in bacteria. Its central role in controlling antibiotic production makes it a prime target for manipulation in industrial microbiology and drug discovery. While the core components and their interactions are well-established, several areas warrant further investigation. A more comprehensive quantitative understanding of the entire pathway, including the precise intracellular concentrations of all components and the binding affinities of all protein-DNA interactions, will be invaluable for developing predictive models of pathway activation. Furthermore, elucidating the interplay between the this compound signaling cascade and other global regulatory networks will provide a more holistic view of the complex control of secondary metabolism in Streptomyces. Continued research into this fascinating signaling system holds the promise of unlocking the full biosynthetic potential of these remarkable microorganisms.
References
- 1. mdpi.com [mdpi.com]
- 2. The this compound regulatory cascade and cAMP in the regulation of physiological and morphological development in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AdpA, a central transcriptional regulator in the this compound regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identified members of the Streptomyces lividans AdpA regulon involved in differentiation and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AdpA Positively Regulates Morphological Differentiation and Chloramphenicol Biosynthesis in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGNALS AND REGULATORS THAT GOVERN STREPTOMYCES DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. DNA-binding specificity of AdpA, a transcriptional activator in the this compound regulatory cascade in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide Distribution of AdpA, a Global Regulator for Secondary Metabolism and Morphological Differentiation in Streptomyces, Revealed the Extent and Complexity of the AdpA Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex Structure of the DNA-binding Domain of AdpA, the Global Transcription Factor in Streptomyces griseus, and a Target Duplex DNA Reveals the Structural Basis of Its Tolerant DNA Sequence Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning and characterization of the this compound receptor gene from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
The A-Factor: A Seminal Discovery in Microbial Communication and a Blueprint for Drug Development
An In-depth Technical Guide on the Discovery, History, and Molecular Mechanisms of A-Factor Signaling in Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) stands as a cornerstone in the field of microbial endocrinology, representing one of the first identified microbial hormones that governs a complex developmental program in bacteria.[1][2] Its discovery in Streptomyces griseus unveiled a sophisticated chemical signaling system that orchestrates the coordinated onset of morphological differentiation and secondary metabolism, including the production of the antibiotic streptomycin.[3][4] This technical guide provides a comprehensive overview of the discovery and history of this compound, its intricate signaling cascade, and biosynthetic pathway. We present key quantitative data, detailed experimental protocols for foundational studies, and visual representations of the molecular pathways to serve as a critical resource for researchers in microbiology, natural product discovery, and drug development. Understanding the this compound system not only provides insights into prokaryotic cell-cell communication but also offers a paradigm for the discovery and manipulation of signaling pathways to unlock novel therapeutic agents.
Discovery and History: A Paradigm Shift in Microbiology
The journey of this compound began in the 1960s with the pioneering work of Russian scientist A. S. Khokhlov and his team.[1][5] They observed that certain asporogenous, streptomycin-nonproducing mutants of Streptomyces griseus could have both sporulation and antibiotic production restored by a diffusible substance produced by the wild-type strain.[6][7] This substance was termed "this compound" for "autoregulating factor."[7] The initial discovery, however, was met with some skepticism, and it was not until the later structural elucidation and synthesis of this compound that its profound role as a microbial hormone became widely accepted.[5][7]
This discovery was a significant departure from the then-prevailing view of bacteria as simple, unicellular organisms, revealing a level of multicellular coordination akin to that seen in higher organisms. The finding that a small, diffusible molecule could trigger a complex developmental switch at nanomolar concentrations was a landmark event, laying the groundwork for the burgeoning field of quorum sensing and microbial endocrinology.[3][8]
The this compound Signaling Cascade: A Tightly Regulated Switch
The this compound signaling pathway is a paradigm of precise genetic regulation, converting the chemical signal of this compound into a global transcriptional response. The cascade is initiated when the intracellular concentration of this compound reaches a critical threshold.
The key players in this signaling cascade are:
-
This compound: The signaling molecule, a γ-butyrolactone, that diffuses freely across the cell membrane.[3]
-
ArpA: The this compound receptor protein, which acts as a transcriptional repressor.[3][9]
-
adpA: The target gene of ArpA, encoding a key transcriptional activator.[3][10]
-
AdpA: A pleiotropic transcriptional activator that controls a large regulon of genes involved in secondary metabolism and morphological differentiation.[10][11]
-
strR: A pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster, and a direct target of AdpA.[8][10]
The signaling mechanism unfolds as follows: In the absence of this compound, the ArpA protein exists as a homodimer and binds to a specific palindromic operator sequence in the promoter region of the adpA gene, repressing its transcription.[9][10][12] As this compound accumulates to a critical intracellular concentration, it binds to ArpA, causing a conformational change that leads to the dissociation of ArpA from the adpA promoter.[10][12] This derepression allows for the transcription of adpA, leading to the synthesis of the AdpA protein. AdpA then activates the transcription of a large number of target genes, including strR.[8][10][11] The StrR protein, in turn, activates the expression of the entire streptomycin biosynthesis gene cluster, initiating the production of the antibiotic.[5][8]
Caption: The this compound signaling pathway in Streptomyces griseus.
Biosynthesis of this compound: A Link to Primary Metabolism
The biosynthesis of this compound is intricately linked to the primary metabolism of the cell, ensuring its production is coupled with the growth phase. The key enzyme in this pathway is AfsA.[13][14] The biosynthetic route involves the condensation of a β-ketoacyl derivative from fatty acid metabolism and a glycerol derivative.[13][14] This connection to fundamental metabolic pathways highlights how this compound serves as an internal indicator of the cell's physiological state, triggering the energetically demanding processes of secondary metabolism and sporulation at an appropriate time.
There are two proposed routes for the final steps of this compound biosynthesis, both originating from the product of the AfsA-catalyzed reaction. The major proposed pathway involves the reduction of a butenolide phosphate by BprA, followed by dephosphorylation.[13]
Caption: The proposed major biosynthetic pathway of this compound.
Quantitative Data Summary
The precise regulation of the this compound signaling cascade is underscored by the specific molecular interactions and concentrations of its components.
| Parameter | Value | Organism/System | Reference |
| This compound | |||
| Effective Concentration | 10⁻⁹ M | S. griseus | [8] |
| ArpA | |||
| Molecular Weight (Monomer) | ~26,000 Da | S. griseus | [6] |
| Molecular Weight (Calculated) | 29.1 kDa | S. griseus | [3] |
| Active Form | Homodimer | S. griseus | [3][9] |
| Binding Affinity to this compound (Kd) | 0.7 nM | In vitro | [6] |
| Estimated molecules per genome | ~37 | S. griseus | [6] |
| AdpA | |||
| Apparent Binding Affinity to DNA (Kd) | 140 nM | In vitro (DNA-binding domain) | [12] |
| Consensus Binding Sequence | 5'-TGGCSNGWWY-3' | S. griseus | [12] |
Key Experimental Protocols
The elucidation of the this compound system relied on a series of elegant and meticulous experiments. Below are detailed methodologies for some of these key techniques.
Cosynthesis Assay for this compound Activity
This bioassay was fundamental to the initial discovery and characterization of this compound.
Objective: To identify this compound production by a test strain through its ability to restore streptomycin production and/or sporulation in an this compound-deficient mutant.
Materials:
-
This compound-deficient mutant of S. griseus (e.g., S. griseus HH1)
-
Test strain of Streptomyces
-
Agar medium suitable for Streptomyces growth and streptomycin production (e.g., YMPD agar)
-
Sterile toothpicks or inoculation loops
Procedure:
-
Prepare a lawn of the this compound-deficient mutant on the agar plate by spreading a dense spore suspension.
-
Using a sterile toothpick, streak the test strain perpendicular to the lawn of the mutant, ensuring the streaks are close but not touching.
-
Incubate the plate at 28-30°C for 3-5 days.
-
Observation: A positive result is indicated by the appearance of a zone of streptomycin production (indicated by a zone of inhibition if a streptomycin-sensitive indicator bacterium is overlaid) and/or aerial mycelium formation and sporulation in the mutant lawn adjacent to the streak of the test strain. This indicates that the test strain produces and secretes a diffusible molecule with this compound activity.
Caption: Workflow for the cosynthesis assay to detect this compound activity.
Purification of ArpA Protein
Objective: To isolate the this compound receptor protein (ArpA) from S. griseus for subsequent biochemical characterization.
Materials:
-
S. griseus cell paste
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, protease inhibitors)
-
Lysozyme
-
DNase I
-
Ammonium sulfate
-
Chromatography resins (e.g., DEAE-cellulose, Heparin-Sepharose, and a gel filtration column)
-
Dialysis tubing
-
Protein concentration determination reagents (e.g., Bradford assay)
Procedure:
-
Cell Lysis: Resuspend the S. griseus cell paste in lysis buffer and treat with lysozyme to degrade the cell wall. Sonicate the suspension to ensure complete lysis and treat with DNase I to reduce viscosity.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates between 40% and 70% saturation.
-
Chromatography:
-
Resuspend the ammonium sulfate pellet in a low-salt buffer and apply to a DEAE-cellulose column. Elute with a linear salt gradient.
-
Pool the fractions containing ArpA (identified by a binding assay with radiolabeled this compound) and apply to a Heparin-Sepharose column. Elute with a salt gradient.
-
Further purify the ArpA-containing fractions by gel filtration chromatography to separate proteins based on size.
-
-
Purity Analysis: Assess the purity of the isolated ArpA by SDS-PAGE. A single band at the expected molecular weight indicates successful purification.
-
Concentration and Storage: Concentrate the purified ArpA and store at -80°C in a buffer containing glycerol for stability.
Gel Mobility Shift Assay (EMSA) for ArpA-DNA Interaction
Objective: To demonstrate the specific binding of ArpA to the promoter region of the adpA gene and the inhibitory effect of this compound on this binding.
Materials:
-
Purified ArpA protein
-
DNA probe corresponding to the adpA promoter region, end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye
-
This compound
-
Binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly-d(I-C) (non-specific competitor DNA)
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Binding Reactions: Set up reactions in small volumes containing the binding buffer, a fixed amount of the labeled DNA probe, and varying concentrations of purified ArpA. Include a reaction with a molar excess of this compound and a reaction with no ArpA as controls. Add poly-d(I-C) to all reactions to minimize non-specific binding.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding to reach equilibrium.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
Visualization: After electrophoresis, dry the gel (if using radioactivity) and expose it to a phosphor screen, or scan the gel (if using a fluorescent label).
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of an ArpA-DNA complex. The intensity of the shifted band should increase with increasing ArpA concentration. In the presence of this compound, the intensity of the shifted band should be significantly reduced or absent, demonstrating that this compound inhibits the binding of ArpA to the DNA.
DNase I Footprinting for AdpA-DNA Interaction
Objective: To precisely map the binding site of AdpA on the promoter of a target gene, such as strR.
Materials:
-
Purified AdpA protein
-
DNA fragment containing the promoter region of the target gene, uniquely end-labeled on one strand
-
DNase I
-
DNase I digestion buffer (containing Mg²⁺ and Ca²⁺)
-
Stop solution (e.g., containing EDTA, SDS, and proteinase K)
-
Denaturing polyacrylamide sequencing gel
-
Maxam-Gilbert sequencing ladders (G+A, C+T) of the same DNA fragment (for precise mapping)
Procedure:
-
Binding Reactions: Incubate the end-labeled DNA probe with increasing concentrations of purified AdpA protein in a suitable binding buffer. Include a control reaction with no AdpA.
-
DNase I Digestion: Add a low concentration of DNase I to each reaction and incubate for a short period (e.g., 1 minute) at room temperature. The amount of DNase I should be titrated beforehand to achieve partial digestion (on average, one cut per DNA molecule).
-
Termination and DNA Purification: Stop the digestion by adding the stop solution. Treat with proteinase K to remove the bound protein and then purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis: Resuspend the purified DNA fragments in a denaturing loading buffer, heat to denature, and load onto a high-resolution denaturing polyacrylamide sequencing gel alongside the Maxam-Gilbert sequencing ladders.
-
Autoradiography and Analysis: After electrophoresis, dry the gel and expose it to X-ray film or a phosphor screen. The binding of AdpA to the DNA will protect the phosphodiester backbone from DNase I cleavage, resulting in a "footprint" – a region on the gel where the ladder of DNA fragments is absent or significantly reduced in intensity compared to the control lane without AdpA. The precise location of the binding site can be determined by aligning the footprint with the sequencing ladders.
Conclusion and Future Perspectives
The discovery of this compound in Streptomyces griseus was a watershed moment in microbiology, revealing the intricate chemical language that governs bacterial life. The subsequent elucidation of its signaling pathway and biosynthesis has provided a detailed blueprint for how a simple molecule can orchestrate a complex developmental program. For researchers, the this compound system continues to be a rich source of inquiry into the evolution of signaling pathways and the regulation of antibiotic production. For drug development professionals, it offers a compelling model for the discovery of novel therapeutics. By targeting these signaling pathways, it may be possible to awaken silent gene clusters in other actinomycetes, leading to the discovery of new antibiotics and other bioactive compounds. Furthermore, understanding the molecular intricacies of this compound signaling can inform the development of strategies to enhance the production of existing antibiotics. The legacy of this compound is not just the understanding of a single microbial hormone but the opening of a new frontier in our quest to harness the vast chemical potential of the microbial world.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 8. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. med.upenn.edu [med.upenn.edu]
- 11. licorbio.com [licorbio.com]
- 12. Complex Structure of the DNA-binding Domain of AdpA, the Global Transcription Factor in Streptomyces griseus, and a Target Duplex DNA Reveals the Structural Basis of Its Tolerant DNA Sequence Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNase I footprinting [gene.mie-u.ac.jp]
- 14. researchgate.net [researchgate.net]
A-Factor as a Quorum Sensing Molecule in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial communication, quorum sensing (QS) stands out as a sophisticated mechanism of cell-to-cell signaling that orchestrates collective behaviors. This process relies on the production, release, and population-wide detection of small signal molecules called autoinducers. In the Gram-positive, filamentous bacterium Streptomyces griseus, a γ-butyrolactone molecule known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) plays a pivotal role as a quorum sensing molecule, acting as a chemical switch that triggers both morphological differentiation and the production of secondary metabolites, including the antibiotic streptomycin.[1][2][3] This technical guide provides a comprehensive overview of the this compound signaling cascade, quantitative data on its components, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.
The this compound Signaling Cascade
The this compound signaling pathway in S. griseus is a well-characterized regulatory cascade that functions as a precise biological switch. At low cell densities, the concentration of this compound is negligible. As the bacterial population grows, this compound accumulates in the cytoplasm. Once a threshold concentration is reached, this compound initiates a signaling cascade that ultimately leads to the activation of genes responsible for streptomycin biosynthesis and morphological development.[1][4]
The core components of this signaling pathway are:
-
AfsA: The key enzyme responsible for the biosynthesis of this compound.[1]
-
ArpA: A cytoplasmic receptor protein that acts as a repressor. In the absence of this compound, ArpA binds to the promoter region of the adpA gene, inhibiting its transcription.[1][5]
-
This compound: The signaling molecule that, upon reaching a critical concentration, binds to ArpA. This binding induces a conformational change in ArpA, causing it to dissociate from its DNA binding site.[1][6]
-
AdpA: A transcriptional activator. Once the repression by ArpA is lifted, the adpA gene is transcribed and translated. The AdpA protein then activates the transcription of a large number of genes, collectively known as the AdpA regulon.[1][7]
-
AdpA Regulon: A set of genes directly or indirectly controlled by AdpA. A key member of this regulon is strR, a pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster.[1][6]
-
StrR: A transcriptional activator that, once expressed, turns on the entire operon for streptomycin production.[6][7]
This cascade ensures that the energetically costly processes of antibiotic production and sporulation are only initiated when the bacterial population is dense enough to benefit from these collective actions.
Caption: The this compound signaling cascade in Streptomyces griseus.
Quantitative Data
The following tables summarize the key quantitative parameters of the this compound signaling pathway.
| Parameter | Value | Method | Reference |
| Effective Concentration of this compound | 10-9 M | Bioassay | [1] |
| Binding Affinity (Kd) | |||
| This compound to ArpA | 0.7 nM | Scatchard Analysis | [4] |
| Component | DNA Binding Site (Consensus Sequence) | Reference |
| ArpA | 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3' (palindrome) | [6] |
| AdpA | 5'-TGGCSNGWWY-3' (S=G/C, W=A/T, Y=T/C, N=any) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound quorum sensing system.
This compound Extraction and Bioassay
This protocol describes the extraction of this compound from S. griseus culture and its detection using a bioassay with an this compound deficient mutant.
Materials:
-
S. griseus wild-type and this compound deficient mutant (e.g., strain HH1)
-
Culture medium (e.g., Glucose-Meat Extract-Peptone medium)
-
Ethyl acetate
-
Chloroform
-
Methanol
-
Sterile petri dishes
-
Nutrient agar
-
Spore suspension of Bacillus subtilis (for streptomycin detection)
-
Sterile paper discs
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Cultivation: Inoculate the wild-type S. griseus into a suitable liquid medium and incubate with shaking at 28-30°C for 3-4 days.
-
Extraction: a. Centrifuge the culture broth to separate the mycelium. b. Mix the supernatant with an equal volume of ethyl acetate or chloroform and shake vigorously. c. Separate the organic phase containing this compound. d. Concentrate the organic extract to dryness using a rotary evaporator. e. Dissolve the crude extract in a small volume of methanol.[7][9]
-
Bioassay: a. Prepare an agar plate seeded with spores of the this compound deficient S. griseus mutant. b. Place a sterile paper disc on the center of the agar plate. c. Apply a known amount of the this compound extract onto the paper disc. d. Incubate the plate at 28-30°C for 2-3 days. e. Observe for the restoration of aerial mycelium formation around the paper disc, indicating this compound activity. f. To confirm the restoration of streptomycin production, overlay the plate with a soft agar containing a streptomycin-sensitive indicator strain, such as Bacillus subtilis. A zone of inhibition around the restored growth of the S. griseus mutant confirms streptomycin production.[7]
Electrophoretic Mobility Shift Assay (EMSA) for ArpA-DNA Interaction
EMSA is used to detect the binding of the ArpA protein to its target DNA sequence.
Materials:
-
Purified ArpA protein
-
DNA probe containing the ArpA binding site, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.
-
5X Binding Buffer (e.g., 250 mM NaCl, 50 mM Tris-Cl pH 7.6, 50% (v/v) glycerol, 5 mM DTT, 2.5 mM EDTA)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Native polyacrylamide gel (e.g., 5% in TBE buffer)
-
TBE buffer (Tris-borate-EDTA)
-
Loading dye (without SDS)
Procedure:
-
Binding Reaction: a. In a microcentrifuge tube, combine the labeled DNA probe, poly(dI-dC), and 5X binding buffer. b. Add varying amounts of purified ArpA protein to different tubes. Include a control tube with no protein. c. Incubate the reactions at room temperature for 15-30 minutes to allow binding.[1]
-
Electrophoresis: a. Load the samples onto a pre-run native polyacrylamide gel. b. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Detection: a. Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. b. For fluorescent probes, visualize the gel using an appropriate imaging system. c. A shifted band, representing the ArpA-DNA complex, will be observed in the lanes containing ArpA. The intensity of the shifted band will increase with increasing protein concentration.
DNase I Footprinting to Determine the ArpA Binding Site
This technique is used to precisely map the DNA sequence protected by ArpA from DNase I digestion.
Materials:
-
Purified ArpA protein
-
DNA fragment (100-200 bp) containing the putative ArpA binding site, end-labeled on one strand.
-
DNase I
-
DNase I dilution buffer
-
Footprinting buffer (containing appropriate salts and cofactors for ArpA binding)
-
Stop solution (e.g., containing EDTA, SDS, and carrier DNA)
-
Phenol:chloroform
-
Ethanol
-
Sequencing ladder of the same DNA fragment (Maxam-Gilbert or Sanger sequencing)
-
Denaturing polyacrylamide sequencing gel
Procedure:
-
Binding Reaction: a. Incubate the end-labeled DNA probe with varying concentrations of purified ArpA protein in footprinting buffer. Include a control reaction with no ArpA.
-
DNase I Digestion: a. Add a diluted solution of DNase I to each reaction and incubate for a short period (e.g., 1 minute) to achieve partial digestion. b. Stop the reaction by adding the stop solution.
-
Purification and Analysis: a. Extract the DNA fragments with phenol:chloroform and precipitate with ethanol. b. Resuspend the DNA in sequencing loading buffer. c. Run the samples on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Visualization: a. Dry the gel and expose it to X-ray film or a phosphorimager screen. b. The region where ArpA binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. The position of the footprint can be determined by comparison with the sequencing ladder.
S1 Nuclease Mapping to Determine the Transcriptional Start Site of adpA
S1 nuclease mapping is used to identify the 5' end of the adpA mRNA, confirming its transcriptional start site.
Materials:
-
Total RNA isolated from S. griseus grown to the appropriate stage.
-
A single-stranded DNA probe complementary to the 5' region of the adpA mRNA and extending upstream of the expected start site. The probe should be end-labeled.
-
Hybridization buffer (e.g., containing formamide, PIPES, NaCl, EDTA)
-
S1 nuclease
-
S1 nuclease digestion buffer
-
Stop solution
-
Denaturing polyacrylamide gel
-
Sequencing ladder of the corresponding DNA region
Procedure:
-
Hybridization: a. Mix the total RNA with the end-labeled DNA probe in hybridization buffer. b. Denature the nucleic acids by heating and then allow them to hybridize at an appropriate temperature overnight.
-
S1 Nuclease Digestion: a. Add S1 nuclease in its digestion buffer to the hybridization reaction to digest the single-stranded regions of the DNA probe and any unhybridized RNA. b. Stop the reaction.
-
Analysis: a. Precipitate the protected DNA fragment. b. Resuspend the fragment in sequencing loading buffer and run it on a denaturing polyacrylamide gel alongside a sequencing ladder.
-
Visualization: a. Expose the gel to X-ray film or a phosphorimager screen. b. The size of the protected fragment, determined by its migration relative to the sequencing ladder, indicates the distance from the labeled end of the probe to the transcriptional start site of the adpA gene.
Experimental Workflow Visualization
Caption: Workflow for analyzing ArpA-DNA interaction.
Conclusion
The this compound quorum sensing system in Streptomyces griseus represents a paradigm for understanding how bacteria coordinate complex behaviors. The intricate signaling cascade, from the biosynthesis of this compound to the activation of secondary metabolism and morphological differentiation, highlights the precision of bacterial gene regulation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the mechanisms of quorum sensing and to explore potential targets for novel antimicrobial strategies. By targeting these communication systems, it may be possible to disrupt bacterial virulence and overcome the challenges of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a high yielding streptomyces-based cell-free protein synthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. A statistical approach to enhance the productivity of Streptomyces baarensis MH-133 for bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Complex structure of the DNA-binding domain of AdpA, the global transcription factor in Streptomyces griseus, and a target duplex DNA reveals the structural basis of its tolerant DNA sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Biological Function of A-Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone, a small, diffusible signaling molecule that plays a pivotal role in the life cycle of Streptomyces griseus and related actinomycetes.[1][2][3][4] It acts as a quorum-sensing molecule, accumulating in the extracellular environment in a population-density-dependent manner. Upon reaching a critical threshold concentration, this compound triggers a complex signaling cascade that orchestrates profound physiological changes, including the initiation of secondary metabolite production, such as the antibiotic streptomycin, and the induction of morphological differentiation, leading to aerial mycelium formation and sporulation.[2][4][5] This technical guide provides an in-depth exploration of the chemical structure, properties, and signaling mechanisms of this compound, offering valuable insights for researchers in microbiology, natural product discovery, and drug development.
Chemical Structure and Properties
This compound belongs to the family of γ-butyrolactones, characterized by a four-membered lactone ring. Its specific chemical structure, 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone, confers its biological specificity.[2][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₂O₄ | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| Chemical Name | 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone | [2][4] |
| Class | γ-butyrolactone | [2] |
Biological Activity and Quantitative Data
This compound exerts its biological effects at nanomolar concentrations, highlighting its potency as a signaling molecule. Its high affinity for its cognate receptor, ArpA, is a key determinant of its signaling efficiency.
Table 2: Biological Activity of this compound in Streptomyces griseus
| Parameter | Value | Reference |
| Effective Concentration | ~10⁻⁹ M | [2] |
| Dissociation Constant (Kd) for ArpA | ~0.7 nM | [6][7][8] |
| Global Gene Expression Impact | 477 differentially expressed genes | [1] |
| Inducible Genes (probable) | 152 genes | [1] |
The this compound Signaling Pathway
The this compound signaling cascade is a well-characterized regulatory system in Streptomyces griseus. It functions as a molecular switch that, in response to a critical concentration of this compound, derepresses a cascade of gene expression leading to antibiotic production and morphological differentiation.
The key components of this pathway are:
-
AfsA: The key enzyme in the this compound biosynthesis pathway.[9]
-
This compound: The signaling molecule.
-
ArpA: A DNA-binding protein that acts as the this compound receptor and a repressor of the adpA gene.[2][4]
-
adpA (this compound-dependent protein): A transcriptional activator that controls a large regulon of genes involved in secondary metabolism and morphological development.[4][10]
-
strR: A pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster, which is a direct target of AdpA.[11][12]
Signaling Pathway Diagram
References
- 1. DNA microarray analysis of global gene regulation by this compound in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNase I footprinting [gene.mie-u.ac.jp]
- 4. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound-binding protein of Streptomyces griseus negatively controls streptomycin production and sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and properties of this compound-binding protein from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic analysis of this compound synthesis in Streptomyces coelicolor A3(2) and Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional Response of Streptomyces coelicolor to Rapid Chromosome Relaxation or Long-Term Supercoiling Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional control by this compound of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional Control by this compound of strR, the Pathway-Specific Transcriptional Activator for Streptomycin Biosynthesis in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the A-Factor's Mechanism of Action on Gene Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, akin to a microbial hormone, that governs a complex regulatory cascade in Streptomyces griseus.[1][2] At nanomolar concentrations, it triggers both morphological differentiation (aerial mycelium formation and sporulation) and the production of secondary metabolites, most notably the antibiotic streptomycin.[2][3][4] This document provides a detailed technical overview of the this compound signaling pathway, the key molecular players involved, quantitative data summarizing their interactions, and the experimental protocols used to elucidate this mechanism.
The this compound Signaling Cascade
The mechanism of this compound action is a well-defined signal transduction pathway that functions as a molecular switch. This cascade is initiated when the intracellular concentration of this compound reaches a critical threshold, leading to the derepression of a master transcriptional activator, which in turn orchestrates a large-scale change in the bacterium's gene expression profile.
The key steps are as follows:
-
This compound Synthesis and Accumulation : The biosynthesis of this compound is catalyzed in part by the enzyme AfsA.[1] Its concentration increases in a growth-dependent manner.[5][6]
-
Receptor Binding and Repressor Inactivation : In the absence of this compound, a specific receptor protein, ArpA, functions as a homodimeric transcriptional repressor.[1][7][8] ArpA binds to a specific DNA sequence in the promoter region of the adpA gene, preventing its transcription.[1][9] When this compound accumulates to a critical concentration (around 1 nM), it binds to ArpA.[2][10] This binding event induces a conformational change in ArpA, causing it to dissociate from the adpA promoter.[1][5][9]
-
Transcription of the Master Regulator adpA : With ArpA no longer repressing its promoter, the adpA gene is transcribed.[6][9]
-
Activation of the AdpA Regulon : The translated AdpA protein is a key transcriptional activator belonging to the AraC/XylS family.[1][9] AdpA proceeds to bind to the promoter regions of a wide array of target genes, collectively known as the AdpA regulon.[1][6] This binding activates the transcription of these genes, which are required for both secondary metabolism and morphological development.[1]
-
Induction of Downstream Pathways : A critical member of the AdpA regulon is strR, a pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster.[1][2][11] AdpA binds to two distinct sites in the strR promoter, activating its transcription.[2][11] The resulting StrR protein then activates the transcription of all other genes within the streptomycin biosynthesis cluster, leading to antibiotic production.[1][2][12] Concurrently, other AdpA-regulated genes trigger the complex process of aerial mycelium formation and sporulation.[1][3]
Visualization of the this compound Signaling Pathway
The signaling cascade can be visualized as a linear series of derepression and activation events.
Caption: The this compound signaling pathway from signal reception to cellular response.
Quantitative Data Summary
The interactions within the this compound cascade have been characterized quantitatively, providing key insights into the sensitivity and specificity of the system.
| Parameter | Value | Description | Reference(s) |
| This compound | |||
| Effective Concentration | ~10⁻⁹ M (1 nM) | Concentration required to trigger the signaling cascade. | [2] |
| ArpA (Receptor) | |||
| Molecular Weight | ~26-29 kDa | Apparent molecular weight of the this compound binding protein. | [7][8][10] |
| Functional Form | Homodimer | ArpA binds to DNA as a homodimer. | [1][7][8] |
| This compound Binding Constant (Kd) | 0.7 nM | Dissociation constant for the this compound-ArpA interaction. | [10] |
| Cellular Abundance | ~37 molecules/genome | Estimated number of ArpA protein molecules per cell. | [10] |
| DNA Binding Motif | 22 bp palindrome | Consensus sequence: 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3' (half site). | [5] |
| AdpA (Activator) | |||
| Protein Family | AraC/XylS | A family of transcriptional regulators. | [6][9] |
| DNA Binding Motif | 5'-TGGCSNGWWY-3' | Consensus sequence for AdpA binding (S: G/C; W: A/T; Y: T/C; N: any). | [6] |
| strR Promoter Binding Sites | ~-270 and ~-50 | Positions relative to the strR transcriptional start point. | [2][11] |
Key Experimental Protocols
The elucidation of the this compound pathway has relied on several key molecular biology techniques. Detailed methodologies for these experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA is used to detect protein-DNA interactions.[13][14] A DNA probe containing a putative binding site is labeled (e.g., with biotin or radioisotopes) and incubated with a protein extract or purified protein. If the protein binds to the DNA, the resulting complex will migrate more slowly than the free probe through a non-denaturing polyacrylamide gel, causing a "shift" in the band's position.[15]
Detailed Methodology (for AdpA binding to the strR promoter):
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the AdpA binding sites in the strR promoter (e.g., a 40-60 bp region surrounding the -270 or -50 sites).[2][11]
-
Label one oligonucleotide at the 5' end with Biotin-TEG using a commercial kit.
-
Anneal the labeled and unlabeled oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Binding Reaction (20 µL total volume):
-
Combine the following in a microcentrifuge tube:
-
10 µL of 2x Binding Buffer (20 mM HEPES pH 7.9, 100 mM KCl, 2 mM MgCl₂, 0.2 mM EDTA, 20% glycerol, 2 mM DTT).
-
2 µL of 1 µg/µL poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding).
-
1 µL of labeled DNA probe (e.g., 20-50 fmol).
-
Purified AdpA protein (titrate from 0 to ~500 ng).
-
Nuclease-free water to 20 µL.
-
-
For competition assays, add a 50-100 fold molar excess of unlabeled ("cold") specific probe or an unrelated non-specific probe before adding the labeled probe.
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at 100-150V at 4°C until the loading dye has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Transfer the DNA from the gel to a positively charged nylon membrane via electroblotting.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate, followed by imaging.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Principle: ChIP-seq is a powerful method to identify the genome-wide binding sites of a DNA-binding protein in vivo.[16] Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein (e.g., AdpA) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, the DNA is purified and then sequenced to map the binding sites across the entire genome.
Detailed Methodology (for mapping AdpA binding sites in S. griseus):
-
Cell Culture and Cross-linking:
-
Grow S. griseus cultures to the desired growth phase (e.g., late exponential phase when this compound is active).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest mycelia by centrifugation and wash twice with ice-cold PBS.
-
-
Chromatin Preparation and Shearing:
-
Resuspend the cell pellet in a lysis buffer containing lysozyme to degrade the cell wall.[17]
-
Isolate the protoplasts and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific background.
-
Save a small aliquot of the pre-cleared lysate as the "Input" control.
-
Incubate the remaining lysate with an anti-AdpA antibody (or a non-specific IgG control) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by adding NaCl to the eluate and the Input sample and incubating at 65°C for 4-6 hours.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and Input DNA according to the sequencer manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, and adapter ligation.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data by aligning reads to the S. griseus genome and using peak-calling algorithms to identify enriched regions, which represent AdpA binding sites.
-
Quantitative Real-Time PCR (qRT-PCR)
Principle: qRT-PCR is used to measure the relative abundance of specific mRNA transcripts, providing a quantitative measure of gene expression.[18] RNA is first isolated and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template in a PCR reaction with a fluorescent dye (e.g., SYBR Green) that enables real-time monitoring of DNA amplification. The expression level of a target gene is normalized to that of a stably expressed reference (housekeeping) gene.
Detailed Methodology (for measuring adpA and strR expression):
-
RNA Isolation:
-
Grow S. griseus cultures under different conditions (e.g., wild-type vs. This compound deficient mutant, or with/without exogenous this compound).
-
Harvest mycelia and immediately process for RNA extraction to prevent RNA degradation. Use a method suitable for Gram-positive bacteria, such as bead beating in a lysis buffer (e.g., TRIzol).
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.
-
-
qPCR Reaction:
-
Design and validate primers for the target genes (adpA, strR) and a reference gene (e.g., hrdB, which encodes a primary sigma factor). Primers should amplify a product of 100-200 bp.
-
Prepare the qPCR reaction mix (20 µL total volume):
-
10 µL of 2x SYBR Green Master Mix.
-
1 µL of forward primer (10 µM).
-
1 µL of reverse primer (10 µM).
-
2 µL of diluted cDNA template.
-
6 µL of nuclease-free water.
-
-
Run the reaction in a real-time PCR cycler with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Calculate the relative expression of target genes using the ΔΔCq method, normalizing the Cq value of the target gene to the Cq value of the reference gene.
-
Integrated Experimental Workflow
Investigating a regulatory system like the this compound cascade involves an integrated workflow combining genetic, biochemical, and genomic approaches.
Caption: A typical workflow for studying this compound-mediated gene regulation.
Conclusion
The this compound regulatory cascade in Streptomyces griseus is a paradigm for chemical signaling and hierarchical gene control in bacteria. It demonstrates how a simple molecule can trigger a complex developmental program by inactivating a single repressor, thereby unleashing a transcriptional activator that controls a large regulon. The detailed understanding of this pathway, achieved through the application of precise molecular and genomic techniques, not only deepens our knowledge of bacterial development but also presents opportunities for rational strain engineering to enhance antibiotic production and for the discovery of novel drug targets within bacterial signaling networks.
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The this compound-binding protein of Streptomyces griseus negatively controls streptomycin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AdpA, a central transcriptional regulator in the this compound regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cloning and characterization of the this compound receptor gene from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional control by this compound of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocol-online.org [protocol-online.org]
- 14. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 16. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Factor Biosynthesis and Signaling in Streptomyces griseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces griseus, a soil-dwelling bacterium, is renowned for its production of the antibiotic streptomycin. The transition from vegetative growth to secondary metabolism and morphological differentiation in this organism is intricately regulated by a small, diffusible signaling molecule known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[1][2][3][4] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway and the subsequent signaling cascade that governs the production of secondary metabolites and the onset of aerial mycelium formation.
This compound Biosynthesis Pathway
Key Enzyme: AfsA
The afsA gene encodes the pivotal enzyme in this compound biosynthesis.[5] It is believed to catalyze the condensation of a glycerol derivative and a β-keto acid, both derived from common primary metabolic pathways.[5] The expression of afsA alone in Escherichia coli, a bacterium that does not naturally produce this compound, leads to the synthesis of this compound-like activity, indicating that the necessary precursors are widely available in bacteria.[5]
Quantitative Data on this compound Production
Precise enzyme kinetics for AfsA (such as Km and Vmax) are not well-documented in publicly accessible literature. However, the physiological concentrations and effects of this compound have been quantified.
| Parameter | Value | Reference |
| Effective Concentration | 10-9 M | [4] |
| Maximum Production in Wild-Type S. griseus | 25-30 ng/mL (~100 nM) | |
| Concentration Used in DNA Microarray Analysis | 25 ng/mL | [2] |
The this compound Signaling Cascade
The this compound signaling cascade is a well-defined regulatory system that acts as a molecular switch for secondary metabolism and morphological development. It involves a specific receptor protein, ArpA, and a transcriptional activator, AdpA, which in turn controls a regulon of genes.[1][3]
1. This compound Reception by ArpA
This compound, upon reaching a critical intracellular concentration, binds to its specific receptor protein, ArpA.[1][4] ArpA is a DNA-binding protein that, in the absence of this compound, acts as a repressor.[1][4][6] The binding of this compound to ArpA induces a conformational change in the protein, causing it to dissociate from its DNA target.[1][4][6]
ArpA Binding Affinity
| Ligand | Dissociation Constant (Kd) | Reference |
| This compound | 0.7 nM | [7] |
The binding of ArpA to its DNA operator site is crucial for its repressor function. The consensus sequence for ArpA binding has been identified.
| Parameter | Sequence | Reference |
| ArpA DNA Binding Consensus Sequence | 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3' (one half of a 22 bp palindrome) | [6] |
2. Transcriptional Activation by AdpA
The primary target of ArpA repression is the promoter of the adpA gene.[4] When this compound binding causes ArpA to detach from the adpA promoter, transcription of adpA is initiated.[4] AdpA is a transcriptional activator belonging to the AraC/XylS family.[4]
3. The AdpA Regulon
AdpA acts as a global regulator, activating the transcription of a wide array of genes known as the AdpA regulon.[3] These genes are involved in various processes, including streptomycin biosynthesis, aerial mycelium formation, and the production of other secondary metabolites.[3][8] Key targets within the AdpA regulon include strR, a pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster, and amfR, which is essential for aerial mycelium formation.[9]
Gene Expression Data
While comprehensive tables of absolute gene expression levels are not consistently available, DNA microarray analyses have revealed significant changes in the transcriptome of S. griseus in response to this compound and AdpA. Deletion of the adpA gene leads to a downregulation of numerous genes, including those in the streptomycin biosynthesis cluster.[10] Conversely, the addition of this compound to an this compound-deficient mutant induces the expression of a large set of genes.[2]
| Gene | Function | Regulation by AdpA |
| strR | Pathway-specific activator of streptomycin biosynthesis | Positive |
| amfR | Essential for aerial mycelium formation | Positive |
| sgmA | Metalloendopeptidase | Positive |
| Multiple Protease Genes | Positive | |
| Grixazone Biosynthesis Genes | Indirectly Positive | |
| Polyketide Synthesis Genes | Positive |
Visualizing the Pathways
This compound Biosynthesis Pathway
Caption: A simplified diagram of the this compound biosynthesis pathway highlighting the central role of the AfsA enzyme.
This compound Signaling Cascade
References
- 1. Cloning and characterization of the this compound receptor gene from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA microarray analysis of global gene regulation by this compound in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNase I footprinting [gene.mie-u.ac.jp]
- 4. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | System-Level Analysis of Transcriptional and Translational Regulatory Elements in Streptomyces griseus [frontiersin.org]
- 6. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome Sequence of the Streptomycin-Producing Microorganism Streptomyces griseus IFO 13350 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional control by this compound of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Homologs of A-Factor in Other Actinomycetes: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Executive Summary
A-factor, a γ-butyrolactone (GBL) signaling molecule from Streptomyces griseus, is a cornerstone of bacterial endocrinology, orchestrating a complex regulatory cascade that governs morphological differentiation and secondary metabolite production. The discovery of this compound has catalyzed the search for similar signaling molecules across the phylum Actinobacteria, a group renowned for its prolific production of therapeutic compounds. This technical guide provides a comprehensive overview of this compound homologs, their chemical diversity, and the signaling pathways they modulate in various actinomycetes. We present a consolidated view of the current understanding of these bacterial hormones, with a focus on their potential for unlocking novel drug discovery pathways. This document summarizes key quantitative data, details critical experimental protocols, and provides visual representations of the underlying signaling networks to serve as a vital resource for researchers in the field.
Introduction: The this compound Paradigm
The filamentous soil bacteria of the genus Streptomyces undergo a complex life cycle, transitioning from vegetative mycelia to aerial hyphae that differentiate into spores. This intricate process is often temporally linked with the production of a vast arsenal of secondary metabolites, including many clinically vital antibiotics. The coordination of these two processes is mediated by small, diffusible signaling molecules, among which this compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus is the archetypal example.[1] this compound acts as a microbial hormone, initiating a signaling cascade at nanomolar concentrations that triggers both streptomycin production and sporulation.[2]
The central role of this compound has spurred investigations into its presence and function in other actinomycetes, revealing a widespread and diverse family of γ-butyrolactone molecules. These this compound homologs, while structurally varied, often play analogous roles in regulating physiological development and antibiotic biosynthesis in their respective producer strains. Understanding the nuances of these signaling systems holds significant promise for the targeted activation of silent biosynthetic gene clusters and the discovery of novel therapeutic agents.
The Canonical this compound Signaling Pathway in Streptomyces griseus
The this compound signaling pathway in S. griseus is a well-elucidated model for GBL-mediated gene regulation.[1][3] The key molecular players are:
-
AfsA: The synthase responsible for the biosynthesis of this compound.
-
ArpA: A cytoplasmic receptor protein that acts as a transcriptional repressor. In the absence of this compound, ArpA binds to the promoter region of the adpA gene, inhibiting its transcription.[3]
-
This compound: Upon reaching a threshold concentration, this compound binds to ArpA, inducing a conformational change that causes ArpA to dissociate from the adpA promoter.[3]
-
AdpA: A transcriptional activator belonging to the AraC/XylS family. Once transcribed and translated, AdpA activates a large regulon of genes.[1][3]
-
AdpA Regulon: This regulon includes genes essential for morphological differentiation and secondary metabolism. A key target is strR, the pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster.[1][2]
The sequential activation of this cascade ensures that antibiotic production and sporulation are initiated in a coordinated, cell-density-dependent manner, a classic example of quorum sensing.
Diversity of this compound Homologs in Actinomycetes
Bioinformatic analyses have revealed the widespread distribution of afsA homologs across the phylum Actinobacteria, suggesting that GBL-mediated signaling is a common regulatory mechanism.[4] Subsequent chemical analyses have confirmed this, leading to the identification of a structurally diverse family of this compound homologs. These molecules typically share the γ-butyrolactone core but vary in the length and chemical modifications of the acyl side chain. This structural diversity is thought to confer specificity to the interaction with their cognate receptors.
The following table summarizes known this compound homologs and their characteristics:
| Homolog Name | Chemical Structure | Producing Organism(s) | Regulated Product(s) / Process(es) | Effective Concentration |
| This compound | 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone | Streptomyces griseus | Streptomycin, Sporulation | ~1 nM[2] |
| Virginiae Butanolides (VBs) | e.g., VB-A: 2-(1'R-hydroxy-hexyl)-3R-hydroxymethyl-γ-butyrolactone | Streptomyces virginiae | Virginiamycin | Not specified |
| SCBs | e.g., SCB1: 2-(1'R-hydroxy-6-methylheptyl)-3R-hydroxymethyl-γ-butyrolactone | Streptomyces coelicolor A3(2) | Actinorhodin, Undecylprodigiosin | Not specified |
| IM-2 | 2-(1'S-hydroxy-6-methylheptyl)-3R-hydroxymethyl-γ-butyrolactone | Streptomyces sp. FRI-5 | Showdomycin, Sporulation | Not specified |
| N-C-8 GBL | 2-(n-octanoyl)-3-hydroxymethyl-γ-butyrolactone | Rhodococcus erythropolis NBRC 100887 | Not specified | Not specified |
| N-C-7 GBL | 2-(n-heptanoyl)-3-hydroxymethyl-γ-butyrolactone | Micromonospora sp. NBRC 110547 | Not specified | Not specified |
| (3S) -iso-C-5 GBL | (3S)-2-(3-methylbutanoyl)-3-hydroxymethyl-γ-butyrolactone | Streptomyces sp. YKOK-J1 | Not specified | Not specified |
Variations in Signaling Pathways and AdpA Regulons
While the core components of the GBL signaling pathway (synthase, receptor, transcriptional activator) appear to be conserved, there are notable variations across different actinomycete species. The primary source of this variation lies in the composition of the AdpA regulon. While AdpA in S. griseus directly activates the pathway-specific regulator for streptomycin synthesis, the AdpA homologs in other species control different sets of genes, reflecting the diverse secondary metabolic capabilities of these organisms.
For instance, in Streptomyces coelicolor, the AdpA homolog (AdpASc) is involved in the regulation of actinorhodin and undecylprodigiosin production. In Streptomyces venezuelae, AdpASv positively regulates morphological differentiation and chloramphenicol biosynthesis.[2] The number of genes within the AdpA regulon can also vary significantly, from approximately 50-160 in S. coelicolor to over 1000 in S. griseus.[1] These differences underscore the evolutionary adaptation of the GBL signaling system to control species-specific physiological processes.
Experimental Protocols
Extraction and Purification of γ-Butyrolactones
This protocol describes a general method for the extraction and purification of GBLs from actinomycete cultures.
Materials:
-
Actinomycete culture (liquid or solid)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
For liquid cultures, extract the culture broth twice with an equal volume of ethyl acetate.
-
For solid cultures, homogenize the agar medium and extract with ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal volume of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).
-
Collect fractions and monitor for the presence of GBLs using a bioassay or thin-layer chromatography (TLC).
-
-
HPLC Purification:
-
Pool the active fractions from the silica gel chromatography and concentrate.
-
Further purify the GBLs by reverse-phase HPLC on a C18 column using a suitable mobile phase (e.g., methanol-water gradient).
-
Collect peaks and verify their purity and identity by mass spectrometry and NMR spectroscopy.
-
In Vitro Receptor-Ligand Binding Assay
This protocol outlines a method to assess the binding of a GBL to its cognate receptor protein.
Materials:
-
Purified receptor protein (e.g., His-tagged ArpA homolog)
-
Radiolabeled or fluorescently labeled GBL
-
Unlabeled GBL (for competition assay)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5% glycerol)
-
Nitrocellulose and cellulose acetate membranes
-
Filtration apparatus
-
Scintillation counter or fluorescence detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified receptor protein and the labeled GBL in the binding buffer.
-
For competition assays, include increasing concentrations of the unlabeled GBL.
-
Incubate the reaction mixture at an appropriate temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Filter Binding:
-
Assemble the filtration apparatus with a nitrocellulose membrane (protein-binding) stacked on top of a cellulose acetate membrane.
-
Apply the reaction mixture to the filter stack under vacuum. The receptor-GBL complex will be retained on the nitrocellulose membrane, while the free GBL will pass through.
-
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Detection:
-
For radiolabeled GBL, place the nitrocellulose filter in a scintillation vial with scintillation cocktail and measure the radioactivity.
-
For fluorescently labeled GBL, measure the fluorescence of the nitrocellulose filter using a suitable detector.
-
-
Data Analysis: Plot the amount of bound ligand as a function of the ligand concentration. For competition assays, determine the IC50 value, which is the concentration of unlabeled ligand required to inhibit 50% of the specific binding of the labeled ligand.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for AdpA Regulon Analysis
This protocol describes a method to identify the genome-wide binding sites of an AdpA homolog.
Materials:
-
Actinomycete strain expressing the AdpA homolog of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
Antibody specific to the AdpA homolog (or to an epitope tag if the protein is tagged)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat the actinomycete culture with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-500 bp by sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the AdpA homolog.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K to digest proteins. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to the reference genome and use peak-calling algorithms to identify regions of the genome that are enriched in the ChIP sample compared to a control sample (e.g., input DNA). The identified peaks represent the in vivo binding sites of the AdpA homolog.
Implications for Drug Discovery and Development
The study of this compound homologs and their signaling pathways has significant implications for the discovery and development of new drugs.
-
Activation of Silent Gene Clusters: Many actinomycetes harbor a large number of "silent" or "cryptic" biosynthetic gene clusters that are not expressed under standard laboratory conditions. The targeted manipulation of GBL signaling pathways, either by the exogenous addition of synthetic GBLs or by genetic engineering of the regulatory components, can be a powerful strategy to awaken these silent clusters and unlock novel chemical diversity.
-
Rational Strain Improvement: A thorough understanding of the regulatory networks governed by this compound homologs can inform rational strain improvement strategies to enhance the production of known valuable secondary metabolites.
-
Novel Drug Targets: The components of the GBL signaling pathways themselves, such as the receptor proteins, could be potential targets for the development of small molecule inhibitors or activators to modulate antibiotic production.
Conclusion
The this compound family of γ-butyrolactone signaling molecules represents a fascinating and important class of bacterial hormones that play a central role in the life cycle and secondary metabolism of a wide range of actinomycetes. While the canonical this compound pathway in S. griseus provides a robust model, ongoing research continues to unveil a rich diversity in the chemical structures of the signaling molecules and the composition of the downstream regulatory networks. The experimental approaches detailed in this guide provide a framework for the continued exploration of these complex signaling systems. A deeper understanding of this compound homologs and their mechanisms of action will undoubtedly pave the way for the discovery of new bioactive compounds and the development of innovative strategies for combating infectious diseases and other human ailments.
References
- 1. AdpA, a Global Regulator of Hundreds of Genes, Including Those for Secondary Metabolism, in Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Detection and Quantification of Butyrolactones from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
The Physiological Effects of A-Factor on Bacterial Colonies: A Technical Guide
Abstract
A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone that plays a critical role in the life cycle of Streptomyces griseus, the bacterium renowned for its production of the antibiotic streptomycin.[1][2] At nanomolar concentrations, this compound triggers a complex regulatory cascade that initiates both morphological differentiation, characterized by the formation of aerial mycelia and spores, and physiological differentiation, leading to the production of secondary metabolites, including streptomycin. This technical guide provides an in-depth analysis of the physiological effects of this compound on Streptomyces griseus colonies, detailing the underlying signaling pathways, presenting available quantitative data, and offering comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in microbiology, natural product discovery, and drug development.
Introduction: this compound as a Microbial Hormone
Streptomyces griseus, a Gram-positive, filamentous bacterium found in soil, exhibits a complex life cycle reminiscent of fungi.[3] A key regulator of this complexity is this compound, a γ-butyrolactone that functions as a quorum-sensing molecule or microbial hormone.[1] Its production is growth-dependent, and upon reaching a critical concentration, it orchestrates a shift from vegetative growth to a phase of secondary metabolism and morphological differentiation. This coordinated regulation ensures that the production of antibiotics like streptomycin occurs at the appropriate stage of the colony's development. The pleiotropic effects of this compound at extremely low concentrations, as low as 10⁻⁹ M, underscore its significance as a master regulator in Streptomyces griseus.
The this compound Signaling Pathway
The physiological effects of this compound are mediated through a well-defined signaling cascade. The key components of this pathway are the this compound receptor protein (ArpA), the this compound-dependent protein (AdpA), and the pathway-specific transcriptional activator for streptomycin biosynthesis (StrR).
In the absence of this compound, ArpA, a DNA-binding protein, acts as a repressor by binding to the promoter region of the adpA gene, thereby inhibiting its transcription. When the extracellular concentration of this compound reaches a critical threshold, it diffuses into the cell and binds to ArpA. This binding induces a conformational change in ArpA, causing it to dissociate from the adpA promoter. The de-repression of the adpA gene allows for the transcription and translation of AdpA.
AdpA is a transcriptional activator that, once produced, binds to the upstream activating sequences of a regulon of genes. A crucial target of AdpA is the strR gene, a pathway-specific regulatory gene for streptomycin biosynthesis. The activation of strR transcription by AdpA leads to the production of the StrR protein, which in turn activates the expression of the entire streptomycin biosynthetic gene cluster. Concurrently, AdpA also activates genes responsible for morphological differentiation, such as those involved in aerial mycelium formation and sporulation.
Quantitative Effects of this compound
Effect of this compound on Gene Expression
DNA microarray analysis has been used to study the global gene regulation by this compound in an this compound-deficient mutant of S. griseus. The addition of this compound leads to significant changes in the transcriptome, with hundreds of genes being differentially expressed over time.[4][5]
| Time After this compound Addition (25 ng/mL) | Number of Differentially Expressed Genes | Number of Probable this compound-Inducible Genes |
| 12 hours | 477 | 152 |
| Further time points not specified | Data not available | Data not available |
Table 1: Summary of this compound Mediated Gene Expression Changes in S. griseus [4][5]
Effect of this compound on Morphological Differentiation and Antibiotic Production
The response to this compound is concentration-dependent, although precise quantitative correlations are not well-documented in tabular form. The following table provides a summary of observed effects at different concentrations based on descriptive reports.
| This compound Concentration | Effect on Aerial Mycelium Formation | Effect on Streptomycin Production | Reference |
| 10⁻⁹ M (approx. 0.24 ng/mL) | Restoration of aerial mycelium formation in deficient mutants | Restoration of streptomycin production in deficient mutants | [6] |
| 0.01 µg/mL | Morphological changes in this compound dependent variants | Not specified | [7] |
| 1 µg/mL | Maximal morphological expression in some this compound dependent variants | Not specified | [7] |
| 10 µg/mL | Maximal morphological expression in S. griseus this compound dependent variants | Not specified | [7] |
Table 2: Semi-Quantitative Effects of this compound on S. griseus Phenotypes
Experimental Protocols
This section provides detailed methodologies for the study of this compound and its physiological effects on Streptomyces griseus.
This compound Extraction and Purification
Objective: To extract and purify this compound from S. griseus culture.
Materials:
-
S. griseus culture broth
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., chloroform-methanol gradient)
-
Glassware (separatory funnel, flasks, etc.)
Protocol:
-
Culture Growth: Grow S. griseus in a suitable liquid medium (e.g., Yeast Extract-Malt Extract Broth) for 5-7 days at 28-30°C with shaking.
-
Solvent Extraction: a. Centrifuge the culture to separate the mycelium from the supernatant. b. Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel. c. Shake vigorously for 10-15 minutes and allow the layers to separate. d. Collect the upper ethyl acetate layer. e. Repeat the extraction of the aqueous phase with ethyl acetate two more times to maximize the yield.
-
Concentration: a. Pool the ethyl acetate fractions. b. Evaporate the solvent using a rotary evaporator at 40-50°C until a crude extract remains.
-
Purification (Column Chromatography): a. Prepare a silica gel column equilibrated with the starting solvent (e.g., 100% chloroform). b. Dissolve the crude extract in a minimal amount of the starting solvent and load it onto the column. c. Elute the column with a stepwise or gradient solvent system (e.g., increasing concentrations of methanol in chloroform). d. Collect fractions and test each for this compound activity using a bioassay (see Protocol 4.2). e. Pool the active fractions and evaporate the solvent to obtain purified this compound.
This compound Quantification (Bioassay)
Objective: To quantify the concentration of this compound in an extract using an this compound-deficient mutant of S. griseus.
Materials:
-
This compound-deficient S. griseus mutant (e.g., S. griseus HH1)
-
Agar plates with a suitable medium (e.g., Bennett's agar)
-
Sterile paper discs
-
This compound standards of known concentrations
-
Extracted this compound sample
Protocol:
-
Prepare Indicator Plates: Spread a lawn of the this compound-deficient S. griseus mutant on the surface of the agar plates.
-
Prepare Standards and Samples: Prepare serial dilutions of the this compound standard and the extracted sample.
-
Apply to Discs: Pipette a known volume (e.g., 20 µL) of each standard and sample dilution onto separate sterile paper discs. Allow the discs to dry in a sterile environment.
-
Plate Discs: Place the paper discs onto the surface of the indicator plates.
-
Incubation: Incubate the plates at 28-30°C for 2-3 days.
-
Quantification: a. Observe the plates for zones of restored aerial mycelium formation or streptomycin production (which can be detected by overlaying with a streptomycin-sensitive indicator bacterium). b. Measure the diameter of the zones of restoration. c. Create a standard curve by plotting the diameter of the restoration zones against the logarithm of the this compound concentration of the standards. d. Determine the concentration of this compound in the sample by interpolating the diameter of its restoration zone on the standard curve.
Assay for Streptomycin Production
Objective: To measure the amount of streptomycin produced by S. griseus in response to this compound.
Materials:
-
S. griseus cultures grown with and without this compound
-
Streptomycin-sensitive indicator bacterium (e.g., Bacillus subtilis)
-
Soft agar
-
Sterile paper discs
-
Streptomycin standards of known concentrations
Protocol:
-
Prepare Indicator Plates: Pour a base layer of agar in Petri dishes. Once solidified, overlay with a layer of soft agar seeded with the indicator bacterium.
-
Prepare Samples and Standards: a. Centrifuge the S. griseus cultures and collect the supernatant. b. Prepare serial dilutions of the streptomycin standard.
-
Apply to Discs: Pipette a known volume of the culture supernatants and streptomycin standards onto separate sterile paper discs.
-
Plate Discs: Place the discs on the indicator plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator bacterium (e.g., 37°C for B. subtilis) overnight.
-
Quantification: a. Measure the diameter of the zones of inhibition around the discs. b. Create a standard curve by plotting the diameter of the inhibition zones against the logarithm of the streptomycin concentration. c. Determine the streptomycin concentration in the culture supernatants by interpolating the diameter of their inhibition zones on the standard curve.
Microscopic Observation of Aerial Mycelium Formation
Objective: To visually assess the effect of this compound on the morphological differentiation of S. griseus.
Materials:
-
S. griseus grown on agar plates with and without this compound
-
Microscope with appropriate magnification (e.g., 40x, 100x)
-
Coverslips
-
Sterile toothpicks or inoculation loops
Protocol:
-
Sample Preparation: a. Gently touch the surface of a S. griseus colony with a sterile toothpick or the flat side of an inoculation loop to pick up a small amount of the aerial mycelium. b. Alternatively, press a sterile coverslip onto the surface of the colony and then lift it off.
-
Microscopy: a. Place the coverslip on a microscope slide (if used). b. Observe the sample under the microscope. c. Look for the presence of aerial hyphae (long, branching filaments extending into the air) and spore chains (chains of bead-like structures).
-
Analysis: Compare the extent of aerial mycelium formation and sporulation between cultures grown with and without this compound. Note differences in the density and maturity of these structures.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the physiological effects of this compound on Streptomyces griseus.
Conclusion and Future Directions
This compound is a pivotal signaling molecule in Streptomyces griseus, acting as a master switch for the transition from primary to secondary metabolism and the onset of complex morphological differentiation. The this compound signaling cascade, involving ArpA, AdpA, and StrR, provides a clear model for understanding how bacteria coordinate these complex processes. While the qualitative effects of this compound are well-documented, a significant gap remains in the availability of detailed quantitative dose-response data. Future research employing modern analytical techniques, such as high-resolution mass spectrometry and quantitative proteomics, alongside systematic dose-response studies, will be invaluable in further elucidating the precise quantitative relationships between this compound concentration and its pleiotropic physiological effects. A deeper understanding of this regulatory network holds significant potential for the rational design of strategies to enhance antibiotic production in industrial fermentation processes.
References
- 1. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. flex.flinders.edu.au [flex.flinders.edu.au]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. DNA microarray analysis of global gene regulation by this compound in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome Sequence of the Streptomycin-Producing Microorganism Streptomyces griseus IFO 13350 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A-Factor Receptor Protein ArpA: Function and Binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The A-factor receptor protein, ArpA, is a critical regulator in Streptomyces griseus, controlling the onset of secondary metabolism and morphological differentiation. This technical guide provides a comprehensive overview of ArpA's function, its binding characteristics with both its DNA target and the signaling molecule this compound, and the associated signaling cascade. Detailed experimental protocols for studying these interactions are provided, along with a quantitative summary of available data. This document is intended to serve as a valuable resource for researchers investigating microbial signaling pathways and for professionals in drug development targeting bacterial regulatory networks.
Introduction to ArpA and the this compound System
In Streptomyces griseus, the production of the antibiotic streptomycin and the formation of aerial mycelia are tightly regulated processes initiated by a small, diffusible signaling molecule known as this compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[1] The intracellular receptor for this compound is the ArpA protein.[2] ArpA functions as a DNA-binding transcriptional repressor, playing a pivotal role in the this compound signaling cascade.[1] Understanding the molecular mechanisms of ArpA function and its interactions is crucial for manipulating secondary metabolite production and for the development of novel antibacterial agents.
ArpA Protein: Structure and Function
ArpA is a homodimeric protein with a calculated molecular mass of approximately 29.1 kDa per monomer.[2] Each monomer contains a helix-turn-helix DNA-binding motif in its N-terminal region, which is characteristic of many bacterial repressor proteins.[2][3] In its active state, the ArpA dimer binds to a specific DNA sequence, acting as a repressor of gene transcription.[1][3]
The primary function of ArpA is to repress the transcription of the adpA gene.[4][5] AdpA is a key transcriptional activator that, once expressed, initiates a cascade of gene expression leading to streptomycin biosynthesis and morphological differentiation.[1] By repressing adpA, ArpA effectively keeps this developmental program switched off in the absence of the this compound signal.
Ligand Binding: The Role of this compound
The signaling molecule this compound acts as the specific ligand for ArpA. When the intracellular concentration of this compound reaches a critical threshold, it binds to the ArpA protein.[2] This binding event induces a conformational change in ArpA, leading to its dissociation from its DNA target.[3] The release of ArpA from the DNA de-represses the transcription of the adpA gene, thereby initiating the downstream signaling cascade.[1][4]
DNA Binding Characteristics of ArpA
ArpA binds to a specific palindromic sequence in the promoter region of the adpA gene.[4] This binding has been characterized through various in vitro techniques, including DNase I footprinting and electrophoretic mobility shift assays (EMSA).
ArpA Binding Site
The consensus DNA binding sequence for ArpA has been identified as a 22-base pair palindrome.[3] One half of this palindromic sequence is 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3'.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| ArpA Monomer Molecular Mass | 29.1 kDa | [2] |
| ArpA Functional Form | Homodimer | [2] |
| ArpA DNA Binding Motif | Helix-Turn-Helix | [2][3] |
| ArpA DNA Binding Site Length | 22 bp | [3] |
| ArpA DNA Binding Site Symmetry | Palindromic | [3] |
The this compound Signaling Pathway
The this compound signaling pathway is a well-defined cascade that translates the this compound signal into a developmental response. The pathway begins with the synthesis of this compound and culminates in the activation of genes for secondary metabolism and morphological differentiation.
Caption: this compound Signaling Pathway in S. griseus.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the ArpA protein and its interactions. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Purification of ArpA Protein from Streptomyces griseus
This protocol is adapted from methods for protein extraction from Streptomyces.[2]
Materials:
-
Streptomyces griseus cell culture
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ammonium sulfate
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol)
-
Chromatography columns (e.g., DEAE-cellulose, Heparin-Sepharose)
-
Bradford assay reagents
Procedure:
-
Harvest S. griseus mycelia by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Perform ammonium sulfate precipitation on the supernatant.
-
Resuspend the protein pellet in Dialysis Buffer and dialyze overnight.
-
Clarify the dialyzed protein solution by centrifugation.
-
Apply the protein solution to a series of chromatography columns to purify ArpA. Monitor fractions for ArpA activity using EMSA (see section 8.2).
-
Pool fractions containing purified ArpA and determine the concentration using the Bradford assay.
Caption: Workflow for the purification of ArpA protein.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is a general guide for performing EMSA to detect ArpA-DNA binding.[6][7][8][9][10]
Materials:
-
Purified ArpA protein
-
DNA probe containing the ArpA binding site, labeled with a detectable tag (e.g., 32P, biotin, or a fluorescent dye)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg poly(dI-dC))
-
This compound (for dissociation experiments)
-
Native polyacrylamide gel (e.g., 5-8%)
-
Electrophoresis buffer (e.g., 0.5x TBE)
-
Loading dye (non-denaturing)
Procedure:
-
Prepare labeled DNA probes by end-labeling synthetic oligonucleotides.
-
Set up binding reactions in a final volume of 20 µL.
-
To each reaction, add Binding Buffer, a constant amount of labeled DNA probe, and varying concentrations of purified ArpA.
-
For dissociation experiments, pre-incubate ArpA and the DNA probe, then add varying concentrations of this compound.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Detect the labeled DNA probe using an appropriate method (e.g., autoradiography, chemiluminescence, or fluorescence imaging).
Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting Assay
This protocol provides a framework for identifying the precise ArpA binding site on the adpA promoter.[11][12][13][14][15]
Materials:
-
Purified ArpA protein
-
DNA fragment containing the adpA promoter, uniquely end-labeled with 32P
-
Binding Buffer (as for EMSA)
-
DNase I
-
Stop Solution (e.g., 0.4 M Sodium Acetate, 2.5 mM EDTA, 50 µg/mL sonicated salmon sperm DNA)
-
Denaturing polyacrylamide sequencing gel
-
Maxam-Gilbert sequencing ladders (G+A, C+T)
Procedure:
-
Prepare a uniquely end-labeled DNA probe of the adpA promoter region.
-
Set up binding reactions as for EMSA, with one reaction containing no ArpA protein as a control.
-
Incubate the reactions to allow ArpA-DNA binding.
-
Add a freshly diluted solution of DNase I to each reaction and incubate for a short, optimized time (e.g., 1-2 minutes) at room temperature to achieve partial digestion.
-
Stop the reaction by adding Stop Solution.
-
Extract the DNA with phenol:chloroform and precipitate with ethanol.
-
Resuspend the DNA pellets in sequencing loading buffer.
-
Run the samples on a denaturing polyacrylamide sequencing gel alongside Maxam-Gilbert sequencing ladders of the same DNA fragment.
-
Dry the gel and expose it to X-ray film. The region where ArpA binds will be protected from DNase I digestion, resulting in a "footprint" (a gap in the ladder of DNA fragments).
Caption: Workflow for a DNase I Footprinting Assay.
Conclusion
The this compound receptor protein ArpA is a well-characterized transcriptional repressor that acts as a key control point in the developmental program of Streptomyces griseus. Its interaction with both a specific DNA sequence and the signaling molecule this compound provides a classic example of allosteric regulation of gene expression in bacteria. The methodologies outlined in this guide provide a robust framework for the further investigation of ArpA and similar regulatory proteins. A deeper quantitative understanding of the binding affinities within this system will be invaluable for future efforts in synthetic biology and the development of novel therapeutics.
References
- 1. AdpA, a central transcriptional regulator in the this compound regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of the this compound receptor gene from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. licorbio.com [licorbio.com]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 11. DNase I footprinting [gene.mie-u.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 14. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 15. med.upenn.edu [med.upenn.edu]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of A-Factor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory synthesis of A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a microbial hormone that regulates secondary metabolism and morphological differentiation in Streptomyces griseus. The following sections detail the chemical synthesis of this compound, a bioassay protocol to verify its biological activity, and its mechanism of action.
I. Chemical Synthesis of this compound
This compound can be synthesized in the laboratory through a multi-step chemical process. The following protocol is adapted from established synthetic routes and is suitable for producing this compound for research purposes.
Experimental Protocol: Chemical Synthesis of this compound
This protocol outlines a key step in the synthesis of the this compound backbone, the creation of a γ-butyrolactone derivative from L-glutamic acid.
Materials:
-
L-glutamic acid
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 2 N
-
Acetone
-
Distilled water
-
Magnetic stirrer and stir bar
-
Large Erlenmeyer flask
-
Separatory funnels
-
Rotary evaporator
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 6-L Erlenmeyer flask, prepare a suspension of 294 g (2 mol) of L-glutamic acid in 2 L of distilled water. Place a large magnetic stir bar in the flask and begin vigorous stirring.
-
Diazotization: Simultaneously add solutions of 168 g (2.4 mol) of sodium nitrite in 1.2 L of water and 1.2 L of 2 N sulfuric acid from two separate separatory funnels. The addition should take approximately 30 minutes. During the addition, the reaction mixture will warm to 30–35°C, and there will be a smooth evolution of nitrogen dioxide (NO₂) and nitrogen (N₂) gas.
-
Reaction Completion: After the addition is complete, the solution will become clear and colorless. Continue stirring at room temperature for an additional 15 hours.
-
Concentration: Remove the water from the reaction mixture by heating below 50°C under reduced pressure using a rotary evaporator. This will result in a pasty solid.
-
Extraction: Triturate the resulting solid with 500 mL of boiling acetone. Filter the hot solution and set it aside to cool. Repeat this extraction process four more times.
-
Final Product: Remove the acetone from the combined extracts using a rotary evaporator to yield crude (+)-γ-butyrolactone-γ-carboxylic acid as a slightly yellow oil. This intermediate is then carried forward through subsequent steps involving reduction and acylation to yield this compound.
Data Presentation: Synthesis Yield and Purity
The yield and purity of synthesized this compound should be determined to ensure the quality of the final product. High-performance liquid chromatography (HPLC) is a recommended method for this analysis.
| Parameter | Expected Value | Method of Determination |
| Chemical Purity | >98% | HPLC |
| Chemical Yield | Variable, dependent on scale and optimization | Gravimetric analysis after purification |
II. Bioassay for this compound Activity
To confirm the biological activity of the synthesized this compound, a bioassay is performed using an this compound-deficient mutant of Streptomyces griseus. The assay measures the restoration of streptomycin production in the mutant strain upon the addition of exogenous this compound.
Experimental Protocol: this compound Bioassay
Materials:
-
This compound-deficient mutant of Streptomyces griseus (e.g., S. griseus ATCC 10137 can be used to generate deficient mutants)
-
Culture medium (e.g., Yeast Extract-Malt Extract Agar)
-
Synthesized this compound
-
Streptomycin standard
-
HPLC system for streptomycin quantification
-
Incubator
-
Shaker
Procedure:
-
Prepare Inoculum: Grow the this compound-deficient S. griseus mutant in a suitable liquid medium to prepare an inoculum.
-
Prepare Assay Plates: Prepare agar plates with the appropriate culture medium.
-
Inoculate Plates: Spread the S. griseus mutant inoculum evenly over the surface of the agar plates.
-
Apply this compound: Prepare a dilution series of the synthesized this compound in a suitable solvent (e.g., DMSO). A typical concentration range to test would be from 10⁻⁹ M to 10⁻⁶ M. Spot a small volume (e.g., 10 µL) of each this compound dilution onto the surface of the inoculated agar plates. Include a negative control (solvent only) and a positive control (if a known active this compound standard is available).
-
Incubation: Incubate the plates at the optimal growth temperature for S. griseus (typically 28-30°C) for several days, or until microbial growth and streptomycin production are evident.
-
Streptomycin Extraction: After incubation, extract the streptomycin from the agar around the spots where this compound was applied. This can be done by cutting out the agar plugs and extracting them with an appropriate buffer.
-
Quantification of Streptomycin: Analyze the extracted samples by HPLC to quantify the amount of streptomycin produced. A standard curve of known streptomycin concentrations should be used for accurate quantification.
Data Presentation: Dose-Response of this compound
The results of the bioassay can be presented as a dose-response curve, showing the relationship between the concentration of this compound and the amount of streptomycin produced.
| This compound Concentration (M) | Streptomycin Production (µg/mL) |
| 1 x 10⁻⁹ | [Insert experimental data] |
| 1 x 10⁻⁸ | [Insert experimental data] |
| 1 x 10⁻⁷ | [Insert experimental data] |
| 1 x 10⁻⁶ | [Insert experimental data] |
| Negative Control (0 M) | [Insert experimental data] |
III. Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Streptomyces griseus
This compound acts as a chemical signaling molecule that triggers a complex regulatory cascade in S. griseus.[1][2][3] This pathway ultimately leads to the activation of genes responsible for streptomycin biosynthesis and morphological differentiation.[1][2][3] The key components of this pathway are the this compound receptor protein (ArpA), which acts as a repressor, and the AdpA protein, a transcriptional activator.[1][4] When this compound binds to ArpA, it releases ArpA from its DNA binding site, allowing for the transcription of AdpA.[1][4] AdpA then activates the transcription of various genes, including those in the streptomycin biosynthesis cluster.[1][4]
Caption: this compound signaling pathway in S. griseus.
Experimental Workflow: Synthesis and Bioassay
The overall experimental workflow involves the chemical synthesis of this compound, followed by its purification and characterization. The biological activity of the synthesized compound is then confirmed through a bioassay using an this compound-deficient mutant of S. griseus.
Caption: Experimental workflow for this compound synthesis and bioassay.
References
- 1. Spatial structure increases the benefits of antibiotic production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-Factor Extraction from Streptomyces Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, a microbial hormone, that plays a crucial role in the life cycle of Streptomyces griseus and other related species.[1] It acts as a quorum-sensing molecule, triggering a complex signaling cascade at nanomolar concentrations that initiates morphological differentiation (spore formation) and the production of secondary metabolites, including the antibiotic streptomycin.[1] The ability to efficiently extract and quantify this compound is essential for studying its regulatory mechanisms, screening for high-producing strains, and developing novel strategies for antibiotic drug discovery and development.
This document provides a detailed protocol for the extraction of this compound from Streptomyces cultures. It also includes a summary of the this compound signaling pathway and a generalized workflow for the extraction process.
This compound Signaling Pathway in Streptomyces griseus
The this compound signaling cascade is a well-characterized model for understanding the regulation of secondary metabolism in Streptomyces. The pathway begins with the biosynthesis of this compound, which then diffuses out of the cell. As the cell population density increases, the extracellular concentration of this compound rises. Upon reaching a threshold concentration, this compound diffuses back into the cell and binds to its specific receptor protein, ArpA. This binding event inactivates ArpA, which is a transcriptional repressor. The inactivation of ArpA allows for the transcription of adpA, a key transcriptional activator. The AdpA protein then activates a large number of genes, including those responsible for streptomycin biosynthesis and morphological differentiation.
Experimental Protocol: this compound Extraction
This protocol details the steps for extracting this compound from the culture broth of Streptomyces. The method is based on liquid-liquid extraction using an organic solvent, followed by concentration of the extract.
Materials and Reagents:
-
Streptomyces griseus (or other this compound producing strain)
-
Appropriate liquid culture medium (e.g., Yeast Extract-Malt Extract Broth)
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Separatory funnel (appropriate volume for culture)
-
Glassware (flasks, beakers)
-
Sterile filters (0.22 µm)
Procedure:
-
Culture Growth:
-
Inoculate the desired Streptomyces strain into a suitable liquid medium.
-
Incubate the culture under optimal conditions for this compound production (typically 28-30°C with shaking at 200-250 rpm for 5-7 days). Growth phase and production kinetics may need to be optimized for specific strains.
-
-
Harvesting and Separation:
-
After the incubation period, harvest the culture broth.
-
Separate the mycelial biomass from the culture supernatant by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
Carefully decant the supernatant. For complete removal of cells, the supernatant can be passed through a 0.22 µm sterile filter.
-
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).
-
Shake the separatory funnel vigorously for 2-3 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.
-
Allow the layers to separate. The upper organic phase containing the this compound will be less dense.
-
Carefully collect the upper ethyl acetate layer into a clean flask.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
-
Drying and Concentration:
-
Pool the collected ethyl acetate fractions.
-
Add a small amount of anhydrous sodium sulfate to the pooled extract to remove any residual water. Gently swirl and let it stand for 10-15 minutes.
-
Decant the dried ethyl acetate extract into a round-bottom flask.
-
Concentrate the extract to dryness or a small volume using a rotary evaporator at a temperature of 40-50°C.
-
-
Storage:
-
The resulting crude extract containing this compound can be dissolved in a small volume of a suitable solvent (e.g., methanol or chloroform) and stored at -20°C for further analysis.
-
Data Presentation: Solvent Selection for this compound Extraction
| Parameter | Ethyl Acetate | Chloroform | Dichloromethane (DCM) | n-Hexane |
| Polarity | Medium | Medium | Medium | Low |
| This compound Solubility | Good | Good | Good | Poor |
| Water Miscibility | Low | Very Low | Very Low | Very Low |
| Boiling Point (°C) | 77.1 | 61.2 | 39.6 | 69 |
| Safety/Toxicity | Relatively low toxicity | Toxic, suspected carcinogen | Toxic, suspected carcinogen | Neurotoxic |
| "Green" Solvent | Considered greener than halogenated solvents | Not a green solvent | Not a green solvent | Not a green solvent |
| Considerations | Good balance of polarity and volatility. Can form emulsions. | Efficient for extraction but higher toxicity. | Lower boiling point allows for easier removal. Higher toxicity. | Primarily for extraction of non-polar compounds, not ideal for this compound. |
Concluding Remarks
The protocol and information provided in this document offer a comprehensive guide for the extraction of this compound from Streptomyces cultures. The successful isolation of this compound is a critical first step for a wide range of studies aimed at understanding and manipulating the production of valuable secondary metabolites in these important microorganisms. Further purification of the crude extract may be necessary for specific applications and can be achieved using techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).
References
Application Notes and Protocols for A-Factor Bioassay in Determining Microbial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, often referred to as a microbial hormone, that plays a critical role in the regulation of morphological differentiation and secondary metabolism in various species of Streptomyces.[1][2] In Streptomyces griseus, this compound is a key inducer of streptomycin biosynthesis.[1][3] The this compound bioassay is a powerful tool to determine the microbial activity of S. griseus by quantifying its response to this compound, typically by measuring the production of streptomycin. This document provides detailed application notes and protocols for conducting an this compound bioassay.
The principle of the bioassay is based on the this compound signaling cascade. At low concentrations, this compound binds to its receptor protein, ArpA.[4] This binding releases the repression of the adpA gene, leading to the transcription of the AdpA protein. AdpA, in turn, acts as a transcriptional activator for several genes, including strR, which is a pathway-specific activator for the streptomycin biosynthesis gene cluster.[4][5] The resulting production of streptomycin can be quantified using an indicator organism, such as Bacillus subtilis, which is sensitive to this antibiotic.
This compound Signaling Pathway
The signaling cascade initiated by this compound is a well-characterized example of microbial signal transduction that leads to a quantifiable output.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the this compound bioassay.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in the bioassay.
Materials:
-
Synthetic this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Dissolve synthetic this compound in DMSO to a final concentration of 1 mg/mL.
-
Sterilize the this compound stock solution by passing it through a 0.22 µm filter into a sterile microcentrifuge tube.
-
Prepare serial dilutions of the this compound stock solution in sterile DMSO or an appropriate sterile buffer to achieve the desired working concentrations.
-
Store the stock solution and dilutions at -20°C.
Protocol 2: this compound Bioassay using Streptomyces griseus
Objective: To induce streptomycin production in an this compound deficient mutant of S. griseus by exogenous application of this compound.
Materials:
-
This compound deficient mutant of S. griseus (e.g., S. griseus HH1)
-
YMPD agar plates (Yeast extract 0.2%, Meat extract 0.2%, Peptone 0.4%, NaCl 0.5%, MgSO₄·7H₂O 0.05%, Glucose 1%, Agar 2%)
-
This compound working solutions
-
Sterile paper discs (6 mm diameter)
-
Incubator at 28°C
Procedure:
-
Prepare a spore suspension of the this compound deficient S. griseus mutant in sterile water.
-
Spread 100 µL of the spore suspension evenly onto the surface of YMPD agar plates.
-
Allow the plates to dry in a laminar flow hood.
-
Aseptically place sterile paper discs onto the center of the inoculated agar plates.
-
Apply a known volume (e.g., 10 µL) of different concentrations of the this compound working solution onto the paper discs. Use a paper disc with the solvent (e.g., DMSO) as a negative control.
-
Incubate the plates at 28°C for 3-5 days, or until significant mycelial growth is observed.
Protocol 3: Quantification of Streptomycin Production by Agar Well Diffusion Assay
Objective: To quantify the amount of streptomycin produced by S. griseus in response to this compound using an indicator strain.
Materials:
-
Bacillus subtilis (e.g., ATCC 6633 or NBRC 3134) as the indicator strain.[1]
-
Nutrient Broth (NB) and Nutrient Agar (NA)
-
Soft Nutrient Agar (0.8% agar in NB)
-
Streptomycin sulfate (for standard curve)
-
Sterile Petri dishes
-
Incubator at 37°C
Procedure:
-
Prepare a lawn of B. subtilis by overlaying NA plates with 3 mL of soft nutrient agar containing a fresh culture of B. subtilis.[1]
-
After the this compound bioassay plates (S. griseus) have incubated, use a sterile cork borer to cut agar plugs from the area around the paper discs.
-
Place the agar plugs onto the surface of the B. subtilis lawn.
-
To create a standard curve, apply known concentrations of streptomycin sulfate to sterile paper discs and place them on the B. subtilis lawn.
-
Incubate the plates overnight at 37°C.[1]
-
Measure the diameter of the inhibition zones (clear zones where B. subtilis growth is inhibited) around the agar plugs and the standard streptomycin discs.
-
Plot the diameter of the inhibition zones from the standards against the logarithm of the streptomycin concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of streptomycin produced by S. griseus in response to different concentrations of this compound.
Experimental Workflow
The overall workflow for the this compound bioassay is a sequential process from preparation to quantification.
References
- 1. "Methodology for Quantifying Antibiotic Production of Streptomyces Bact" by Madelyn Schoenberger [digitalcommons.morris.umn.edu]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Streptomycin-Induced Expression in Bacillus subtilis of YtnP, a Lactonase-Homologous Protein That Inhibits Development and Streptomycin Production in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application of A-Factor in Inducing Secondary Metabolite Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, or microbial hormone, that plays a pivotal role in the regulation of morphological differentiation and secondary metabolism in Streptomyces species.[1] In Streptomyces griseus, this compound is essential for the production of the antibiotic streptomycin.[1] Its regulatory function is not limited to streptomycin, as this compound and its homologues are widely distributed among Streptomyces, controlling the production of a variety of secondary metabolites. This document provides detailed application notes and protocols for utilizing this compound to induce the production of these valuable compounds in a laboratory setting.
This compound Signaling Pathway
The this compound signaling cascade is a well-characterized regulatory system. At low concentrations, the this compound receptor protein, ArpA, binds to the promoter region of the adpA gene, repressing its transcription. As the bacterial culture grows, this compound accumulates. Once a critical concentration is reached (as low as 10⁻⁹ M), this compound binds to ArpA, causing a conformational change that leads to its dissociation from the adpA promoter.[1] The derepression of adpA allows for the transcription and translation of the AdpA protein, a key transcriptional activator. AdpA then binds to the promoter regions of a large number of genes, including pathway-specific transcriptional activators for secondary metabolite biosynthetic gene clusters.[1] For instance, in S. griseus, AdpA activates the transcription of strR, the pathway-specific activator for the streptomycin biosynthesis genes.[1]
Quantitative Data on this compound Induced Production
The following tables summarize the dose-dependent effect of exogenously added this compound on the production of secondary metabolites in different Streptomyces species.
| This compound Concentration (M) | Streptomycin Production in S. griseus (% of max) | Reference |
| 0 | 5 | Fictional Data |
| 10⁻¹⁰ | 25 | Fictional Data |
| 10⁻⁹ | 80 | Fictional Data |
| 10⁻⁸ | 100 | Fictional Data |
| 10⁻⁷ | 100 | Fictional Data |
| Table 1: Effect of this compound on Streptomycin Production. This table illustrates the typical dose-response of streptomycin production to varying concentrations of this compound in an this compound deficient mutant of S. griseus. Production is normalized to the maximum observed yield. |
| This compound Analogue Concentration (µg/mL) | Actinorhodin Production in S. coelicolor (OD₆₄₀) | Reference |
| 0 | 0.12 | Fictional Data |
| 0.1 | 0.35 | Fictional Data |
| 1 | 0.88 | Fictional Data |
| 10 | 1.52 | Fictional Data |
| 100 | 1.55 | Fictional Data |
| Table 2: Induction of Actinorhodin by an this compound Analogue. This table shows the induction of the pigmented antibiotic actinorhodin in S. coelicolor by a synthetic analogue of this compound. Production is measured by the optical density of the culture supernatant at 640 nm. |
Experimental Protocols
The following protocols provide a step-by-step guide for the application of this compound to induce secondary metabolite production in Streptomyces.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (synthetic or purified)
-
Ethanol (absolute)
-
Sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile environment.
-
Dissolve the this compound in absolute ethanol to create a concentrated stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C in the dark to prevent degradation.
Protocol 2: Induction of Secondary Metabolite Production in Liquid Culture
Materials:
-
Streptomyces strain (e.g., this compound deficient mutant of S. griseus)
-
Appropriate liquid culture medium (e.g., Yeast Extract-Malt Extract (YEME) medium)
-
Sterile baffled flasks
-
Shaking incubator
-
This compound stock solution (from Protocol 1)
Procedure:
-
Prepare a spore suspension of the desired Streptomyces strain from a mature plate culture.
-
Inoculate sterile liquid medium in baffled flasks with the spore suspension to a final concentration of approximately 10⁶ spores/mL.
-
Incubate the cultures at the optimal temperature (e.g., 28-30°C) with vigorous shaking (e.g., 200-250 rpm).
-
After a predetermined initial growth period (e.g., 24-48 hours, or early to mid-log phase), add the this compound stock solution to the cultures to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M). A control culture with an equivalent volume of ethanol should also be included.
-
Continue the incubation under the same conditions for the production phase (e.g., 5-7 days).
-
Monitor the production of the secondary metabolite at regular intervals by taking samples from the culture broth.
Protocol 3: Extraction and Quantification of Secondary Metabolites
Materials:
-
Culture broth from Protocol 2
-
Appropriate organic solvent (e.g., ethyl acetate, butanol)
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system or Spectrophotometer
Procedure:
-
Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
-
Extract the secondary metabolites from the supernatant using an appropriate organic solvent. This may involve liquid-liquid extraction.
-
Concentrate the organic extract using a rotary evaporator.
-
Resuspend the dried extract in a suitable solvent for analysis.
-
Quantify the production of the secondary metabolite using HPLC with a standard curve of the purified compound or by spectrophotometry if the compound is colored (e.g., actinorhodin).
Conclusion
The use of this compound as an elicitor provides a powerful tool for researchers to induce and enhance the production of valuable secondary metabolites in Streptomyces. The protocols and data presented here offer a foundation for the successful application of this compound in a laboratory setting. Further optimization of parameters such as the timing of this compound addition, concentration, and culture conditions may be necessary for specific Streptomyces strains and target metabolites.
References
Application Notes and Protocols: A-Factor-Mediated Stimulation of Antibiotic Synthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinomycetes, particularly species of the genus Streptomyces, are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The biosynthesis of these compounds is tightly regulated by complex signaling networks that respond to various physiological and environmental cues. One of the most well-characterized regulatory systems involves A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small, diffusible signaling molecule that acts as a microbial hormone in Streptomyces griseus and other related actinomycetes. This compound triggers a signaling cascade that initiates both morphological differentiation (spore formation) and the production of secondary metabolites, most notably the antibiotic streptomycin.
These application notes provide a comprehensive overview of the this compound signaling pathway and its application in stimulating antibiotic synthesis. Detailed protocols for the extraction, quantification, and application of this compound are provided to guide researchers in harnessing this natural regulatory system to enhance the production of known antibiotics and potentially awaken silent biosynthetic gene clusters.
This compound Signaling Pathway
The this compound signaling cascade is a well-established model for understanding the regulation of secondary metabolism in Streptomyces. The pathway begins with the accumulation of this compound to a threshold concentration, which then initiates a series of molecular events culminating in the activation of antibiotic biosynthetic genes.
The key components of the this compound signaling pathway in Streptomyces griseus are:
-
AfsA: The key enzyme responsible for the biosynthesis of this compound.
-
ArpA: A specific this compound receptor protein that acts as a transcriptional repressor. In the absence of this compound, ArpA binds to the promoter region of the adpA gene, preventing its transcription.
-
AdpA: A global transcriptional activator. When this compound binds to ArpA, it causes a conformational change in ArpA, leading to its dissociation from the adpA promoter. This allows for the transcription and translation of AdpA.
-
AdpA Regulon: AdpA then activates the transcription of a large number of genes, collectively known as the AdpA regulon. This regulon includes genes involved in morphological development and secondary metabolism.
-
strR: A key member of the AdpA regulon is strR, which encodes a pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster.
-
Streptomycin Biosynthesis Genes: The StrR protein then activates the expression of the entire streptomycin biosynthetic gene cluster, leading to the production of the antibiotic.
Quantitative Data on this compound Stimulation
The effect of this compound on antibiotic production can be dramatic. In Streptomyces griseus, the presence of this compound is a critical switch for streptomycin biosynthesis. Mutants that are deficient in the this compound-binding protein, ArpA, exhibit constitutive expression of the streptomycin biosynthetic genes, leading to a significant increase in antibiotic production.
| Condition | Relative Streptomycin Production | Reference |
| Wild-type S. griseus | 1x | (Implied baseline) |
| This compound-binding protein (ArpA) deficient mutant | ~10x | [1] |
Note: This table illustrates the potential for increased production by manipulating the this compound signaling pathway. The actual fold increase can vary depending on the specific strain and culture conditions.
Experimental Protocols
The following protocols provide a framework for the extraction of this compound, its application to stimulate antibiotic production in a low-producing or non-producing strain, and the subsequent quantification of the antibiotic.
Experimental Workflow Overview
The general workflow for utilizing this compound to stimulate antibiotic synthesis involves several key steps: cultivation of an this compound producing strain, extraction and purification of this compound, application of the extract to a recipient strain, and finally, analysis of antibiotic production.
Protocol 1: Extraction and Partial Purification of this compound
This protocol describes a method for extracting this compound from the culture broth of a producing Streptomyces strain.
Materials:
-
This compound producing strain (e.g., Streptomyces griseus wild-type)
-
Appropriate liquid culture medium (e.g., Yeast Extract-Malt Extract broth)
-
Centrifuge and sterile centrifuge tubes
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Glass column for chromatography
Procedure:
-
Cultivation: Inoculate the this compound producing strain into a suitable liquid medium and incubate with shaking at 28-30°C for 5-7 days, or until significant biomass is achieved.
-
Harvesting Supernatant: Centrifuge the culture at a speed sufficient to pellet the mycelium (e.g., 8,000 x g for 15 minutes). Carefully decant and collect the supernatant.
-
Solvent Extraction:
-
Transfer the supernatant to a separating funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh volume of ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts.
-
-
Concentration: Concentrate the pooled ethyl acetate extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Partial Purification (Optional):
-
Resuspend the dried crude extract in a minimal volume of chloroform.
-
Prepare a silica gel column equilibrated with chloroform.
-
Load the resuspended extract onto the column.
-
Elute the column with a stepwise or gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and test each for this compound activity using a bioassay (see Protocol 2).
-
Pool the active fractions and concentrate to dryness.
-
-
Storage: Store the dried, partially purified this compound extract at -20°C.
Protocol 2: this compound Bioassay
This protocol utilizes an this compound deficient mutant of S. griseus to determine the presence and relative amount of this compound in an extract. These mutants are typically unable to produce streptomycin or form spores unless exogenous this compound is supplied.
Materials:
-
This compound deficient mutant of S. griseus (e.g., obtained through mutagenesis or a known strain like S. griseus HH1).
-
Agar plates with a suitable medium for S. griseus growth (e.g., Nutrient Agar).
-
Sterile paper discs (6 mm diameter).
-
This compound extract (from Protocol 1) resuspended in a suitable solvent (e.g., methanol).
-
Solvent control (e.g., methanol).
-
Incubator at 28-30°C.
Procedure:
-
Prepare Indicator Plates: Prepare a lawn of the this compound deficient mutant on the surface of the agar plates by spreading a dense spore suspension or a homogenized mycelial culture.
-
Apply Extract:
-
Aseptically place sterile paper discs onto the surface of the inoculated agar.
-
Carefully apply a known volume (e.g., 10-20 µL) of the resuspended this compound extract onto a paper disc.
-
Apply the same volume of the solvent to a separate disc as a negative control.
-
-
Incubation: Incubate the plates at 28-30°C for 3-5 days.
-
Observation: Observe the plates for the restoration of a wild-type phenotype around the paper disc containing the this compound extract. This can be visualized as:
-
Spore formation: A zone of grey-pigmented, sporulating mycelium around the disc.
-
Streptomycin production: This can be detected by overlaying the plate with a streptomycin-sensitive indicator bacterium (e.g., Bacillus subtilis) after the initial incubation period. A zone of inhibition of the indicator bacterium around the area of restored growth indicates streptomycin production.
-
-
Quantification (Semi-quantitative): The diameter of the zone of restored sporulation or antibiotic activity can be used to estimate the relative concentration of this compound in the extract by comparing it to a standard curve generated with known concentrations of synthetic this compound.
Protocol 3: Stimulation of Antibiotic Production with this compound Extract
This protocol details the application of the prepared this compound extract to a low- or non-producing recipient strain to induce antibiotic synthesis.
Materials:
-
Recipient actinomycete strain (e.g., an this compound deficient mutant or a wild-type strain with low antibiotic production).
-
Liquid culture medium suitable for antibiotic production.
-
This compound extract (from Protocol 1) resuspended in a sterile, compatible solvent (e.g., ethanol or DMSO) at a known concentration (if quantified).
-
Solvent control.
-
Shaking incubator.
Procedure:
-
Inoculation: Inoculate the recipient strain into the liquid production medium.
-
Addition of this compound:
-
To the experimental flasks, add the this compound extract to achieve the desired final concentration. It is advisable to test a range of concentrations to determine the optimal level for stimulation.
-
To the control flasks, add an equivalent volume of the solvent used to dissolve the this compound extract.
-
-
Incubation: Incubate the cultures under optimal conditions for antibiotic production for the specific strain (e.g., 28-30°C with shaking at 200-250 rpm) for the required fermentation period (typically 7-14 days).
-
Sampling: At regular intervals, aseptically remove samples from both the experimental and control cultures for analysis of antibiotic production.
Protocol 4: Quantification of Streptomycin Production by HPLC
This protocol provides a general method for the quantification of streptomycin from culture broth using High-Performance Liquid Chromatography (HPLC). Method parameters may need to be optimized for specific equipment and conditions.
Materials:
-
Culture samples (from Protocol 3).
-
Centrifuge.
-
HPLC system with a suitable detector (e.g., UV or MS).
-
Reversed-phase C18 HPLC column.
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer or ion-pairing agent).
-
Streptomycin standard of known concentration.
-
Syringe filters (0.22 or 0.45 µm).
Procedure:
-
Sample Preparation:
-
Centrifuge the culture sample to pellet the mycelium.
-
Collect the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
-
Inject a known volume of the filtered supernatant onto the column.
-
Run the HPLC method, monitoring for the elution of streptomycin at its characteristic retention time.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the streptomycin standard and plotting the peak area against concentration.
-
Determine the concentration of streptomycin in the culture samples by comparing their peak areas to the standard curve.
-
-
Data Analysis: Calculate the amount of streptomycin produced (e.g., in µg/mL or mg/L) in both the this compound stimulated and control cultures and determine the fold increase in production.
Conclusion
This compound is a powerful signaling molecule that plays a pivotal role in the regulation of antibiotic biosynthesis in Streptomyces. Understanding and utilizing the this compound signaling pathway provides a valuable tool for researchers to enhance the production of known antibiotics and to explore the vast, untapped potential of silent biosynthetic gene clusters in actinomycetes. The protocols outlined in these application notes offer a practical guide for the implementation of this compound-based strategies in antibiotic research and development.
References
A-Factor: A Versatile Tool for Probing Bacterial Differentiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible autoregulatory molecule, or microbial hormone, that plays a pivotal role in the life cycle of Streptomyces griseus and related actinomycetes.[1][2] At nanomolar concentrations, it triggers a complex signaling cascade that initiates both morphological differentiation, such as aerial mycelium formation and sporulation, and secondary metabolism, including the production of the antibiotic streptomycin.[1][3][4] This profound biological activity makes this compound an invaluable tool for researchers studying the intricate mechanisms of bacterial development, gene regulation, and antibiotic biosynthesis. These application notes provide a comprehensive overview of the this compound signaling pathway and detailed protocols for its use in laboratory settings.
The this compound Signaling Cascade in Streptomyces griseus
The this compound signaling pathway is a well-characterized cascade involving a series of molecular switches that ultimately control the expression of hundreds of genes.[1][5] The key components and their interactions are summarized below.
Key Components of the this compound Signaling Pathway:
-
AfsA: The key enzyme responsible for the biosynthesis of this compound.[1][6] The afsA gene is often found to be deleted in this compound deficient mutants.[1]
-
ArpA: A specific cytoplasmic receptor protein for this compound. In the absence of this compound, ArpA acts as a repressor, binding to the promoter region of the adpA gene.[1][2][4]
-
AdpA: A global transcriptional activator. Once derepressed, AdpA activates the transcription of a large regulon, including genes required for morphological differentiation and secondary metabolism.[1][7]
-
strR: A pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster. strR is a direct target of AdpA.[1][2]
Mechanism of Action:
-
This compound Binding: When the intracellular concentration of this compound reaches a critical threshold (around 10⁻⁹ M), it binds to the ArpA protein.[1]
-
Derepression of adpA: The binding of this compound induces a conformational change in ArpA, causing it to dissociate from the adpA promoter.
-
Activation of the AdpA Regulon: The transcription of adpA is initiated, leading to the production of the AdpA protein. AdpA then binds to the promoter regions of numerous target genes, activating their expression.[7][8]
-
Induction of Phenotypes: The activation of the AdpA regulon leads to the onset of aerial mycelium formation and the production of secondary metabolites like streptomycin.[1][2] DNA microarray analysis has revealed that this compound influences the expression of at least 477 genes in S. griseus.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound signaling pathway, providing a reference for experimental design and data interpretation.
| Parameter | Value | Organism/System | Reference |
| This compound | |||
| Effective Concentration | 10⁻⁹ M | Streptomyces griseus | [1] |
| Concentration for Gene Regulation Studies | 25 ng/ml | Streptomyces griseus ΔafsA mutant | [5] |
| ArpA | |||
| This compound Binding Affinity (Kd) | 0.7 nM | In vitro | |
| DNA Binding Consensus Sequence | 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3' (half palindrome) | In vitro | [9] |
| AdpA | |||
| DNA Binding Consensus Sequence | 5'-TGGCSNGWWY-3' (S: G/C; W: A/T; Y: T/C; N: any) | Streptomyces griseus | [8][10] |
| Number of Directly Controlled Genes | > 500 | Streptomyces griseus | |
| Streptomycin Production | |||
| Optimal pH | 7.0 - 8.0 | Streptomyces griseus | [11][12] |
| Optimal Temperature | 25 - 30°C | Streptomyces griseus | [11][12] |
| Fermentation Time | 5 - 7 days | Streptomyces griseus | [11][12] |
Visualizing the this compound System
This compound Signaling Pathway
Caption: The this compound signaling cascade in Streptomyces griseus.
Experimental Workflow: this compound Bioassay
Caption: Workflow for this compound bioassay using an this compound deficient mutant.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound
This protocol describes a method for the extraction of γ-butyrolactones (GBLs), including this compound, from Streptomyces cultures, adapted from established procedures.
Materials:
-
Streptomyces griseus culture (liquid or solid)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
HPLC system with a C18 column and UV detector
-
This compound standard (if available)
Procedure:
-
Culture Growth: Grow S. griseus in a suitable liquid medium (e.g., YMPD) or on solid agar plates until the late exponential or early stationary phase, when this compound production is typically maximal.
-
Extraction:
-
Liquid Culture: Centrifuge the culture to pellet the cells. Acidify the supernatant to pH 3-4 with HCl and extract three times with an equal volume of ethyl acetate.
-
Solid Culture: Overlay the agar plate with ethyl acetate and gently scrape the mycelium. Collect the ethyl acetate and repeat the extraction.
-
-
Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator.
-
Sample Preparation for Analysis: Resuspend the dried extract in a small, known volume of methanol.
-
Thin Layer Chromatography (TLC) (Qualitative):
-
Spot the extract and an this compound standard (if available) onto a silica gel TLC plate.
-
Develop the plate using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the spots under UV light or by staining (e.g., with phosphomolybdic acid). The Rf value of this compound can be compared to the standard.
-
-
High-Performance Liquid Chromatography (HPLC) (Quantitative):
-
Inject the methanolic extract onto a C18 HPLC column.
-
Elute with a gradient of water and acetonitrile.
-
Monitor the absorbance at a suitable wavelength (e.g., 210 nm).
-
Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of an this compound standard.
-
Protocol 2: this compound Bioassay
This bioassay utilizes an this compound-deficient mutant of S. griseus (e.g., a ΔafsA strain) to detect and quantify this compound activity.
Materials:
-
S. griseus this compound deficient mutant (e.g., ΔafsA)
-
Spore suspension of the mutant strain
-
Nutrient agar plates
-
Sterile paper discs
-
This compound extract or synthetic this compound
-
Overlay agar containing a streptomycin-sensitive indicator bacterium (e.g., Bacillus subtilis)
Procedure:
-
Prepare Indicator Plates: Prepare nutrient agar plates and allow them to solidify. Inoculate the surface of the plates evenly with a spore suspension of the S. griseus ΔafsA mutant.
-
Apply this compound: Place a sterile paper disc in the center of the inoculated plate. Apply a known amount of the this compound extract or a standard solution of synthetic this compound to the disc.
-
Incubation: Incubate the plates at 28-30°C for 2-3 days.
-
Observe Morphological Differentiation: After incubation, visually inspect the area around the paper disc for the restoration of aerial mycelium formation (a fuzzy, white appearance) in the ΔafsA mutant.
-
Assay for Streptomycin Production:
-
Prepare a soft agar overlay containing a streptomycin-sensitive indicator bacterium (e.g., Bacillus subtilis).
-
Pour the overlay onto the plate from step 3.
-
Incubate for an additional 18-24 hours.
-
Observe for a zone of inhibition of the indicator bacterium's growth around the area where the ΔafsA mutant has grown. The diameter of the inhibition zone is proportional to the amount of streptomycin produced, and thus to the concentration of this compound.
-
-
Quantification: Create a standard curve by applying known concentrations of synthetic this compound to different discs and measuring the resulting zones of inhibition. Use this curve to estimate the this compound concentration in unknown samples.
Protocol 3: Gel Mobility Shift Assay (EMSA) for AdpA-DNA Interaction
This protocol is for determining the binding of the AdpA protein to its target DNA sequences.
Materials:
-
Purified AdpA protein
-
DNA probe containing the putative AdpA binding site, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor DNA
-
Native polyacrylamide gel (e.g., 5-6%)
-
TBE buffer (Tris-borate-EDTA)
-
Loading dye (without SDS)
-
Detection system appropriate for the label used (e.g., chemiluminescence, fluorescence imaging, or autoradiography)
Procedure:
-
Prepare the DNA Probe: Synthesize and label the DNA probe containing the target sequence. Anneal complementary strands to form a double-stranded probe.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and purified AdpA protein.
-
Add the labeled DNA probe to the reaction mixture.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA before adding the labeled probe.
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add loading dye to the binding reactions.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes).
-
Detect the labeled DNA using a method compatible with the label (e.g., streptavidin-HRP conjugate and chemiluminescent substrate for biotin, or direct imaging for fluorescent or radioactive labels).
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of an AdpA-DNA complex.
-
Conclusion
This compound serves as a powerful molecular tool for dissecting the complex regulatory networks that govern bacterial differentiation. By utilizing the protocols and information provided in these application notes, researchers can effectively employ this compound to investigate gene regulation, discover novel antibiotics, and gain deeper insights into the fascinating life cycle of Streptomyces. The ability to manipulate this key signaling molecule opens up numerous avenues for both fundamental research and the development of new therapeutic agents.
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound-binding protein of Streptomyces griseus negatively controls streptomycin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and characterization of the this compound receptor gene from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA microarray analysis of global gene regulation by this compound in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of afsA in this compound biosynthesis as a key enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. DNA-binding specificity of AdpA, a transcriptional activator in the this compound regulatory cascade in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complex Structure of the DNA-binding Domain of AdpA, the Global Transcription Factor in Streptomyces griseus, and a Target Duplex DNA Reveals the Structural Basis of Its Tolerant DNA Sequence Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologynotes.org [microbiologynotes.org]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Application Notes and Protocols for the Quantification of A-Factor Concentration in Liquid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, hormone-like signaling molecule crucial for the regulation of morphological differentiation and secondary metabolite production, including antibiotics like streptomycin, in Streptomyces griseus and related actinomycetes.[1][2][3] The concentration of this compound in liquid culture is a critical parameter for studies on antibiotic production, microbial development, and drug discovery. An this compound-deficient mutant strain of S. griseus can have its streptomycin production and aerial mycelium formation restored by the addition of this compound at concentrations as low as 10⁻⁹ M.[1][4] This document provides detailed application notes and protocols for three key methods for quantifying this compound concentration: Bioassay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Signaling Pathway
The this compound signaling cascade in Streptomyces griseus is a well-characterized pathway that initiates a complex regulatory network. Understanding this pathway is essential for interpreting the results of this compound quantification.
Caption: this compound signaling cascade in Streptomyces griseus.
Sample Preparation: Extraction of this compound from Liquid Culture
This compound is a lipophilic molecule and is typically extracted from the culture supernatant using a non-polar solvent like ethyl acetate.
Protocol: Liquid-Liquid Extraction
-
Culture Centrifugation: Centrifuge the Streptomyces liquid culture at 10,000 x g for 15 minutes to pellet the mycelia.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Solvent Extraction:
-
Add an equal volume of ethyl acetate to the culture supernatant in a separatory funnel.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The this compound will partition into the upper ethyl acetate layer.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh volume of ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts.
-
Dry the extract over anhydrous sodium sulfate to remove residual water.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.
Quantification Methods
This compound Bioassay
This method relies on the biological activity of this compound to induce a phenotypic change in an this compound deficient reporter strain, such as Streptomyces griseus HH1.[5] The response, typically the restoration of streptomycin production or sporulation, is proportional to the this compound concentration.
Caption: Workflow for this compound quantification by bioassay.
-
Prepare Reporter Strain Plates:
-
Prepare a suitable agar medium (e.g., YMPD agar) and seed it with spores of an this compound deficient S. griseus strain (e.g., HH1).
-
Pour the seeded agar into petri dishes and allow them to solidify.
-
-
Prepare Standards and Samples:
-
Prepare a stock solution of synthetic this compound of known concentration.
-
Perform serial dilutions of the this compound stock to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).
-
Prepare serial dilutions of the reconstituted sample extract.
-
-
Disc Application:
-
Apply a fixed volume (e.g., 20 µL) of each standard dilution and sample dilution to sterile paper discs (6 mm diameter).
-
Allow the solvent to evaporate from the discs in a sterile environment.
-
-
Incubation:
-
Place the discs onto the surface of the seeded agar plates.
-
Incubate the plates at 28-30°C for 2-4 days.
-
-
Quantification:
-
Observe for zones of restored sporulation or antibiotic activity (clearing zones against a susceptible indicator strain overlaid on the plate) around the discs.
-
Measure the diameter of these zones.
-
Create a standard curve by plotting the zone diameter against the logarithm of the this compound concentration for the standards.
-
Determine the this compound concentration in the unknown samples by interpolating their zone diameters on the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more direct and quantitative method for this compound analysis compared to the bioassay. This method separates this compound from other components in the extract, and its concentration is determined by UV detection.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA) is commonly used.
-
Example Gradient:
-
0-5 min: 40% Acetonitrile
-
5-25 min: 40-80% Acetonitrile (linear gradient)
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80-40% Acetonitrile (return to initial conditions)
-
35-40 min: 40% Acetonitrile (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10-20 µL
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the this compound concentration in the sample by using the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for this compound quantification. It combines the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer, allowing for accurate quantification even in complex matrices.
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Example Gradient: A faster gradient than for HPLC-UV can often be used due to the specificity of MS detection.
-
0-1 min: 30% Acetonitrile
-
1-5 min: 30-95% Acetonitrile (linear gradient)
-
5-7 min: 95% Acetonitrile
-
7-7.5 min: 95-30% Acetonitrile (return to initial conditions)
-
7.5-10 min: 30% Acetonitrile (equilibration)
-
-
-
Flow Rate: 0.3-0.5 mL/min
-
Mass Spectrometry Parameters (Example for this compound, C13H22O4, MW: 242.31):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 243.1 [M+H]⁺
-
Product Ions (Q3 for MRM): Specific fragment ions need to be determined by infusing an this compound standard. Potential fragments could arise from the loss of water or parts of the acyl chain.
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and this compound.
-
-
Quantification:
-
Develop an MRM method by identifying the optimal precursor-to-product ion transitions for this compound.
-
Prepare a calibration curve using serial dilutions of an this compound standard.
-
Analyze the prepared sample extracts using the developed LC-MS/MS method.
-
Quantify this compound in the samples based on the peak area of the specific MRM transition and the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[6]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described methods. Note that some values are estimates based on typical performance for similar molecules, as specific data for this compound can be limited in the literature.
| Parameter | Bioassay | HPLC-UV | LC-MS/MS |
| Principle | Biological Response | UV Absorbance | Mass-to-Charge Ratio |
| Specificity | Moderate (potential for interference from other bioactive molecules) | Moderate (co-eluting compounds with similar UV absorbance can interfere) | High (based on specific mass transitions) |
| Sensitivity (LOD) | ~0.1 - 1 ng/mL | ~10 - 100 ng/mL | ~0.01 - 1 ng/mL |
| Linear Range | Narrow (typically 1-2 orders of magnitude) | 2-3 orders of magnitude | 3-5 orders of magnitude |
| Throughput | Low (requires several days of incubation) | High | High |
| Equipment Cost | Low | Moderate | High |
| Expertise Required | Moderate (microbiological techniques) | Moderate (chromatography) | High (mass spectrometry) |
LOD: Limit of Detection LOQ: Limit of Quantification (typically 3x LOD)
Conclusion
The choice of method for quantifying this compound concentration depends on the specific research needs, available equipment, and desired level of sensitivity and specificity. The bioassay is a cost-effective method for screening and assessing biological activity, but it lacks the specificity and throughput of chromatographic methods. HPLC-UV offers a good balance of performance and accessibility for routine quantification. For highly sensitive and specific quantification, particularly in complex samples or when low concentrations are expected, LC-MS/MS is the method of choice. Proper sample preparation is critical for all methods to ensure accurate and reproducible results.
References
- 1. jasco-global.com [jasco-global.com]
- 2. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. youtube.com [youtube.com]
- 6. spotfire.com [spotfire.com]
Application Notes and Protocols for A-Factor Supplementation in Industrial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone that plays a critical role in the regulation of secondary metabolism and morphological differentiation in various Streptomyces species, most notably Streptomyces griseus, the producer of the antibiotic streptomycin.[1] In its natural environment, this compound acts as a quorum-sensing molecule, accumulating during cell growth and, upon reaching a critical concentration, triggering a complex signaling cascade that initiates antibiotic production and spore formation. The targeted supplementation of this compound in industrial fermentation processes presents a promising strategy to enhance the yield and efficiency of antibiotic production. These application notes provide a comprehensive overview of the this compound signaling pathway, protocols for its application in fermentation, and methods for monitoring its effects.
This compound Signaling Pathway
The this compound signaling cascade is a well-characterized regulatory system in Streptomyces griseus. Understanding this pathway is crucial for optimizing the timing and concentration of exogenous this compound supplementation.
The pathway is initiated when extracellular this compound binds to its cytoplasmic receptor, ArpA.[1] This binding event releases the repression of the adpA gene by ArpA, leading to the transcription and translation of the transcriptional activator AdpA. AdpA, in turn, activates the expression of a regulon, including the strR gene, which is the pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster.[1] AdpA also activates genes responsible for morphological differentiation, leading to spore formation.
Quantitative Data on this compound Supplementation
While the stimulatory effect of this compound on antibiotic production is well-documented, specific quantitative data from industrial-scale fermentation with exogenous this compound supplementation is often proprietary. However, laboratory-scale experiments provide a strong indication of its potential. The following table summarizes hypothetical data based on typical reported fold-increases in yield.
| Treatment Group | This compound Concentration (nM) | Peak Streptomycin Titer (mg/L) | Peak Biomass (g/L DCW*) | Fermentation Time to Peak Titer (hours) |
| Control | 0 | 1500 | 35 | 168 |
| Low Dose | 10 | 2250 | 36 | 144 |
| Medium Dose | 50 | 3750 | 38 | 132 |
| High Dose | 200 | 3600 | 37 | 130 |
*DCW = Dry Cell Weight
Note: The optimal concentration of this compound can vary depending on the specific strain of Streptomyces, fermentation medium composition, and other process parameters. It is crucial to perform dose-response experiments to determine the optimal concentration for a given process.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Synthetic this compound (or a well-characterized analog)
-
Ethanol (absolute)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in a minimal volume of absolute ethanol to create a concentrated stock solution (e.g., 1 mM). Vortex thoroughly to ensure complete dissolution.
-
Perform serial dilutions of the stock solution with sterile, deionized water to create working solutions of desired concentrations (e.g., 100 µM, 10 µM).
-
Store stock and working solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: this compound Supplementation in Shake Flask Fermentation
This protocol provides a general guideline for initial screening of this compound effects at the laboratory scale.
Materials:
-
Streptomyces griseus spore suspension or vegetative inoculum
-
Appropriate fermentation medium (e.g., soybean meal-glucose medium)[2]
-
Shake flasks
-
Incubator shaker
-
This compound working solutions
-
Micropipettes and sterile tips
Procedure:
-
Prepare shake flasks containing the desired volume of sterile fermentation medium.
-
Inoculate the flasks with the S. griseus spore suspension or vegetative inoculum to a final concentration of 4-5% (v/v).[2]
-
Incubate the flasks in a shaker at the optimal temperature (typically 25-30°C) and agitation speed for S. griseus growth.[3]
-
At a specific time point during the fermentation (e.g., late exponential growth phase, typically 24-48 hours), add the this compound working solution to the flasks to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 200 nM).[2] Include a control flask with no this compound addition.
-
Continue the incubation under the same conditions.
-
Collect samples at regular intervals (e.g., every 12 or 24 hours) for analysis of streptomycin titer and biomass.
Protocol 3: Monitoring of Fermentation Parameters
1. Biomass Determination (Dry Cell Weight):
-
Withdraw a known volume of fermentation broth.
-
Centrifuge the sample to pellet the mycelium.
-
Wash the pellet with deionized water and centrifuge again.
-
Dry the pellet in an oven at a constant temperature (e.g., 80°C) until a constant weight is achieved.
-
Calculate the dry cell weight per unit volume of the fermentation broth.
2. Streptomycin Titer Determination (HPLC):
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of antibiotics in fermentation broth.[4][5]
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate mobile phase to bring the streptomycin concentration within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Use a suitable HPLC column (e.g., C18 reverse-phase column).
-
Employ an appropriate mobile phase and gradient for the separation of streptomycin.
-
Detect streptomycin using a UV detector at a suitable wavelength.
-
Quantify the streptomycin concentration by comparing the peak area to a standard curve prepared with known concentrations of pure streptomycin.
-
3. This compound Concentration Monitoring (Bioassay or LC-MS):
Monitoring the concentration of this compound in the fermentation broth can provide valuable insights into its stability and consumption rate.
-
Bioassay: A bioassay can be developed using an this compound-deficient mutant of S. griseus that produces a quantifiable reporter (e.g., a pigmented antibiotic) only in the presence of this compound.[6][7] The amount of reporter produced would be proportional to the this compound concentration in the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise and quantitative measurements, LC-MS is the method of choice. This technique allows for the separation and sensitive detection of γ-butyrolactones like this compound in complex matrices such as fermentation broth.
Experimental Workflow for this compound Supplementation
The following diagram illustrates a typical workflow for an experiment investigating the effects of this compound supplementation.
Conclusion
The strategic supplementation of this compound in industrial fermentation holds significant potential for enhancing the production of valuable secondary metabolites like streptomycin. By understanding the underlying signaling pathway and employing systematic experimental protocols, researchers and drug development professionals can optimize fermentation processes, potentially leading to increased yields, reduced production times, and improved overall efficiency. Careful optimization of this compound concentration, timing of addition, and diligent monitoring of key fermentation parameters are essential for the successful implementation of this approach.
References
- 1. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. biologyreader.com [biologyreader.com]
- 4. s4science.at [s4science.at]
- 5. HPLC Analysis of Fuel Ethanol Fermentation [sigmaaldrich.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Genetic Manipulation of A-Factor Production in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, or microbial hormone, that plays a critical role in the life cycle of Streptomyces griseus and related species.[1][2] It acts as a key regulator, initiating a complex signaling cascade that triggers both morphological differentiation (aerial mycelium formation and sporulation) and the production of secondary metabolites, most notably the antibiotic streptomycin.[1][3] The ability to manipulate the production of this compound is a powerful tool for understanding the regulation of antibiotic biosynthesis and for potentially engineering strains with enhanced antibiotic yields.
This document provides detailed application notes and protocols for the genetic manipulation of this compound production in Streptomyces, focusing on the targeted modification of the afsA gene, which encodes a key enzyme in the this compound biosynthesis pathway.[1][4]
The this compound Signaling Pathway
The this compound signaling cascade in Streptomyces griseus is a well-characterized regulatory system. The key components include:
-
AfsA: An enzyme essential for the biosynthesis of this compound from common primary metabolites.[1][4]
-
ArpA: A specific receptor protein that, in the absence of this compound, acts as a transcriptional repressor.[1][5]
-
AdpA: A global transcriptional activator whose expression is repressed by ArpA.[1][5]
-
AdpA Regulon: A set of genes activated by AdpA, including those required for morphological development and the pathway-specific activator for streptomycin biosynthesis, strR.[1][6]
The signaling mechanism proceeds as follows:
-
This compound is synthesized by AfsA and its concentration increases with cell density.
-
Upon reaching a critical threshold concentration (around 10-9 M), this compound binds to the ArpA receptor protein.[1][2]
-
This binding event causes a conformational change in ArpA, leading to its dissociation from the promoter region of the adpA gene.[1][5]
-
The release of ArpA repression allows for the transcription of adpA.
-
The AdpA protein then activates the transcription of a wide range of genes, including the strR gene, which in turn activates the entire streptomycin biosynthesis gene cluster.[1][6][7]
Effects of Genetic Manipulation on this compound Production
Genetic manipulation of the afsA gene directly impacts the production of this compound and consequently affects the downstream physiological processes.
| Genetic Modification | Strain | Effect on this compound Production | Phenotypic Outcome | Reference(s) |
| Wild-Type | S. griseus | Normal, growth-dependent production. | Forms aerial mycelia and produces streptomycin. | [1] |
| afsA Knockout (ΔafsA)** | S. griseus | This compound deficient. | Fails to form aerial mycelia and does not produce streptomycin. Both phenotypes are restored by the addition of exogenous this compound. | [1][8] |
| afsA Overexpression | S. griseus | Overproduction of this compound. | Confers this compound production on this compound-nonproducing Streptomyces species with a marked gene dosage effect. | [1] |
Experimental Protocols
The following protocols provide a framework for the genetic manipulation of the afsA gene in Streptomyces griseus and the subsequent analysis of this compound production.
Protocol 1: Gene Knockout of afsA via Homologous Recombination
This protocol describes the generation of an in-frame deletion of the afsA gene using a temperature-sensitive, non-replicating delivery vector. This method involves two crossover events.
Materials:
-
S. griseus wild-type strain
-
E. coli S17-1 (or other suitable donor strain)
-
Temperature-sensitive suicide vector for Streptomyces (e.g., pKC1139) containing a selectable marker (e.g., apramycin resistance)
-
Primers for amplifying upstream and downstream regions of afsA
-
Restriction enzymes and T4 DNA ligase
-
Appropriate growth media (e.g., TSB for liquid culture, MS agar for conjugation, ISP4 for sporulation) and antibiotics (apramycin, nalidixic acid)
Procedure:
-
Construct the Knockout Vector: a. Amplify a ~1.5 kb upstream flanking region and a ~1.5 kb downstream flanking region of the afsA gene from S. griseus genomic DNA using PCR. b. Clone the upstream and downstream fragments into the suicide vector, flanking the selectable marker. This creates the knockout plasmid.
-
Transform E. coli: a. Transform the knockout plasmid into the methylation-deficient E. coli donor strain.
-
Intergeneric Conjugation: a. Grow the E. coli donor strain and S. griseus recipient strain to mid-log phase. b. Mix the cultures and plate them on MS agar. Incubate to allow conjugation to occur. c. Overlay the plates with apramycin and nalidixic acid to select for Streptomyces exconjugants that have integrated the plasmid via a single crossover event.
-
Selection for Double Crossover: a. Inoculate the single-crossover mutants into non-selective liquid medium and culture for several rounds to facilitate the second crossover event (excision of the plasmid). b. Plate the culture onto non-selective agar to obtain single colonies. c. Replica-plate the colonies onto media with and without apramycin to identify colonies that have lost the plasmid backbone (apramycin-sensitive).
-
Verification of Mutant: a. Confirm the deletion of the afsA gene in the apramycin-sensitive colonies by PCR using primers that flank the gene. The PCR product from the mutant should be smaller than that from the wild-type. b. Further confirmation can be done by Southern blot analysis.
Protocol 2: Overexpression of afsA
This protocol describes the overexpression of the afsA gene using an integrative expression vector with a strong constitutive promoter.
Materials:
-
S. griseus wild-type or ΔafsA strain
-
E. coli S17-1
-
Streptomyces integrative expression vector (e.g., pSET152 derivative) containing a strong constitutive promoter (e.g., ermEp*) and a selectable marker (e.g., apramycin resistance).
-
Primers for amplifying the afsA open reading frame (ORF).
-
Restriction enzymes and T4 DNA ligase.
-
Appropriate growth media and antibiotics.
Procedure:
-
Construct the Overexpression Vector: a. Amplify the complete ORF of the afsA gene from S. griseus genomic DNA. b. Clone the afsA ORF into the expression vector downstream of the ermEp* promoter.
-
Transform E. coli and Conjugate into Streptomyces: a. Follow steps 2 and 3 from Protocol 1 to transfer the overexpression plasmid into S. griseus.
-
Selection and Verification: a. Select for exconjugants on media containing the appropriate antibiotic (e.g., apramycin). b. Verify the integration of the plasmid and the presence of the afsA gene under the control of the ermEp* promoter by PCR.
Protocol 3: Quantification of this compound
This compound production can be quantified using a combination of a bioassay for activity and HPLC for precise measurement.
Part A: Bioassay for this compound Activity
This method relies on an this compound-deficient mutant of S. griseus (e.g., the ΔafsA strain created in Protocol 1) which cannot produce streptomycin or form aerial mycelia unless this compound is supplied externally.
Materials:
-
S. griseus ΔafsA indicator strain.
-
Culture supernatants from wild-type, ΔafsA, and afsA overexpression strains.
-
Sterile paper discs.
-
ISP4 agar plates.
-
Synthetic this compound standard.
Procedure:
-
Prepare a lawn of the S. griseus ΔafsA indicator strain on ISP4 agar plates.
-
Apply a known volume (e.g., 20 µL) of the culture supernatants to be tested onto sterile paper discs and place them on the agar lawn.
-
Use a dilution series of the synthetic this compound standard to create a standard curve.
-
Incubate the plates until the lawn has grown sufficiently.
-
This compound activity is observed as a zone of restored sporulation (white, fuzzy growth) and/or streptomycin production (which can be detected by overlaying with a streptomycin-sensitive indicator bacterium) around the paper discs.
-
Compare the zone of restoration from the samples to the standard curve to estimate the this compound activity.
Part B: HPLC Analysis
For more precise quantification, this compound can be extracted from culture supernatants and analyzed by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture supernatants.
-
Ethyl acetate for extraction.
-
Rotary evaporator.
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Methanol and water (HPLC grade).
-
Synthetic this compound standard.
Procedure:
-
Extraction: a. Acidify the culture supernatant to pH 3-4 with HCl. b. Extract the this compound twice with an equal volume of ethyl acetate. c. Pool the organic phases and evaporate to dryness using a rotary evaporator. d. Resuspend the dried extract in a known volume of methanol.
-
HPLC Analysis: a. Inject the resuspended extract into the HPLC system. b. Separate the components using a C18 column with a methanol-water gradient. c. Detect this compound by monitoring the absorbance at a specific wavelength (e.g., 220 nm). d. Create a standard curve by running known concentrations of the synthetic this compound standard. e. Quantify the this compound in the samples by comparing the peak area to the standard curve.
Conclusion
The genetic manipulation of this compound production in Streptomyces is a fundamental approach for both basic research into the regulation of antibiotic synthesis and for industrial strain improvement programs. The protocols outlined in this document provide a comprehensive guide for researchers to knockout or overexpress the key this compound biosynthesis gene, afsA, and to analyze the resulting changes in this compound levels and cellular phenotype. By applying these methods, scientists can further unravel the intricate regulatory networks governing secondary metabolism in these important microorganisms.
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of afsA in this compound biosynthesis as a key enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional control by this compound of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome Sequence of the Streptomycin-Producing Microorganism Streptomyces griseus IFO 13350 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting A-Factor Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling A-Factor and troubleshooting common issues related to its stability in aqueous solutions.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary role?
This compound, chemically known as 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone, is a microbial hormone that belongs to the γ-butyrolactone class of signaling molecules.[1][2][3][4] In organisms like Streptomyces griseus, it plays a crucial role at very low concentrations (as low as 10⁻⁹ M) in regulating secondary metabolism, including the production of antibiotics like streptomycin, and inducing morphological differentiation.[1][2][3]
Q2: What are the common signs of this compound degradation in my experiments?
The most common sign of this compound degradation is a lack of the expected biological response in your experiments, such as the failure to induce streptomycin production or morphological changes in Streptomyces griseus. This can manifest as inconsistent results between experiments or a complete loss of activity.
Q3: What environmental factors can lead to the degradation of this compound?
This compound, like many organic molecules, can be susceptible to chemical degradation through processes such as hydrolysis, oxidation, and photolysis.[5][6] Key environmental factors that can accelerate this degradation include:
-
pH: The γ-butyrolactone ring of this compound is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[5]
-
Light: Exposure to light, particularly UV radiation, can cause photolytic degradation.[5][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[5][6]
Q4: How should I prepare and store this compound stock solutions to ensure stability?
To maximize the stability of this compound, it is crucial to follow proper preparation and storage procedures.
| Parameter | Recommendation | Rationale |
| Solvent | Prepare stock solutions in a high-purity organic solvent such as ethanol or DMSO. | Minimizes hydrolysis that can occur in aqueous solutions. |
| Storage Temperature | Store stock solutions at -20°C or below. | Low temperatures slow down the rate of chemical degradation. |
| Light Exposure | Store in amber or foil-wrapped vials. | Protects the compound from photolytic degradation.[7] |
| Working Solutions | Prepare fresh aqueous working solutions for each experiment from the frozen stock. | Minimizes the time this compound is exposed to potentially destabilizing aqueous conditions. |
Q5: At what temperature and pH is this compound most stable?
Q6: Can this compound interact with components of common laboratory media?
While specific interactions are not detailed in the search results, it is possible for this compound to interact with reactive components in complex media. To minimize this risk, consider adding this compound to the medium just before inoculation.
Q7: How can I verify the concentration and integrity of my this compound solution?
High-Performance Liquid Chromatography (HPLC) is a reliable method for both quantifying the concentration of this compound and assessing its purity.[8][9][10] By comparing the peak area of your sample to a standard curve of known this compound concentrations, you can accurately determine the concentration.[10] The presence of additional peaks in the chromatogram may indicate degradation products.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Problem: Inconsistent or No Biological Response to this compound
If you are observing a diminished or absent biological effect from your this compound treatment, follow the troubleshooting workflow below to diagnose the potential cause.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent to maximize long-term stability.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol or DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Analytical balance
Methodology:
-
In a sterile environment, weigh out the desired amount of this compound using an analytical balance.
-
Dissolve the this compound in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration and purity of an this compound solution.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound sample
-
This compound standard of known concentration
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound at known concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) by diluting a primary standard in the mobile phase.
-
-
HPLC Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Detection Wavelength: ~220 nm (this compound's chromophore is the γ-butyrolactone ring)
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solutions into the HPLC system and record the retention time and peak area for each concentration.
-
Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Inject the this compound sample to be tested.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[10]
-
Assess the purity of the sample by examining the chromatogram for the presence of unexpected peaks.
-
This compound Signaling Pathway in Streptomyces griseus
This compound initiates a signaling cascade that ultimately leads to the production of streptomycin and the onset of morphological differentiation. The key steps are outlined below.
Pathway Description:
-
In the absence of this compound, a receptor protein, ArpA, acts as a repressor by binding to the promoter of the adpA gene, preventing its transcription.[3]
-
When this compound is present, it binds to ArpA, causing a conformational change that releases ArpA from the adpA promoter.[3]
-
This allows for the transcription and translation of the adpA gene, producing the AdpA protein.
-
AdpA is a transcriptional activator that binds to the promoter of strR, a pathway-specific regulatory gene.[2][4]
-
The activation of strR leads to the production of the StrR protein.
-
StrR, in turn, activates the transcription of the entire streptomycin biosynthesis gene cluster, leading to the production of the antibiotic and promoting morphological differentiation.[1][2]
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional control by this compound of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Degradation → Term [pollution.sustainability-directory.com]
- 6. m.youtube.com [m.youtube.com]
- 7. acariahealth.com [acariahealth.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing A-Factor Concentration for Maximum Antibiotic Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize A-factor concentration for maximizing antibiotic production in Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for antibiotic production?
This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, often referred to as a microbial hormone, that plays a critical role in regulating secondary metabolism and morphological differentiation in many Streptomyces species.[1][2][3] It acts as a key trigger for the production of various antibiotics, including streptomycin in Streptomyces griseus.[1][2][3][4] this compound initiates a signaling cascade that ultimately activates the transcription of genes responsible for antibiotic biosynthesis.[1][2]
Q2: At what concentration is this compound typically effective?
This compound is remarkably potent and triggers its effects at very low concentrations, typically in the nanomolar range (around 10⁻⁹ M).[5] This means that even minute amounts of this compound can induce a significant increase in antibiotic production in receptive Streptomyces strains.
Q3: My Streptomyces strain is a known antibiotic producer but the yield is low. Could this compound be the issue?
Yes, insufficient this compound signaling is a common reason for low antibiotic yields. This can be due to several factors, including mutations in the this compound biosynthesis genes, suboptimal culture conditions that inhibit this compound production, or a low population density of the bacteria (quorum sensing effect). Supplementing the culture with exogenous this compound can help overcome this limitation.
Q4: What is the general mechanism of this compound signaling?
The this compound signaling pathway in Streptomyces griseus is a well-characterized model. In essence:
-
This compound Synthesis: The bacterium produces this compound.
-
Receptor Binding: When this compound concentration reaches a critical threshold, it binds to a specific cytoplasmic receptor protein called ArpA.[2][4]
-
De-repression: In the absence of this compound, ArpA acts as a repressor, binding to the promoter of the adpA gene and blocking its transcription. The binding of this compound to ArpA causes a conformational change in ArpA, leading to its dissociation from the DNA.[2]
-
Activation: With ArpA removed, the adpA gene is transcribed, producing the AdpA protein.
-
Transcriptional Activation: AdpA is a key transcriptional activator that binds to the promoter of pathway-specific regulatory genes, such as strR for streptomycin biosynthesis.[1][2]
-
Antibiotic Production: The activation of strR initiates the transcription of the entire streptomycin biosynthetic gene cluster, leading to antibiotic production.[1]
This compound Signaling Pathway
Caption: this compound signaling cascade for streptomycin production.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No increase in antibiotic yield after adding exogenous this compound. | 1. Incorrect this compound concentration: The concentration might be too low to elicit a response or too high, causing substrate inhibition or other negative effects. 2. Degraded this compound stock: this compound solutions can degrade if not stored properly. 3. Resistant or non-responsive strain: The Streptomyces strain may have mutations in the this compound signaling pathway (e.g., in the ArpA receptor). 4. Suboptimal culture conditions: Other factors like nutrient limitation, pH, or aeration might be the primary bottleneck for antibiotic production. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 100 nM). 2. Prepare a fresh this compound stock solution and store it at -20°C in a non-polar solvent. 3. Sequence the key genes in the this compound signaling pathway (arpA, adpA) to check for mutations. Test with a known responsive strain as a positive control. 4. Ensure that the basal media and fermentation conditions are optimized for your strain before attempting to optimize this compound concentration. |
| High variability in antibiotic yield between replicate experiments. | 1. Inconsistent this compound addition: Inaccurate pipetting of the small volumes of this compound stock can lead to significant variations. 2. Heterogeneous cell culture: Uneven distribution of mycelia at the time of this compound addition. 3. Inconsistent sampling or extraction: Variations in how samples are taken and processed for antibiotic quantification. | 1. Use calibrated micropipettes and perform serial dilutions of the this compound stock to ensure accurate final concentrations. 2. Ensure thorough mixing of the culture before and after the addition of this compound. 3. Standardize the sampling time and the protocol for extracting and quantifying the antibiotic. |
| Antibiotic production starts but then ceases prematurely. | 1. Feedback inhibition: The produced antibiotic or a metabolic intermediate might be inhibiting its own biosynthesis. 2. Depletion of precursors: The building blocks for the antibiotic may be exhausted. 3. This compound degradation: The added this compound might be degraded over time in the culture. | 1. This is a complex issue that may require metabolic engineering of the strain. 2. Analyze the media composition and consider fed-batch strategies to replenish key nutrients. 3. Consider a continuous or multi-point addition of this compound throughout the fermentation process. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of exogenously added this compound for maximizing antibiotic yield.
1. Materials:
-
Streptomyces strain of interest (e.g., S. griseus)
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth)
-
Sterile baffled flasks
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Micropipettes and sterile tips
-
Shaking incubator
-
Spectrophotometer
-
HPLC or other suitable method for antibiotic quantification
2. Procedure:
-
Prepare Inoculum: Grow a seed culture of the Streptomyces strain in the chosen liquid medium to the late exponential phase.
-
Set up Experimental Cultures: Inoculate a series of baffled flasks containing the production medium with the seed culture to a starting OD₆₀₀ of ~0.1.
-
Add this compound: Prepare a series of this compound dilutions from the stock solution. Add this compound to the experimental flasks to achieve a range of final concentrations (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 50 nM, 100 nM). Include a control with only the solvent (ethanol) added.
-
Incubation: Incubate the flasks under optimal conditions for your strain (e.g., 28-30°C, 200-250 rpm).
-
Sampling: At regular intervals (e.g., every 24 hours for 7 days), aseptically withdraw samples from each flask.
-
Measure Cell Growth: Determine the optical density (OD₆₀₀) of the samples to monitor cell growth.
-
Quantify Antibiotic Yield: Process the samples to extract the antibiotic. Quantify the antibiotic concentration using a validated method such as HPLC.
-
Data Analysis: Plot the antibiotic yield against the this compound concentration for each time point to determine the optimal concentration and the time course of production.
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound concentration.
Data Presentation
The following tables present hypothetical but plausible data from an this compound optimization experiment with Streptomyces griseus for streptomycin production.
Table 1: Effect of this compound Concentration on Streptomycin Yield after 120 hours
| This compound Concentration (nM) | Average Streptomycin Yield (µg/mL) | Standard Deviation |
| 0 (Control) | 15.2 | ± 2.1 |
| 0.1 | 45.8 | ± 4.5 |
| 1.0 | 125.6 | ± 10.2 |
| 10.0 | 210.4 | ± 15.8 |
| 50.0 | 185.7 | ± 13.5 |
| 100.0 | 160.1 | ± 11.9 |
Table 2: Time Course of Streptomycin Production at Optimal this compound Concentration (10 nM)
| Time (hours) | Average Streptomycin Yield (µg/mL) |
| 24 | 10.5 |
| 48 | 55.2 |
| 72 | 130.8 |
| 96 | 195.3 |
| 120 | 210.4 |
| 144 | 205.1 |
Disclaimer: The quantitative data provided in the tables are for illustrative purposes and should be experimentally determined for your specific Streptomyces strain and culture conditions.
References
- 1. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Regulation of secondary metabolism and cell differentiation in Streptomyces: this compound as a microbial hormone and the AfsR protein as a component of a two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with A-Factor bioassay protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-Factor bioassay protocols in Streptomyces griseus.
Frequently Asked Questions (FAQs)
Q1: What is the this compound bioassay and what does it measure?
A1: The this compound bioassay is a method used to determine the biological activity of this compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a microbial hormone that triggers secondary metabolism and morphological differentiation in Streptomyces griseus.[1][2] The assay typically measures the induction of streptomycin production, a downstream effect of this compound signaling.
Q2: What is the underlying principle of the this compound signaling pathway?
A2: this compound acts as a chemical signaling molecule.[1] At a critical concentration, it binds to a specific receptor protein, ArpA. In the absence of this compound, ArpA acts as a repressor, binding to the promoter of the adpA gene and preventing its transcription. The binding of this compound to ArpA releases ArpA from the DNA, allowing for the transcription of adpA. The AdpA protein is a transcriptional activator that, in turn, switches on the expression of genes required for streptomycin biosynthesis, including the pathway-specific regulatory gene strR.[2][3]
Q3: What are the expected outcomes of a successful this compound bioassay?
A3: In a successful assay, an this compound-deficient mutant of S. griseus will exhibit a clear phenotype, such as the inability to produce streptomycin or form aerial mycelia. Upon the addition of exogenous this compound, these characteristics should be restored in a dose-dependent manner. The wild-type strain should serve as a positive control, constitutively producing streptomycin and forming spores.
Troubleshooting Guide
Issue 1: No streptomycin production is observed in the positive control (S. griseus wild-type).
| Possible Cause | Suggested Solution |
| Improper Culture Conditions | Ensure the growth medium has the optimal pH (around 7.0-8.0) and temperature (28-30°C).[4] Verify that the incubation period is sufficient, as streptomycin production is typically initiated in the stationary phase. |
| Nutrient Limitation or Excess | The composition of the culture medium is critical. An excess of easily metabolizable carbon sources can repress secondary metabolism. Conversely, the depletion of essential nutrients like phosphate can also inhibit antibiotic production. Use a well-defined production medium. |
| Strain Viability Issues | The S. griseus strain may have lost its ability to produce streptomycin due to repeated subculturing or improper storage. It is advisable to use a fresh culture from a frozen stock. |
Issue 2: The this compound-deficient mutant shows streptomycin production without the addition of this compound (High Background).
| Possible Cause | Suggested Solution |
| Cross-Contamination | Ensure that the mutant strain has not been contaminated with the wild-type strain or other streptomycin-producing organisms. Streak the mutant strain on an appropriate agar medium to obtain single colonies and verify their phenotype. |
| Spontaneous Reversion of the Mutant | This compound-deficient mutants can sometimes revert to a producing phenotype. It is recommended to periodically re-screen the mutant stock to ensure the stability of the non-producing phenotype. |
| Presence of Endogenous Inducers | Some complex media components may contain substances that can mimic this compound activity. If possible, use a minimal or defined medium for the bioassay to reduce background induction. |
Issue 3: Inconsistent or highly variable results between replicates.
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of this compound solutions and bacterial cultures. Use calibrated pipettes and appropriate techniques, especially for small volumes. |
| Uneven Inoculum | The density of the bacterial inoculum can significantly impact the results. Ensure that the bacterial suspension is homogenous before inoculating the assay plates or liquid cultures. |
| "Edge Effects" in Microplates | In microplate-based assays, the outer wells are more prone to evaporation, which can lead to variability. To mitigate this, fill the peripheral wells with sterile water or media and do not use them for experimental samples. |
Quantitative Data Summary
The following table summarizes the typical effective concentrations of this compound and the expected fold change in streptomycin production.
| This compound Concentration | Streptomycin Production (Relative Units) | Fold Change vs. Control |
| 0 nM (Control) | 1.0 | 1.0 |
| 1 nM | 15.2 | 15.2 |
| 10 nM | 85.5 | 85.5 |
| 100 nM | 150.3 | 150.3 |
| 1 µM | 155.0 | 155.0 |
Note: These values are illustrative and can vary depending on the specific experimental conditions, including the strain of S. griseus used, culture medium, and incubation time.
Detailed Experimental Protocol: this compound Bioassay by Agar Diffusion Method
This protocol describes a common method for assessing the activity of this compound by observing the induction of streptomycin production in an this compound-deficient mutant of S. griseus.
1. Materials:
- Streptomyces griseus wild-type (positive control)
- Streptomyces griseus this compound-deficient mutant (e.g., HH1)
- This compound standard solution of known concentration
- Production medium agar plates (e.g., YMPD agar)
- Spore suspension of a streptomycin-sensitive indicator bacterium (e.g., Bacillus subtilis)
- Sterile paper discs (6 mm diameter)
- Sterile water or appropriate solvent for this compound
2. Procedure:
Visualizations
Caption: this compound Signaling Pathway in S. griseus.
References
- 1. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and characterization of the this compound receptor gene from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY Database [genome.jp]
Technical Support Center: A-Factor Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) during experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a microbial hormone, a γ-butyrolactone signaling molecule, produced by Streptomyces griseus. It plays a crucial role in regulating a complex signaling cascade that controls morphological differentiation and the production of secondary metabolites, including the antibiotic streptomycin. The stability of this compound is critical for reproducible and accurate experimental results, as its degradation can lead to a loss of biological activity, resulting in failed experiments or misleading data.
Q2: What are the primary pathways of this compound degradation?
This compound is susceptible to degradation through several chemical pathways due to its γ-butyrolactone structure:
-
Hydrolysis: The lactone ring is prone to hydrolysis, which is significantly accelerated under basic (alkaline) conditions and can also occur under acidic conditions, though generally at a slower rate. This reaction opens the lactone ring, rendering this compound inactive.
-
Oxidation: The molecule can be susceptible to oxidation, which can alter its structure and inactivate it.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of γ-butyrolactones.[4]
Q3: How should this compound be stored to prevent degradation?
Proper storage is crucial for maintaining the integrity of this compound. For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it should be stored at -20°C.[5] It is advisable to store this compound as a solid powder or dissolved in a suitable anhydrous solvent like DMSO.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity of this compound in Bioassays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation due to pH | - Ensure the pH of your culture medium or buffer is within the optimal range for Streptomyces growth and this compound stability (typically neutral to slightly acidic, around pH 6.5-7.5).- Avoid highly alkaline conditions (pH > 8.0) during extraction and in your bioassay, as this will rapidly hydrolyze the lactone ring.- If pH adjustment is necessary, use appropriate buffers and add acids or bases slowly while monitoring the pH. |
| Thermal Degradation | - Avoid prolonged exposure of this compound solutions to high temperatures.- Thaw frozen stocks on ice and keep them cool during experimental setup.- If heating is a necessary part of your protocol, minimize the duration and temperature. |
| Photodegradation | - Protect this compound solutions from direct light, especially UV sources.- Use amber vials or wrap containers with aluminum foil.- Minimize exposure to ambient light during handling. |
| Oxidative Degradation | - Consider using degassed solvents for preparing this compound solutions.- If working with sensitive assays, purging solutions with an inert gas like nitrogen or argon can help prevent oxidation. |
| Improper Storage | - Verify that this compound stocks have been stored at the correct temperature (-20°C for long-term).- Avoid repeated freeze-thaw cycles by aliquoting stocks into single-use volumes. |
| Contamination of Stocks | - Ensure that solvents used to dissolve this compound are of high purity and anhydrous.- Filter-sterilize this compound solutions if they are to be added to sterile cultures. |
Issue 2: Low Yield of this compound During Extraction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | - this compound is typically extracted from culture supernatants using organic solvents like ethyl acetate or chloroform.[6] Ensure you are using a solvent with appropriate polarity.- Perform multiple extractions (e.g., 3 times with an equal volume of solvent) to maximize recovery. |
| Degradation During Extraction | - Maintain a low temperature during the extraction process to minimize thermal degradation.- Work quickly to reduce the exposure time to potentially degradative conditions. |
| Emulsion Formation | - If an emulsion forms during liquid-liquid extraction, it can be broken by centrifugation or the addition of a small amount of a saturated salt solution (brine). |
| Incorrect Culture Conditions for Production | - Optimize culture conditions for this compound production, including media composition, temperature, and incubation time. This compound production is growth-phase dependent. |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Culture
This protocol is a general guideline and may require optimization for specific strains and culture conditions.
-
Culture Growth: Grow the Streptomyces strain in a suitable liquid medium until the desired growth phase for this compound production is reached.
-
Harvesting: Separate the mycelium from the culture broth by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., 30-40°C).
-
-
Storage: Dissolve the crude extract in a small volume of a suitable solvent (e.g., DMSO) and store at -20°C.
Protocol 2: Quantification of this compound by HPLC
This is a general HPLC method that may need to be adapted based on the available equipment and the purity of the sample.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid to maintain a consistent pH) is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound absorbs (e.g., around 210-230 nm, requires empirical determination).
-
Standard Curve: Prepare a series of known concentrations of purified this compound to generate a standard curve for accurate quantification.
-
Sample Preparation: Dilute the extracted this compound in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of 2-phenylhydrazono-γ-butyrolactone: a novel ring expansion rearrangement leading to tetrahydro-1,3-oxazine-2,4-dione derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 2-Isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone | 51311-41-2 | >98% [smolecule.com]
- 6. banglajol.info [banglajol.info]
Improving the efficiency of A-Factor chemical synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the chemical synthesis of A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is a microbial hormone, chemically known as 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone. It plays a crucial role in regulating secondary metabolism and morphological differentiation in Streptomyces griseus, notably inducing streptomycin production.[1][2][3]
Q2: What are the critical starting materials for the enantioselective synthesis of this compound?
A2: A common and effective route for the enantioselective synthesis of this compound and similar γ-butyrolactones often starts from readily available chiral precursors. One established method utilizes (S)-3-hydroxy-γ-butyrolactone, which can be synthesized from optically active malic acid.[4] Key reagents then include an acylating agent to introduce the isocapryloyl side chain.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in this compound synthesis can arise from several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions (temperature, concentration, reaction time), and potential side reactions.[5][6] In γ-butyrolactone synthesis, catalyst deactivation and the presence of moisture can also significantly reduce yield.[6] It is also crucial to monitor the reaction progress to avoid product decomposition over extended reaction times.
Q4: I am observing multiple spots on my TLC analysis, indicating impurities. What are the common side products?
A4: In the synthesis of substituted γ-butyrolactones, common impurities can include unreacted starting materials, byproducts from side reactions such as over-reaction or degradation, and isomers.[7][8] For instance, incomplete acylation will leave unreacted hydroxymethyl-γ-butyrolactone. The use of certain reagents can also introduce specific byproducts; for example, thionating agents in related syntheses can introduce phosphorus-containing impurities.[1]
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: Reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] For real-time analysis, in-situ monitoring with Fourier-Transform Infrared (FTIR) spectroscopy can track the concentration changes of reactants and products.[9][11]
Q6: What is the recommended method for purifying synthetic this compound?
A6: High-Performance Liquid Chromatography (HPLC) is a highly effective method for the purification of synthetic this compound and related peptides or small molecules.[12][13] Reversed-phase HPLC is commonly employed, and optimizing the solvent system and column is crucial for achieving high purity.[12][14] For larger scales, preparative HPLC can be utilized.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Impure or wet starting materials/solvents.[5][7] 2. Suboptimal reaction temperature or time.[6] 3. Catalyst deactivation.[6] 4. Formation of stable side products.[8] | 1. Ensure all reagents and solvents are pure and anhydrous. 2. Optimize temperature and reaction time by running small-scale trials and monitoring with TLC or HPLC.[9] 3. Use fresh or reactivated catalyst. 4. Adjust reaction conditions (e.g., stoichiometry, addition rate of reagents) to minimize side reactions. |
| Incomplete Reaction | 1. Insufficient reagent stoichiometry. 2. Low reaction temperature. 3. Deactivated catalyst or reagents. | 1. Use a slight excess of the acylating agent. 2. Gradually increase the reaction temperature while monitoring for product formation and degradation. 3. Ensure the activity of your catalyst and the purity of your reagents. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Extended reaction time leading to degradation. 3. Side reactions due to reactive functional groups.[8] | 1. Lower the reaction temperature. 2. Quench the reaction as soon as the starting material is consumed (monitor by TLC/HPLC). 3. Consider using protecting groups for sensitive functionalities if necessary. |
| Difficulty in Product Purification | 1. Co-elution of product and impurities in chromatography.[12] 2. Product instability during purification. | 1. Optimize the HPLC solvent gradient and consider using a different stationary phase.[13] 2. Perform purification at a lower temperature and use buffered mobile phases if the product is pH-sensitive. |
| Product Decomposition during Workup/Storage | 1. Presence of acidic or basic residues from the reaction. 2. Exposure to air, light, or elevated temperatures. | 1. Neutralize the reaction mixture carefully during workup. 2. Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. |
Experimental Protocols
Enantioselective Synthesis of (S)-3-hydroxy-γ-butyrolactone (Key Intermediate)
This protocol is based on the synthesis from optically active malic acid.
Materials and Reagents:
-
(S)-Malic acid
-
Acyl chloride (e.g., acetyl chloride)
-
Reducing agent (e.g., NaBH₄)
-
Appropriate solvents (e.g., THF, ethanol)
Procedure:
-
Anhydride Formation: React (S)-malic acid with an acyl chloride to form the corresponding acid anhydride.
-
Reduction: The resulting anhydride is then selectively reduced. This can be achieved using a reducing agent like sodium borohydride in a suitable solvent.
-
Purification: The crude (S)-3-hydroxy-γ-butyrolactone is purified, typically by column chromatography, to yield the desired chiral intermediate.
Note: This is a generalized procedure. For specific quantities and reaction conditions, refer to detailed literature on the synthesis of this intermediate.[4]
Acylation to form this compound
Materials and Reagents:
-
(S)-3-hydroxy-γ-butyrolactone
-
Isocapryloyl chloride (or a related activated form of isocaproic acid)
-
A non-nucleophilic base (e.g., pyridine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve (S)-3-hydroxy-γ-butyrolactone in the anhydrous solvent under an inert atmosphere.
-
Add the non-nucleophilic base.
-
Slowly add the isocapryloyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction and perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to obtain this compound.
Quantitative Data
The following table summarizes typical yield and purity data for γ-butyrolactone synthesis, which can serve as a benchmark for this compound synthesis.
| Synthetic Step | Reported Yield Range | Reported Purity Range | Reference |
| Enantioselective synthesis of substituted γ-butyrolactones | 75% - 91% | >93% ee | [2] |
| Organocatalytic synthesis of 4-(hydroxyalkyl)-γ-butyrolactones | High | >99% ee | [15][16] |
| Acylation of hydroxylated precursors | Variable, depends on conditions | >95% after purification | General Synthetic Chemistry Principles |
Visualizations
This compound Chemical Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of this compound.
This compound Signaling Pathway in Streptomyces griseus
Caption: The signaling cascade initiated by this compound in S. griseus.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 8. veeprho.com [veeprho.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. coleparmer.com [coleparmer.com]
- 11. mt.com [mt.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Organocatalytic and enantioselective synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - Organocatalytic and Enantioselective Synthesis of β-(Hydroxyalkyl)-γ-Butyrolactones - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: A-Factor Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during A-Factor extraction and purification from Streptomyces griseus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, often referred to as a microbial hormone, produced by Streptomyces griseus.[1] It plays a crucial role in regulating secondary metabolism, including the production of the antibiotic streptomycin, and also triggers morphological differentiation, such as spore formation.[2][3] Understanding and optimizing its production and purification is vital for research into microbial signaling and for potential applications in enhancing antibiotic yields.
Q2: What is the general workflow for this compound extraction and purification?
The typical workflow involves the cultivation of Streptomyces griseus, followed by the extraction of this compound from the culture supernatant using an organic solvent like ethyl acetate. The crude extract is then purified using chromatographic techniques, such as silica gel column chromatography and potentially High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.
Q3: Which strains of Streptomyces griseus are suitable for this compound production?
Wild-type strains of Streptomyces griseus are the natural producers of this compound. For bioassays to quantify this compound activity, this compound deficient mutants, such as S. griseus HH1, are utilized as they cannot produce the compound themselves but will respond to its external addition.[4]
Q4: What are the key factors influencing this compound stability?
This compound, being a γ-butyrolactone, is susceptible to degradation under certain conditions. Key factors affecting its stability include:
-
pH: Extreme pH values can lead to the hydrolysis of the lactone ring. It is generally more stable in neutral to slightly acidic conditions.
-
Temperature: High temperatures can accelerate degradation.[5][6] It is advisable to perform extraction and purification steps at room temperature or below and store extracts and purified this compound at low temperatures.
-
Enzymatic Degradation: The presence of esterases in the culture broth or during cell lysis could potentially degrade this compound.
Troubleshooting Guide: Low this compound Yields
This guide addresses common issues encountered during the extraction and purification of this compound that can lead to lower than expected yields.
| Problem | Potential Cause | Recommended Solution |
| Low this compound concentration in culture | Suboptimal culture conditions (medium composition, pH, temperature, aeration). | Optimize fermentation parameters. Key nutrients like glucose and soybean meal can influence secondary metabolite production.[7] Ensure the pH of the medium is maintained within the optimal range for S. griseus growth and this compound production (typically around pH 7). |
| Incorrect harvesting time. | This compound production is often growth-phase dependent. Perform a time-course experiment to determine the optimal time for harvesting the culture, which is typically during the late logarithmic to early stationary phase. | |
| Inefficient Extraction | Inappropriate solvent-to-culture broth ratio. | A common starting point is a 1:1 (v/v) ratio of ethyl acetate to culture supernatant.[8] If yields are low, consider increasing the ratio or performing multiple extractions (e.g., 3 times with a 1:1 ratio).[9] |
| Incomplete phase separation during liquid-liquid extraction. | Ensure complete separation of the organic and aqueous layers in the separatory funnel. Emulsions can sometimes form; allowing the mixture to stand or gentle centrifugation can help break them. | |
| Degradation of this compound during extraction. | Perform extractions at room temperature and avoid prolonged exposure to harsh conditions. Minimize the time the this compound is in the crude extract before proceeding to purification. | |
| Poor Recovery from Chromatography | Inappropriate solvent system for silica gel chromatography. | The choice of eluting solvent is critical. A gradient of increasing polarity, for example, from n-hexane to ethyl acetate, is often effective.[10] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation of this compound from other components in the crude extract. |
| This compound co-eluting with impurities. | Optimize the gradient elution in your column chromatography. A shallower gradient can improve the resolution between this compound and compounds with similar polarities. Consider using a different type of chromatography, such as reversed-phase HPLC, for further purification.[11][12] | |
| Irreversible binding to the column matrix. | Ensure the silica gel is of appropriate quality and is not too acidic, which could potentially lead to degradation or strong binding of the lactone. | |
| Degradation during processing and storage | Exposure to high temperatures. | Evaporate solvents under reduced pressure at a temperature not exceeding 40°C. Store crude extracts and purified this compound at -20°C or lower. |
| pH instability. | Ensure that any aqueous solutions used during the process are buffered to a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions.[5][13] |
Quantitative Data on this compound Production
Precise yields of this compound can vary significantly depending on the Streptomyces griseus strain, culture conditions, and extraction/purification efficiency. The following table provides an estimated range for this compound production based on available literature for similar secondary metabolites.
| Parameter | Typical Range | Notes |
| This compound Concentration in Culture Broth | 0.1 - 5 mg/L | Highly dependent on the producing strain and fermentation conditions. |
| Yield from Crude Extraction | 50 - 200 mg of crude extract per liter of culture | The crude extract contains this compound along with many other metabolites. |
| Purity after Silica Gel Chromatography | 60 - 80% | This can be improved with further purification steps like HPLC. |
| Final Yield of Purified this compound | 0.05 - 2 mg per liter of culture | Represents the amount of highly purified this compound. |
Experimental Protocols
This compound Extraction from Streptomyces griseus Culture
Objective: To extract this compound from the culture supernatant of S. griseus using ethyl acetate.
Materials:
-
S. griseus culture broth
-
Ethyl acetate (analytical grade)
-
Separatory funnel (appropriate volume)
-
Rotary evaporator
-
Centrifuge and centrifuge bottles
Methodology:
-
Grow S. griseus in a suitable liquid medium (e.g., Yeast Extract-Malt Extract broth) at 28-30°C with shaking for 5-7 days.
-
Harvest the culture broth and centrifuge at 5,000 x g for 15 minutes to pellet the mycelia.
-
Carefully decant the supernatant into a clean container.
-
Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate (1:1 v/v).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer is the ethyl acetate phase containing this compound.
-
Drain the lower aqueous layer. Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool all the ethyl acetate extracts.
-
Concentrate the pooled extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue is the crude this compound extract. Store at -20°C until further purification.
This compound Purification by Silica Gel Column Chromatography
Objective: To purify this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography, 60-120 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Wash the column with n-hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.
-
Carefully apply the dissolved sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate, and so on).
-
Collect fractions of a fixed volume in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1).
-
Visualize the spots under a UV lamp or by staining (e.g., with iodine vapor).
-
Pool the fractions that contain the this compound spot with a similar Rf value and are free from major impurities.
-
-
Final Concentration:
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
This compound Bioassay
Objective: To determine the biological activity of this compound extracts or purified samples using an this compound deficient mutant of S. griseus.
Materials:
-
This compound deficient S. griseus mutant (e.g., HH1)
-
Agar plates with a suitable medium for S. griseus growth
-
Sterile paper discs (6 mm diameter)
-
This compound standard of known concentration
-
Test samples (crude extract or purified fractions) dissolved in a suitable solvent (e.g., methanol)
-
Micropipette
Methodology:
-
Prepare a spore suspension or a young mycelial culture of the this compound deficient S. griseus mutant.
-
Spread a lawn of the mutant strain onto the surface of the agar plates.
-
Allow the plates to dry for a few minutes.
-
Impregnate sterile paper discs with a known volume (e.g., 10 µL) of the this compound standard solution at different concentrations to create a standard curve.
-
Similarly, impregnate other discs with the test samples. A disc with the solvent alone should be used as a negative control.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Incubate the plates at 28-30°C for 2-3 days.
-
Observe the plates for the restoration of streptomycin production (indicated by a zone of inhibition of the lawn) or spore formation around the discs.
-
Measure the diameter of the zones of inhibition or the area of restored sporulation.
-
Create a standard curve by plotting the zone diameter against the logarithm of the this compound concentration. Use this curve to determine the this compound concentration in the test samples.
Visualizations
Caption: this compound signaling pathway in Streptomyces griseus.
Caption: Experimental workflow for this compound extraction and purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The this compound-binding protein of Streptomyces griseus negatively controls streptomycin production and sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allanchem.com [allanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ijpsi.org [ijpsi.org]
- 8. China Triacetin, Acetate Series Suppliers, Manufacturer [triacetin.ltd]
- 9. Ethyl Acetate extraction...i forget how to do it..help! - Chromatography Forum [chromforum.org]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. Factors affecting stability of drugs | PPTX [slideshare.net]
Technical Support Center: A-Factor Dependent Gene Expression Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on A-factor dependent gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my experimental results inconsistent?
A: this compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone that plays a critical role in regulating secondary metabolism and morphological differentiation in Streptomyces griseus and other related bacteria. It functions as a chemical signaling molecule, and when it reaches a critical concentration, it initiates a signaling cascade that leads to the production of antibiotics like streptomycin and the formation of aerial mycelia.
Inconsistent results in this compound dependent gene expression studies can arise from a variety of sources, including but not limited to:
-
Variability in this compound bioactivity: The potency of this compound can be influenced by factors such as pH, temperature, and the presence of degrading enzymes.
-
Cellular growth phase: The response to this compound is often growth-phase dependent.
-
Genetic instability of strains: Streptomyces species can be genetically unstable, leading to variations in this compound production and response.
-
Experimental conditions: Minor variations in media composition, aeration, and incubation times can significantly impact results.
Q2: What is the this compound signaling pathway?
A: The this compound signaling pathway is a well-characterized regulatory cascade. When this compound accumulates to a threshold concentration, it binds to its receptor protein, ArpA. In the absence of this compound, ArpA acts as a repressor, binding to the promoter of the adpA gene and inhibiting its transcription. The binding of this compound to ArpA causes a conformational change in ArpA, leading to its dissociation from the adpA promoter. This allows for the transcription of adpA, which encodes a key transcriptional activator. AdpA then activates a large regulon of genes involved in streptomycin biosynthesis and morphological development.
Caption: The this compound signaling cascade in Streptomyces griseus.
Q3: How many genes are regulated by this compound?
A: Studies have shown that this compound regulates a large number of genes. A DNA microarray analysis in Streptomyces griseus revealed that 477 genes were differentially expressed in response to this compound. Of these, 152 genes were identified as probable this compound-inducible genes, belonging to 74 different transcriptional units.[1][2] Many of these genes are part of the AdpA regulon and are involved in various cellular processes.
| Gene Category | Function |
| Secondary Metabolism | Biosynthesis of streptomycin and other secondary metabolites. |
| Morphological Differentiation | Formation of aerial mycelia and spores. |
| Primary Metabolism | Adaptations to nutrient availability. |
| Transport | Uptake and efflux of various molecules. |
| Regulation | Other transcriptional regulators and signaling proteins. |
Caption: Major categories of genes regulated by this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Bioactivity
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Store this compound stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect pH of Culture Medium | Optimize and strictly control the pH of the growth medium. The optimal pH for this compound stability and activity can vary between strains. |
| Presence of Degrading Enzymes | Test for enzymatic degradation by incubating this compound in cell-free supernatant and measuring its residual activity. If degradation is observed, consider using a minimal medium or a different growth phase for your experiments. |
| Inaccurate Quantification | Use a reliable method for this compound quantification, such as a calibrated bioassay with a known standard or LC-MS. |
Issue 2: Variability in Downstream Gene Expression (RNA-seq/qRT-PCR)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Growth Phase | Carefully monitor cell growth (e.g., by measuring optical density or dry cell weight) and harvest cells at a consistent and appropriate growth phase. The response to this compound is often tightly linked to the transition from vegetative to stationary phase. |
| RNA Degradation | Use an RNA stabilization solution immediately upon cell harvesting. Work quickly and in an RNase-free environment. Assess RNA integrity using a bioanalyzer before proceeding with downstream applications. |
| Inefficient Cell Lysis | Streptomyces has a tough cell wall. Use a robust lysis method, such as bead beating or sonication, in combination with a suitable lysis buffer. |
| Genomic DNA Contamination | Treat RNA samples with DNase I to remove contaminating genomic DNA, which can lead to false positives in PCR-based assays. |
| Primer/Probe Design (qRT-PCR) | Design primers that span exon-exon junctions if applicable (though less common in bacteria). Validate primer efficiency and specificity. |
Issue 3: Poor Results in ChIP-seq Experiments
| Potential Cause | Troubleshooting Step |
| Inefficient Cross-linking | Optimize the concentration of formaldehyde and the cross-linking time. Insufficient cross-linking will result in low yield, while over-cross-linking can mask epitopes and reduce sonication efficiency. |
| Suboptimal Sonication | Optimize sonication conditions to achieve a fragment size range of 200-600 bp. Verify fragment size on an agarose gel or bioanalyzer. |
| Poor Antibody Quality | Use a ChIP-grade antibody with high specificity and affinity for the target protein (e.g., AdpA). Validate the antibody through Western blotting and immunoprecipitation controls. If a good antibody is not available, consider using an epitope-tagged version of the protein of interest.[3] |
| High Background | Include a negative control (e.g., mock IP with a non-specific IgG) to assess background levels. Optimize washing steps to reduce non-specific binding. |
| Low Immunoprecipitation Efficiency | Ensure sufficient amounts of starting material (chromatin). Optimize the antibody-to-chromatin ratio. |
Experimental Protocols
This compound Bioassay Protocol
This protocol is a general guideline for determining the this compound activity in a sample.
Materials:
-
Streptomyces griseus this compound deficient mutant strain (e.g., HH1)
-
Spore suspension of the indicator strain
-
Bennett agar medium
-
Streptomycin
-
Unknown sample containing this compound
-
This compound standard of known concentration
Procedure:
-
Prepare Bennett agar plates containing a sub-inhibitory concentration of streptomycin.
-
Spread a lawn of the S. griseus this compound deficient mutant spores on the agar surface.
-
Create small wells in the agar or place sterile paper discs on the surface.
-
Add a known volume of the unknown sample and a series of dilutions of the this compound standard to the wells/discs.
-
Incubate the plates at the optimal growth temperature for S. griseus.
-
Observe the plates for the induction of streptomycin resistance (i.e., growth) around the wells/discs.
-
The diameter of the growth zone is proportional to the concentration of this compound. Compare the zone of growth from the unknown sample to the standard curve generated from the this compound standards to quantify the activity.[4]
Caption: Workflow for this compound bioassay.
General RNA-seq Workflow for Streptomyces
Caption: General experimental workflow for RNA-seq in Streptomyces.
References
- 1. DNA microarray analysis of global gene regulation by this compound in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Defining Bacterial Regulons Using ChIP-seq Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: A-Factor Stability and Shelf-Life
This technical support center provides researchers, scientists, and drug development professionals with strategies for enhancing the stability and shelf-life of A-Factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone), a key microbial signaling molecule in Streptomyces griseus. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound solution seems to have lost activity over a short period. What are the likely causes?
A1: Loss of this compound activity is often due to the chemical degradation of its γ-butyrolactone ring. The primary factors influencing its stability are pH, temperature, and the presence of certain solvents. The lactone ring is susceptible to hydrolysis, particularly under basic conditions, which opens the ring and renders the molecule inactive.[1]
Troubleshooting Guide: Loss of this compound Activity
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Incorrect pH of Solution | 1. Measure the pH of your this compound solution. 2. If the pH is neutral or basic (pH > 7.0), the lactone ring has likely hydrolyzed.[1] 3. Prepare a fresh solution in a slightly acidic buffer (e.g., pH 5.0-6.0). | Always prepare and store this compound solutions in a slightly acidic buffer. Avoid using basic buffers or dissolving in unbuffered water which can become slightly basic upon exposure to air. |
| High Storage Temperature | 1. Review your storage conditions. Storage at room temperature or higher can accelerate degradation. 2. If not stored properly, prepare a fresh solution and store it at ≤ -20°C for long-term use. | For long-term storage, keep this compound as a dry powder or in a suitable solvent at -20°C or -80°C. For short-term use, refrigerated conditions (2-8°C) are acceptable. |
| Reactive Solvent | 1. Confirm the solvent used to dissolve this compound. Protic solvents like methanol or ethanol can react with the lactone ring, especially under acidic conditions, to form inactive esters.[2] 2. If a reactive solvent was used, prepare a new solution using a more inert solvent like DMSO or ethyl acetate. | Use aprotic solvents for reconstitution whenever possible. If an alcohol-based solvent is necessary, prepare fresh solutions for immediate use and avoid prolonged storage. |
| Exposure to Light | 1. Assess if the this compound solution has been exposed to direct light for extended periods. While specific data on this compound's photosensitivity is limited, many complex organic molecules are light-sensitive. 2. Prepare a fresh solution and store it in an amber vial or a container protected from light. | Always store this compound solutions in light-protecting containers (e.g., amber vials) and minimize exposure to light during experiments. |
Q2: What are the optimal storage conditions for this compound to ensure maximum shelf-life?
A2: To maximize the shelf-life of this compound, it should be stored as a lyophilized powder at -20°C or below, protected from moisture and light. If a stock solution is required, it should be prepared in an anhydrous, aprotic solvent such as DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: I am seeing inconsistent results in my bioassays. Could this be related to this compound stability?
A3: Yes, inconsistent bioassay results are a common consequence of this compound degradation. If the potency of your this compound solution varies between experiments, it is crucial to re-evaluate your preparation and storage protocols. It is recommended to quantify the this compound concentration by HPLC before each critical experiment to ensure consistency.
Data Presentation: Inferred this compound Stability
Disclaimer: The following quantitative data is inferred from the chemical properties of γ-butyrolactones and should be used as a guideline. Experimental validation is highly recommended.
Table 1: Inferred Effect of pH on this compound Half-Life in Aqueous Solution at 25°C
| pH | Estimated Half-Life | Predominant Form |
| 3.0 | > 1 month | Lactone (Active) |
| 5.0 | Several weeks | Lactone (Active) |
| 7.0 | Days | Equilibrium between Lactone and Carboxylate |
| 9.0 | Hours | Carboxylate (Inactive) |
Table 2: Inferred Effect of Temperature on this compound Stability in Solution (pH 6.0)
| Temperature | Relative Degradation Rate | Recommended Storage Duration |
| -80°C | Very Low | > 1 year |
| -20°C | Low | Months |
| 4°C | Moderate | Weeks |
| 25°C (Room Temp) | High | Days |
Experimental Protocols
Protocol 1: Assessment of this compound Stability under Different pH Conditions
Objective: To determine the degradation kinetics of this compound at various pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of sterile buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a minimal amount of DMSO. Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µg/mL.
-
Incubation: Incubate the this compound solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Quenching (Optional): To stop further degradation, the pH of the collected samples can be adjusted to a stable range (e.g., pH 5.0) if necessary.
-
HPLC Analysis: Analyze the concentration of the remaining intact this compound in each sample using a validated HPLC method (see Protocol 2).
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition. Calculate the degradation rate constant (k) and the half-life (t½) for each pH.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a solution.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable for this analysis.[3][4]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to maintain an acidic pH and improve peak shape) is a common mobile phase for small molecule analysis. The exact gradient program should be optimized for the best separation.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL) in the mobile phase or a compatible solvent.
-
Sample Preparation: Dilute the experimental samples to fall within the range of the standard curve.
-
Injection and Chromatography: Inject equal volumes of the standards and samples onto the HPLC column.
-
Detection: Monitor the elution of this compound using a UV detector at an appropriate wavelength (to be determined by UV-Vis spectral analysis of this compound, typically in the range of 210-250 nm for similar compounds).
-
Quantification: Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the standard curve.[5]
Mandatory Visualizations
This compound Signaling Pathway in Streptomyces griseus
Caption: this compound signaling cascade in Streptomyces griseus.[6]
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability.
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors influencing this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. 低分子HPLC [sigmaaldrich.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Analytical Instruments for Accurate A-Factor Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating analytical instruments for the accurate detection and quantification of "A-Factor," a representative analyte for small molecules or peptides.
Frequently Asked Questions (FAQs)
Q1: What is instrument calibration and why is it critical for this compound detection?
A1: Instrument calibration is the process of configuring an instrument to provide a result for a sample by comparing its response to known reference standards (calibrators) with known concentrations of this compound.[1] It is a critical process that establishes the relationship between the instrument's signal and the concentration of the analyte.[1] A proper calibration ensures the accuracy, precision, and reliability of the quantitative data obtained for this compound in your samples. Without it, any measurements would be arbitrary and unreliable.
Q2: What is a calibration curve and what are its key parameters?
A2: A calibration curve is a graphical representation of the relationship between the concentration of this compound in the standards and the corresponding signal measured by the instrument.[2] Key parameters include:
-
Linearity: The range over which the instrument response is directly proportional to the this compound concentration.
-
Slope: Indicates the sensitivity of the method. A steeper slope means a greater change in signal for a small change in concentration.
-
Y-intercept: The instrument's response when the this compound concentration is zero. Ideally, this should be close to zero.
-
Coefficient of Determination (r²): A measure of how well the data points fit the regression line. An r² value close to 1.0 indicates a good fit. However, it can be misleading and should not be the sole measure of a good calibration.[3]
Q3: What is the difference between an external and an internal standard?
A3:
-
External standards are solutions of known this compound concentration that are prepared and analyzed separately from the experimental samples.[2] This is the most common calibration method.[2]
-
Internal standards (IS) are known amounts of a different compound, not expected to be in the sample, added to the blank, calibration standards, and unknown samples alike. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. For LC-MS/MS, a stable isotope-labeled version of this compound is often the ideal internal standard.[4] The ratio of the analyte signal to the IS signal is then used for quantification.[5]
Q4: How often should I calibrate my instrument?
A4: The frequency of calibration depends on the instrument's stability and the criticality of the measurements. For instance, time-of-flight mass spectrometers may require daily checks or calibration, while quadrupole mass spectrometers might be calibrated a few times a year.[6] It is crucial to calibrate after major repairs or maintenance.[6] For many applications, especially in regulated environments, a calibration curve is generated with every batch of samples to ensure accuracy.[4]
Troubleshooting Guides
Q5: My calibration curve is non-linear or has poor r². What are the common causes?
A5: Several factors can lead to a non-linear calibration curve. Common causes and solutions are summarized below.
| Common Cause | Potential Solution |
| Incorrect Standard Preparation | Verify calculations, pipette calibration, and dilution procedures. Prepare fresh standards from a different stock solution if necessary. |
| Detector Saturation | The concentration of your highest standard may be outside the linear dynamic range of the detector. Dilute the high-concentration standards and re-run the calibration. |
| Matrix Effects | Components in the sample matrix (other than this compound) can interfere with the signal.[2] Try matrix-matching the standards to the samples or use an internal standard. |
| Inappropriate Calibration Model | Your data may not fit a linear model. Consider using a different regression model (e.g., quadratic), but this should be justified by the assay's characteristics. |
| Instrument Malfunction | Check for issues like a failing detector lamp, contaminated mobile phase, or system leaks in an HPLC system.[7] |
Q6: I'm observing high variability and poor reproducibility in my calibration standards. What should I check?
A6: High variability can compromise the accuracy of your results. Below is a workflow to troubleshoot this issue.
Troubleshooting Workflow for High Variability
Caption: Troubleshooting decision tree for high variability.
Q7: My instrument fails its calibration check. What are the immediate steps?
A7: An immediate calibration failure requires a systematic approach to identify the root cause.[8]
-
Verify Standards: Ensure the correct calibration standards were used and that they have not expired or degraded. Using the wrong calibrator values can "teach" the instrument incorrectly.[9]
-
Check Instrument Settings: Confirm that the correct method and parameters are loaded.
-
Inspect Hardware: Look for obvious issues like loose connections, leaks in fluidic lines, or dirty sensors.[8]
-
Power Cycle: A simple restart can sometimes resolve temporary software glitches or communication errors.[8]
-
Re-run Calibration: Prepare fresh dilutions of your standards and attempt the calibration again. If it fails a second time, a more in-depth investigation into the instrument's components (e.g., light source, detector, pump) is necessary.[7]
Experimental Protocols
Protocol 1: LC-MS/MS External Standard Calibration for this compound
This protocol outlines the steps for creating a calibration curve for this compound quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Prepare this compound Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in an appropriate solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare Intermediate and Working Standards:
-
Perform serial dilutions of the stock solution to create an intermediate standard.
-
From the intermediate standard, perform further serial dilutions in the same matrix as your samples (e.g., plasma, buffer) to create a series of at least 6-8 non-zero calibration standards.[5] These should bracket the expected concentration range of this compound in your unknown samples.
-
-
Set Up the LC-MS/MS Method:
-
Optimize the MS parameters for this compound, including precursor and product ions (for Selected Reaction Monitoring, SRM), collision energy, and source parameters.
-
Develop an LC method that provides good chromatographic separation of this compound from matrix components.
-
-
Create the Analysis Sequence:
-
The sequence should begin with blank matrix samples (one with and one without internal standard) to check for interference.[5]
-
Include the calibration standards in order of increasing concentration.
-
Place quality control (QC) samples at low, medium, and high concentrations throughout the sequence to assess accuracy and precision.[5]
-
Add your unknown samples to the sequence.
-
-
Data Acquisition and Processing:
-
Run the sequence.
-
Integrate the peak area for this compound in each standard.
-
Construct a calibration curve by plotting the peak area versus the nominal concentration of the standards. Use a linear regression model, potentially with weighting (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range.
-
-
Acceptance Criteria: The calibration curve is accepted if a minimum of 75% of the standards are within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5]
LC-MS/MS Calibration Workflow
Caption: General workflow for LC-MS/MS calibration.
Protocol 2: Fluorescence Polarization Immunoassay (FPIA) for this compound
This protocol describes a competitive FPIA to determine the concentration of this compound. The principle is that unlabeled this compound from the sample will compete with a fluorescently-labeled this compound ("tracer") for binding to a limited amount of anti-A-Factor antibody. Higher concentrations of this compound in the sample result in less tracer binding to the antibody, leading to a lower fluorescence polarization (FP) signal.[10]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that minimizes non-specific binding and stabilizes the antibody and tracer.[11]
-
This compound Standards: Prepare a serial dilution of unlabeled this compound in assay buffer.
-
Antibody Solution: Dilute the anti-A-Factor antibody to the optimal concentration (determined during assay development) in assay buffer.
-
Tracer Solution: Dilute the fluorescently-labeled this compound tracer to its optimal concentration in assay buffer.
-
-
Assay Procedure (Microplate Format):
-
Add a fixed volume of this compound standard or unknown sample to the wells of a microplate (e.g., a non-binding black microplate).[12]
-
Add a fixed volume of the diluted anti-A-Factor antibody to each well.
-
Add a fixed volume of the diluted tracer solution to each well.
-
Incubate the plate for a specified time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
-
FP Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader equipped with the appropriate polarizing filters and excitation/emission wavelengths for your chosen fluorophore.[10]
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the this compound concentration for the standards. This will typically produce a sigmoidal curve.
-
Use a four-parameter logistic (4-PL) or similar non-linear regression model to fit the curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their mP values from the standard curve.
-
Principle of Competitive FPIA
Caption: Competitive FPIA signaling principle.
References
- 1. Calibration – an under-appreciated component in the analytical process of the medical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 6. Calibration and Qualification of Chromatography, Mass Spectrometry Instruments | Lab Manager [labmanager.com]
- 7. aasnig.com [aasnig.com]
- 8. Effective Troubleshooting for Laboratory Analyzers | BOQU [boquinstrument.com]
- 9. aicompanies.com [aicompanies.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. nanomicronspheres.com [nanomicronspheres.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Validation & Comparative
Comparative Guide to Validating the A-Factor Regulatory Role in a Novel Streptomyces Strain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the regulatory role of a putative A-factor signaling cascade in a newly isolated Stre-ptomyces strain. The following sections detail experimental protocols, data presentation formats, and visual workflows to objectively compare the wild-type strain with engineered mutants, supported by hypothetical experimental data.
Introduction to this compound Signaling
In the model organism Streptomyces griseus, this compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule that acts as a microbial hormone.[1] At a critical concentration, it triggers a complex regulatory cascade that initiates both secondary metabolite production (e.g., streptomycin) and morphological differentiation (e.g., aerial mycelium formation).[2][3] The core components of this pathway are the this compound synthase (AfsA), the receptor protein (ArpA), and the transcriptional activator (AdpA).[1][3] ArpA acts as a repressor, binding to the promoter of adpA and preventing its transcription.[1] When this compound binds to ArpA, it releases ArpA from the DNA, allowing for the transcription of adpA.[1][3] AdpA then activates the transcription of numerous genes, including those in biosynthetic gene clusters for secondary metabolites.[1] This guide outlines a systematic approach to identify and validate a similar regulatory system in a new Streptomyces isolate.
This compound Signaling Pathway
The canonical this compound signaling pathway in Streptomyces griseus serves as a model for this investigation.
Caption: Canonical this compound signaling cascade in Streptomyces.
Experimental Validation Workflow
A systematic approach is crucial for validating the function of a putative this compound system. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for validating the this compound regulatory role.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of Gene Knockout Mutants
This protocol describes the creation of in-frame deletions of the putative afsA, arpA, and adpA homologous genes using PCR-targeting and intergeneric conjugation.
a. Construction of Knockout Plasmids:
-
Amplify ~1.5 kb upstream and downstream flanking regions of the target gene from the wild-type genomic DNA.
-
Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a temperature-sensitive E. coli - Streptomyces shuttle vector (e.g., pKC1139).
-
The construct is designed to replace the target gene with the resistance cassette via double crossover homologous recombination.[4]
b. Intergeneric Conjugation:
-
Introduce the knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor and the new Streptomyces recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.[5][6]
-
Incubate at a permissive temperature for plasmid replication in Streptomyces to allow for single-crossover events.
c. Selection of Double Crossover Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for exconjugants.
-
Subculture the exconjugants on media containing the selection antibiotic at a non-permissive temperature to select for chromosomal integration of the plasmid.
-
Screen for colonies that are sensitive to the vector's antibiotic marker but resistant to the cassette's antibiotic, indicating a double crossover event.
-
Confirm the gene deletion by PCR and Southern blot analysis.
Analysis of Antibiotic Production
This protocol compares the antibiotic production profiles of the wild-type and mutant strains.
a. Bioassay against a Sensitive Indicator Strain:
-
Grow the wild-type, ΔafsA, ΔarpA, and ΔadpA strains on a suitable production medium (e.g., R5A agar) for 5-7 days.
-
Overlay the plates with a soft agar suspension of a sensitive indicator strain (e.g., Bacillus subtilis).
-
Incubate overnight and measure the diameter of the zone of inhibition around each Streptomyces colony.
b. High-Performance Liquid Chromatography (HPLC):
-
Grow cultures of each strain in a suitable liquid production medium.
-
Extract the secondary metabolites from the culture supernatant and mycelium using an appropriate solvent (e.g., ethyl acetate).
-
Analyze the extracts by reverse-phase HPLC with a UV-Vis detector.
-
Compare the chromatograms of the mutant strains to the wild-type to identify differences in the production of specific metabolites. Quantify the peak areas corresponding to the antibiotic of interest.
Quantitative Real-Time PCR (qRT-PCR)
This protocol quantifies the expression levels of the putative adpA homolog and a key antibiotic biosynthetic gene.
-
Grow liquid cultures of the wild-type, ΔafsA, and ΔarpA strains.
-
Harvest mycelia at different time points representing different growth phases (e.g., mid-log, late-log, stationary).
-
Extract total RNA using a suitable method (e.g., Trizol extraction).
-
Synthesize cDNA from the RNA templates.
-
Perform qRT-PCR using primers specific for the putative adpA homolog, a target biosynthetic gene, and a housekeeping gene (e.g., hrdB) for normalization.
-
Calculate the relative fold change in gene expression in the mutant strains compared to the wild-type.
Comparative Data Analysis
Quantitative data should be summarized in tables for clear comparison. Below are templates with hypothetical data representing expected outcomes if the this compound system is conserved.
Table 1: Comparison of Phenotypes
| Strain | Antibiotic Production (Zone of Inhibition, mm) | Aerial Mycelium Formation | Spore Production |
| Wild-Type | 25 ± 2 | Normal | Abundant |
| ΔafsA | 0 | Bald | Deficient |
| ΔarpA | 30 ± 3 | Precocious | Precocious |
| ΔadpA | 0 | Bald | Deficient |
Table 2: Quantitative Analysis of Antibiotic Production by HPLC
| Strain | Relative Antibiotic Titer (%) |
| Wild-Type | 100 |
| ΔafsA | < 5 |
| ΔarpA | 150 |
| ΔadpA | < 5 |
Table 3: Relative Gene Expression by qRT-PCR (at Stationary Phase)
| Gene | Wild-Type | ΔafsA | ΔarpA |
| adpA homolog | 1.0 | 0.1 | 10.0 |
| Target Biosynthetic Gene | 1.0 | < 0.1 | 12.0 |
Interpretation of Expected Outcomes
The relationships between the experimental results and their interpretation can be visualized as a logical flow.
Caption: Logical flow from genotype to phenotype for validating the this compound role.
Conclusion
By following this structured approach of genetic manipulation, phenotypic analysis, and gene expression profiling, researchers can robustly validate the presence and regulatory function of an this compound-like signaling cascade in a new Streptomyces strain. The comparative analysis between the wild-type and the knockout mutants (ΔafsA, ΔarpA, and ΔadpA) provides strong evidence for the role of this system in controlling secondary metabolism and morphological development. This understanding is critical for strain improvement programs aimed at enhancing the production of valuable natural products.
References
- 1. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Challenges and Advances in Genome Editing Technologies in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-Factor and Other Signaling Molecules in Streptomyces
A-Factor stands as a cornerstone in the intricate signaling networks of Streptomyces, governing the production of antibiotics and morphological differentiation. An in-depth comparison with other signaling molecules, particularly fellow γ-butyrolactones (GBLs), reveals both conserved mechanisms and species-specific nuances in their efficacy. This guide provides a comprehensive analysis of this compound's signaling pathway and its efficacy relative to other well-characterized signaling molecules, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to this compound and γ-Butyrolactone Signaling
This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, often referred to as a microbial hormone, that is crucial for the regulation of secondary metabolism and sporulation in Streptomyces griseus.[1] It belongs to a larger class of signaling molecules known as γ-butyrolactones (GBLs), which are widespread among Streptomyces species and play a pivotal role in quorum sensing.[2][3] These molecules allow bacterial populations to coordinate their gene expression in a density-dependent manner.
The general mechanism of GBL signaling involves the binding of the GBL to a specific cytoplasmic receptor protein. This binding event induces a conformational change in the receptor, leading to its dissociation from the promoter region of a target gene. This derepression allows for the transcription of a key regulatory protein, which in turn activates a cascade of gene expression leading to antibiotic production and morphological changes.
The this compound Signaling Cascade in Streptomyces griseus
The signaling pathway of this compound in S. griseus is a well-established model for GBL-mediated regulation. The key components of this cascade are:
-
This compound: The signaling molecule that initiates the cascade. It is effective at very low concentrations, in the nanomolar range (as low as 10⁻⁹ M).[1]
-
ArpA: The this compound receptor protein. In the absence of this compound, ArpA acts as a repressor, binding to the promoter of the adpA gene and inhibiting its transcription.[4]
-
AdpA: A transcriptional activator. When this compound binds to ArpA, ArpA is released from the adpA promoter, allowing for the transcription and translation of AdpA. AdpA then activates the expression of a large number of genes, including those involved in streptomycin biosynthesis and aerial mycelium formation.[5]
Comparative Efficacy of γ-Butyrolactones
While the general signaling mechanism is conserved, the efficacy of different GBLs can vary depending on the specific molecule, its cognate receptor, and the target organism. Other well-studied GBLs include the Streptomyces coelicolor butanolides (SCBs) and the virginiae butanolides (VBs) from Streptomyces virginiae.
| Signaling Molecule | Producing Organism | Receptor Protein | Target Process | Effective Concentration |
| This compound | Streptomyces griseus | ArpA | Streptomycin production, Morphological differentiation | ~1 nM |
| SCB1 | Streptomyces coelicolor | ScbR | Actinorhodin and Undecylprodigiosin production | Nanomolar range |
| VB-A | Streptomyces virginiae | BarA | Virginiamycin production | Nanomolar range |
Quantitative Comparison of Binding Affinity:
A critical determinant of a signaling molecule's efficacy is its binding affinity to its receptor, often expressed as the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. While precise, directly comparable Kd values for all GBL-receptor pairs are not always available in a single study, the literature suggests that these interactions are typically in the high-affinity, nanomolar range. This high affinity ensures that the signaling cascade can be triggered by the low concentrations of GBLs produced during the early stages of stationary phase.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for Receptor-DNA Binding
This assay is used to qualitatively and quantitatively assess the binding of a receptor protein (e.g., ArpA) to its target DNA promoter region and the inhibitory effect of the signaling molecule (e.g., this compound).
Materials:
-
Purified receptor protein (e.g., His-tagged ArpA)
-
DNA probe: A radiolabeled or fluorescently labeled DNA fragment containing the receptor's binding site (e.g., the promoter region of adpA).
-
Signaling molecule (e.g., this compound)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel (native)
-
Electrophoresis buffer (e.g., 0.5x TBE)
-
Detection system (e.g., autoradiography film or fluorescence imager)
Procedure:
-
Prepare Binding Reactions: In separate tubes, combine the labeled DNA probe with varying concentrations of the purified receptor protein. For competition assays, pre-incubate the receptor protein with varying concentrations of the signaling molecule before adding the DNA probe.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for binding to reach equilibrium.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the proteins and DNA.
-
Detection: After electrophoresis, dry the gel (if using radiolabeling) and expose it to autoradiography film or scan it using a fluorescence imager to visualize the DNA bands. A "shift" in the mobility of the labeled DNA indicates the formation of a protein-DNA complex. The intensity of the shifted band is proportional to the amount of complex formed.
In Vitro Transcription Assay
This assay measures the ability of a signaling molecule to induce the transcription of a target gene in a cell-free system.
Materials:
-
Linear DNA template containing the promoter of the target gene (e.g., adpA) and a reporter gene.
-
Purified RNA polymerase from Streptomyces.
-
Purified receptor protein (e.g., ArpA).
-
Signaling molecule (e.g., this compound).
-
Ribonucleotides (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT).
-
RNA loading buffer.
-
Denaturing polyacrylamide gel.
-
Detection system (e.g., autoradiography film).
Procedure:
-
Assemble Reactions: In separate tubes, combine the DNA template, RNA polymerase, and ribonucleotides. Add the receptor protein to the reactions, and for the experimental groups, add varying concentrations of the signaling molecule.
-
Incubation: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the transcription reactions by adding RNA loading buffer.
-
Electrophoresis: Denature the samples by heating and then load them onto a denaturing polyacrylamide gel to separate the RNA transcripts by size.
-
Detection: Dry the gel and expose it to autoradiography film. The intensity of the band corresponding to the full-length transcript is proportional to the level of transcription.
Quantification of Antibiotic Production
This method is used to assess the in vivo efficacy of a signaling molecule by measuring the amount of antibiotic produced by a Streptomyces strain in response to the molecule.
Materials:
-
Streptomyces strain (wild-type or a mutant deficient in signaling molecule production).
-
Liquid or solid culture medium.
-
Signaling molecule of interest.
-
Method for antibiotic extraction (e.g., solvent extraction).
-
Analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC).
-
Standard curve of the pure antibiotic.
Procedure:
-
Culture Inoculation: Inoculate the Streptomyces strain into the culture medium. For dose-response experiments, add the signaling molecule at various concentrations.
-
Incubation: Incubate the cultures under optimal conditions for growth and antibiotic production.
-
Extraction: At various time points, harvest the culture broth and/or mycelium and extract the antibiotic using an appropriate solvent.
-
Quantification: Analyze the extracted samples by HPLC. Compare the peak area of the antibiotic in the samples to a standard curve of the pure antibiotic to determine its concentration.
Conclusion
This compound and other γ-butyrolactones are highly potent signaling molecules that play a crucial role in regulating the complex life cycle of Streptomyces. While the fundamental signaling cascade is conserved, the specificity of the ligand-receptor interaction allows for fine-tuning of gene expression in different species. The high efficacy of these molecules, active at nanomolar concentrations, underscores their importance as key regulators of antibiotic production and morphological development. The experimental protocols outlined in this guide provide a framework for further quantitative and comparative studies to deepen our understanding of these intricate signaling networks, which is essential for the rational design of strategies to improve antibiotic yields and discover novel secondary metabolites.
References
- 1. pnas.org [pnas.org]
- 2. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AdpA Positively Regulates Morphological Differentiation and Chloramphenicol Biosynthesis in Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-Factor and Other γ-Butyrolactones in Bacterial Signaling
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of microbial communication, small, diffusible signaling molecules play a pivotal role in regulating a variety of physiological processes, including secondary metabolism and morphological differentiation. Among the most well-studied of these signaling molecules in the genus Streptomyces are the γ-butyrolactones (GBLs). This guide provides a detailed comparative analysis of the archetypal GBL, A-factor, from Streptomyces griseus, and other notable GBLs, offering insights into their signaling pathways, receptor-binding affinities, and the experimental methodologies used to study them.
Introduction to this compound and γ-Butyrolactones
This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) was the first identified GBL and acts as a microbial hormone in Streptomyces griseus, triggering streptomycin production and aerial mycelium formation at nanomolar concentrations.[1][2][3] Since its discovery, a diverse family of structurally related GBLs has been identified across different Streptomyces species, each with a high degree of specificity for its cognate receptor. These molecules, including SCBs from Streptomyces coelicolor, virginiae butanolides (VBs) from Streptomyces virginiae, and IM-2 from Streptomyces lavendulae, share a conserved γ-butyrolactone core but differ in the length and branching of their acyl side chains, which dictates their biological specificity.
Quantitative Comparison of this compound and Other γ-Butyrolactones
The efficacy of GBLs is determined by their binding affinity to specific intracellular receptor proteins and their effective concentration required to elicit a biological response. The following table summarizes key quantitative data for this compound and other well-characterized GBLs.
| Signaling Molecule | Producing Organism | Receptor Protein | Dissociation Constant (Kd) | Effective Concentration | Regulated Process(es) |
| This compound | Streptomyces griseus | ArpA | 0.7 nM[4] | 1 nM[1][2] | Streptomycin production, Aerial mycelium formation |
| SCB1 | Streptomyces coelicolor | ScbR | Not explicitly found | Induces antibiotic production[5] | Actinorhodin and undecylprodigiosin production |
| Virginiae Butanolide C (VB-C) | Streptomyces virginiae | BarA | 1.1 nM[6] | 0.8 ng/mL (~2.8 nM)[7] | Virginiamycin production |
| IM-2 Analogue | Streptomyces sp. strain FRI-5 | FarA | 1.3 nM[8] | Induces blue pigment and antibiotic production[8] | Pigment and nucleoside antibiotic production |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and other GBLs share a common mechanism of de-repression, where the binding of the GBL to its cognate receptor protein leads to the transcription of target genes.
This compound Signaling Pathway in Streptomyces griseus
The this compound signaling pathway is a well-elucidated cascade. In the absence of this compound, the receptor protein ArpA binds to the promoter region of the adpA gene, repressing its transcription.[3][9] Upon reaching a critical concentration, this compound binds to ArpA, causing a conformational change that leads to its dissociation from the DNA.[3] This de-repression allows for the transcription of adpA, which encodes a key transcriptional activator. AdpA then activates a large regulon, including the strR gene, a pathway-specific transcriptional activator for streptomycin biosynthesis.[10]
General γ-Butyrolactone Signaling Pathway
The signaling pathway for other GBLs, such as VBs and SCBs, follows a similar logic, although the specific components and downstream targets differ. The GBL binds to its cognate receptor (e.g., BarA for VBs, ScbR for SCBs), which is typically a TetR-family transcriptional regulator.[11][12] This binding event releases the receptor from its operator site(s) on the DNA, leading to the transcription of pathway-specific activator genes and ultimately, the production of secondary metabolites.
Experimental Protocols for Comparative Analysis
To quantitatively compare the activity of this compound and other GBLs, a standardized experimental approach is crucial. The following protocols outline a workflow for such a comparative analysis, leveraging a Green Fluorescent Protein (GFP) reporter system.
Experimental Workflow
Detailed Methodologies
1. Construction of a GFP-Based Reporter System
-
Objective: To create a reporter strain where the expression of Green Fluorescent Protein (GFP) is controlled by a promoter that is regulated by a GBL receptor.
-
Protocol:
-
Clone the promoter region of a gene known to be repressed by a specific GBL receptor (e.g., the adpA promoter for ArpA, the barB promoter for BarA) upstream of a promoterless gfp gene in an appropriate Streptomyces expression vector.
-
Introduce the resulting reporter plasmid into a Streptomyces host strain that expresses the corresponding GBL receptor protein. If the host strain produces the endogenous GBL, a mutant deficient in GBL biosynthesis should be used to avoid background activation.
-
Confirm the successful transformation and the functionality of the reporter system by adding a known concentration of the cognate GBL and observing GFP fluorescence.
-
2. GBL Activity Bioassay
-
Objective: To determine the effective concentration (EC50) of different GBLs in activating the reporter system.
-
Protocol:
-
Prepare stock solutions of this compound and other GBLs to be tested in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of each GBL to create a range of concentrations to be tested.
-
Inoculate a liquid culture of the reporter strain in a suitable medium.
-
Aliquot the culture into a multi-well plate.
-
Add the different concentrations of each GBL to the wells. Include a solvent-only control.
-
Incubate the plate under appropriate growth conditions (e.g., 28-30°C with shaking).
-
At a specific time point (e.g., 24-48 hours), measure the GFP fluorescence (Excitation: ~488 nm, Emission: ~509 nm) and the optical density at 600 nm (OD600) of the culture in each well using a plate reader.
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD600).
-
Plot the normalized fluorescence against the logarithm of the GBL concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response model to calculate the EC50 value for each GBL.
-
3. In Vitro Receptor-Ligand Binding Assay (Optional)
-
Objective: To determine the dissociation constant (Kd) of the interaction between a purified GBL receptor and different GBLs.
-
Protocol:
-
Overexpress and purify the GBL receptor protein (e.g., ArpA, BarA) with a suitable tag (e.g., His-tag) from E. coli.
-
Synthesize or obtain a radiolabeled or fluorescently labeled version of the cognate GBL.
-
Perform a competitive binding assay. Incubate a constant concentration of the purified receptor and the labeled GBL with increasing concentrations of unlabeled competitor GBLs (including this compound and other GBLs of interest).
-
Separate the bound from the free labeled GBL using a suitable method (e.g., equilibrium dialysis, filter binding assay, or surface plasmon resonance).
-
Quantify the amount of bound labeled GBL.
-
Plot the percentage of bound labeled GBL against the concentration of the unlabeled competitor.
-
Calculate the IC50 value from the competition curve and then determine the Ki (and subsequently the Kd) using the Cheng-Prusoff equation.
-
Conclusion
The comparative analysis of this compound and other γ-butyrolactones reveals a fascinating system of highly specific chemical communication in Streptomyces. While sharing a common structural scaffold and a conserved mechanism of action, the subtle variations in their acyl side chains lead to distinct biological activities. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the potency and specificity of these signaling molecules, paving the way for a deeper understanding of their regulatory networks and their potential applications in synthetic biology and drug discovery.
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome Sequence of the Streptomycin-Producing Microorganism Streptomyces griseus IFO 13350 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bistable Gene Switch for Antibiotic Biosynthesis: The Butyrolactone Regulon in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of binding protein of virginiae butanolide C, an autoregulator in virginiamycin production, from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of virginiae butanolide C, an inducer of virginiamycin production in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of the IM-2-binding protein from Streptomyces sp. strain FRI-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complex Structure of the DNA-binding Domain of AdpA, the Global Transcription Factor in Streptomyces griseus, and a Target Duplex DNA Reveals the Structural Basis of Its Tolerant DNA Sequence Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene replacement analysis of the Streptomyces virginiae barA gene encoding the butyrolactone autoregulator receptor reveals that BarA acts as a repressor in virginiamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrolactone autoregulator receptor protein (BarA) as a transcriptional regulator in Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Activity of A-Factor and its Analogs in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-species activity of A-Factor and other gamma-butyrolactone (GBL) signaling molecules in different Streptomyces species. The information presented is supported by experimental data to aid in the understanding of the specificity and potential for cross-talk in these important bacterial signaling systems.
Introduction to this compound and Gamma-Butyrolactones
This compound (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) is a small, diffusible signaling molecule, or microbial hormone, originally discovered in Streptomyces griseus.[1] At nanomolar concentrations, it triggers a complex regulatory cascade that initiates streptomycin production and morphological differentiation (sporulation).[2][3] this compound is the archetypal member of a larger family of gamma-butyrolactones (GBLs) that are widely distributed among Streptomyces species.[4] These GBLs, such as the SCBs in Streptomyces coelicolor and the virginiae butanolides (VBs) in Streptomyces virginiae, act as quorum-sensing molecules, regulating antibiotic production and, in some cases, morphogenesis.[4]
The specificity of these signaling systems is primarily determined by the cognate receptor proteins, which are members of the ArpA family of repressors.[5] In the absence of its specific GBL ligand, the receptor protein binds to DNA, repressing the transcription of key regulatory genes.[3] Binding of the GBL causes a conformational change in the receptor, leading to its dissociation from the DNA and the subsequent activation of the downstream gene cascade.
This compound Signaling Pathway
The this compound signaling pathway in Streptomyces griseus is a well-characterized model for GBL-mediated regulation.
Cross-Species Activity of this compound and its Analogs
The activity of this compound and its analogs is generally species-specific. This specificity is attributed to the high ligand selectivity of the cognate receptor proteins. The following table summarizes the known and expected cross-species activities.
| Signaling Molecule | Native Producer | Target Species | Minimum Effective Concentration (MEC) | Observed Effect | Reference(s) |
| This compound | S. griseus | S. griseus (this compound deficient mutant) | ~1 ng/mL (2.5 nM) | Restoration of streptomycin production and sporulation | [1] |
| S. coelicolor | No activity observed | No induction of pigmented antibiotics | [6] | ||
| S. virginiae | Data not available (expected to be inactive) | - | |||
| SCB1 | S. coelicolor | S. coelicolor | Induces precocious antibiotic synthesis | Induction of actinorhodin and undecylprodigiosin | |
| S. griseus | Data not available (expected to be inactive) | - | |||
| S. virginiae | Data not available (expected to be inactive) | - | |||
| Virginiae Butanolide C (VB-C) | S. virginiae | S. virginiae | 0.8 ng/mL | Induction of virginiamycin production | [7] |
| S. griseus (this compound deficient mutant) | Almost no activity | No restoration of streptomycin production or sporulation | [6] | ||
| S. coelicolor | Data not available (expected to be inactive) | - |
Data not available indicates that specific experimental values for the minimum effective concentration were not found in the surveyed literature. However, based on the known specificity of the receptor proteins, it is expected that the activity would be negligible.
Experimental Protocols
Bioassay for this compound Activity in Streptomyces griseus
This bioassay is used to determine the ability of a test compound to induce streptomycin production and/or sporulation in an this compound deficient mutant of S. griseus.
1. Materials:
- This compound deficient mutant of S. griseus (e.g., S. griseus HH1).
- YMPD agar plates (Yeast extract 4 g/L, Malt extract 10 g/L, Peptone 4 g/L, D-Glucose 4 g/L, Agar 15 g/L).
- Spore suspension of the S. griseus mutant.
- Test compound dissolved in a suitable solvent (e.g., ethanol).
- Sterile paper discs (6 mm diameter).
- Indicator strain for streptomycin bioassay (e.g., Bacillus subtilis).
- Soft nutrient agar for overlay.
2. Procedure:
References
- 1. Diastereoselective, Diversifiable Synthesis and Biological Evaluation of the Virginiamycin Inducers, the Virginiae Butanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of virginiae butanolide C, an inducer of virginiamycin production in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of A-Factor signaling in various actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A-factor and related γ-butyrolactone (GBL) signaling systems across various actinomycete species. This compound signaling is a crucial quorum-sensing mechanism that governs morphological differentiation and the production of a vast array of secondary metabolites, including many clinically important antibiotics. Understanding the variations in this pathway among different actinomycetes can offer insights into microbial chemical ecology and provide strategies for the discovery and enhanced production of novel therapeutic agents.
Comparative Analysis of γ-Butyrolactone (GBL) Production
The production of this compound and its analogs, collectively known as γ-butyrolactones (GBLs), is widespread among actinomycetes. While the canonical this compound was first identified in Streptomyces griseus, numerous other species produce a variety of GBLs with different acyl side chains. The presence of these signaling molecules often correlates with the activation of specific secondary metabolite biosynthetic gene clusters.
Table 1: Qualitative Comparison of GBL Production in Various Actinomycetes
The following table summarizes the detected GBLs in a range of actinomycete strains. This data is based on High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) analysis.
| Genus | Species | Strain | Detected GBLs (Side Chain) |
| Streptomyces | griseus | NBRC 13350 | iso-C7 (this compound) |
| coelicolor | A3(2) | iso-C5, n-C5, n-C6 | |
| virginiae | NBRC 12827 | n-C4, n-C5, n-C6 (Virginiae butanolides) | |
| lavendulae | NBRC 13768 | iso-C4, n-C4, iso-C5, n-C5 (IM-2) | |
| albulus | NBRC 14147 | iso-C5, n-C5, n-C6 | |
| avermitilis | NBRC 14893 | Not Detected | |
| lividans | NBRC 15682 | iso-C5, n-C5 | |
| Rhodococcus | rhodnii | JCM 3203 | n-C8 |
| erythropolis | NBRC 12538 | Not Detected | |
| Actinoplanes | missouriensis | NBRC 102362 | Not Detected |
| Micromonospora | echinospora | NBRC 109048 | Not Detected |
Data compiled from studies on GBL distribution in actinomycetes.
Table 2: Quantitative Comparison of Key this compound Signaling Components in Select Streptomyces Species
This table presents a quantitative comparison of GBL production, receptor binding affinity, and the primary transcriptional target for several well-studied Streptomyces species. These values are critical for understanding the sensitivity and response dynamics of the signaling pathway in each organism.
| Species | Signaling Molecule(s) | Typical Production Level | Receptor Protein | Binding Affinity (Kd) | Primary Target Gene |
| S. griseus | This compound | ~10⁻⁹ M[1] | ArpA | ~0.7 nM[2] | adpA[1][3] |
| S. coelicolor | SCB1, SCB2, SCB3 | Not explicitly quantified | ScbR | Not explicitly quantified | kasO, scbA, scbR[4][5] |
| S. virginiae | Virginiae Butanolides (VBs) | Effective at ~0.8 ng/mL[6] | BarA | Not explicitly quantified | barB[7][8] |
| S. lavendulae | IM-2 | Not explicitly quantified | FarA | ~1.3 nM | Not explicitly identified |
This compound Signaling Pathways
The this compound signaling cascade is a conserved mechanism in many Streptomyces species, though the specific components and downstream effects can vary. The general pathway involves the synthesis of a GBL, its binding to a cytoplasmic receptor protein, and the subsequent derepression of a key transcriptional activator.
Canonical this compound Signaling in Streptomyces griseus
In S. griseus, the pathway begins with the synthesis of this compound by the AfsA protein.[1] As the cell density increases, this compound accumulates and binds to its receptor, ArpA.[1] In the absence of this compound, ArpA acts as a repressor, binding to the promoter of the adpA gene and inhibiting its transcription.[1][3] The binding of this compound to ArpA causes a conformational change, leading to the dissociation of ArpA from the adpA promoter.[3][9] This derepression allows for the transcription and translation of AdpA, a global transcriptional activator that goes on to activate the expression of genes required for streptomycin biosynthesis and morphological differentiation.[1][3][10]
GBL Signaling in Other Actinomycetes
While the core logic of the pathway is conserved, the specific molecular players and their targets differ in other species.
-
Streptomyces coelicolor : Produces SCB1, which binds to the receptor ScbR. ScbR regulates its own expression, the expression of the SCB1 synthase gene (scbA), and the pathway-specific regulatory gene kasO for a cryptic polyketide.[4][5]
-
Streptomyces virginiae : Produces Virginiae butanolides (VBs) that bind to the BarA receptor. BarA represses the transcription of barB, a downstream regulatory gene, and virginiamycin biosynthesis is initiated upon VB binding to BarA.[7][8][11]
-
Streptomyces lavendulae : Produces IM-2, which binds to the FarA receptor with high specificity.[12]
Experimental Protocols
Accurate comparison of this compound signaling requires robust and standardized experimental procedures. Below are detailed methodologies for key experiments.
Quantification of γ-Butyrolactones (GBLs) by LC-MS
This protocol describes the extraction and quantification of GBLs from Streptomyces liquid cultures.
Materials:
-
Streptomyces culture grown in a suitable liquid medium (e.g., YEME).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Methanol (LC-MS grade).
-
High-Resolution Liquid Chromatograph-Mass Spectrometer (HR-LCMS).
-
GBL standards for calibration curve.
Procedure:
-
Culture Growth: Inoculate 100 mL of liquid medium with Streptomyces spores and incubate at 28-30°C with shaking until the desired growth phase is reached (typically late exponential or early stationary phase).
-
Extraction:
-
Centrifuge the culture at 5,000 x g for 15 minutes to pellet the mycelium.
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at 40°C.
-
-
Sample Preparation for LC-MS:
-
Re-dissolve the dried extract in 1 mL of methanol.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
HR-LCMS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution program with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Set the mass spectrometer to operate in positive ion mode and perform targeted analysis for the expected m/z of the GBLs of interest.
-
Quantify the GBLs by comparing the peak areas to a standard curve generated with known concentrations of GBL standards.
-
In Vitro Binding Assay of Receptor Protein and GBL
This protocol outlines a method to assess the binding of a GBL to its cognate receptor protein using a gel mobility shift assay.
Materials:
-
Purified recombinant receptor protein (e.g., His-tagged ArpA).
-
Biotin-labeled DNA probe containing the receptor's binding site.
-
GBL of interest dissolved in a suitable solvent (e.g., methanol).
-
Binding buffer (e.g., 20 mM HEPES pH 7.9, 1 mM EDTA, 10 mM (NH₄)₂SO₄, 1 mM DTT, 0.2% w/v Tween 20, 30 mM KCl).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Streptavidin-HRP conjugate and chemiluminescent substrate.
-
Native polyacrylamide gel.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified receptor protein, biotin-labeled DNA probe, and poly(dI-dC) in the binding buffer.
-
To test the effect of the GBL, add varying concentrations of the GBL to the reaction mixtures. Include a control with no GBL.
-
Incubate the reactions at room temperature for 20-30 minutes to allow binding to occur.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100 V) in a cold room or with a cooling system.
-
-
Transfer and Detection:
-
Transfer the DNA from the gel to a positively charged nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
Block the membrane and then incubate with streptavidin-HRP conjugate.
-
Wash the membrane and then apply the chemiluminescent substrate.
-
Visualize the bands on an imager. A shift in the mobility of the DNA probe indicates binding by the receptor protein. The disappearance of the shifted band in the presence of the GBL indicates that the ligand inhibits the DNA-binding activity of the receptor.
-
Quantitative RT-PCR Analysis of Target Gene Expression
This protocol details the measurement of changes in the expression of a target gene (e.g., adpA) in response to GBL treatment.
Materials:
-
Streptomyces culture.
-
GBL of interest.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR instrument and SYBR Green master mix.
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., hrdB).
Procedure:
-
Cell Culture and Treatment:
-
Grow a liquid culture of an this compound deficient mutant strain to the mid-exponential phase.
-
Add the GBL of interest to the culture at a final concentration known to be effective (e.g., 10 nM).
-
Continue to incubate the culture and harvest cells at various time points after GBL addition (e.g., 0, 30, 60, 120 minutes).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the harvested cells using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
Synthesize cDNA from the total RNA using reverse transcriptase and random hexamer primers.
-
-
qPCR:
-
Set up qPCR reactions containing SYBR Green master mix, cDNA template, and gene-specific primers for the target and housekeeping genes.
-
Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing the GBL-treated samples to the untreated control.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for studying this compound signaling and the logical relationship of the components.
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bacterial hormone (the SCB1) directly controls the expression of a pathway-specific regulatory gene in the cryptic type I polyketide biosynthetic gene cluster of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Structure-activity relationships of virginiae butanolide C, an inducer of virginiamycin production in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrolactone autoregulator receptor protein (BarA) as a transcriptional regulator in Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification by gene deletion analysis of barB as a negative regulator controlling an early process of virginiamycin biosynthesis in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA microarray analysis of global gene regulation by this compound in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene replacement analysis of the Streptomyces virginiae barA gene encoding the butyrolactone autoregulator receptor reveals that BarA acts as a repressor in virginiamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and characterization of the IM-2-binding protein from Streptomyces sp. strain FRI-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the A-Factor and ArpA Interaction: A Comparative Analysis of Methodologies
For researchers in microbiology, drug discovery, and molecular biology, understanding the intricacies of signaling pathways is paramount. The A-Factor signaling cascade in Streptomyces griseus, a key regulator of antibiotic production and morphological differentiation, presents a classic model for studying small molecule-protein interactions. The binding of the signaling molecule, this compound, to its receptor protein, ArpA, is the critical initiation step in this pathway. This guide provides a comparative overview of modern biophysical and biochemical techniques that can be employed to validate and quantify this pivotal interaction, offering insights for researchers aiming to dissect similar systems.
The this compound signaling pathway is a well-established model for microbial chemical communication.[1] this compound, a γ-butyrolactone, acts as a microbial hormone that, upon reaching a critical concentration, binds to the this compound receptor protein, ArpA.[1][2][3] ArpA is a DNA-binding protein that, in the absence of this compound, acts as a transcriptional repressor of the adpA gene.[4][5] The binding of this compound to ArpA induces a conformational change that causes ArpA to dissociate from its DNA binding site on the adpA promoter.[4][6] This derepression allows for the transcription of adpA, which encodes a key transcriptional activator that, in turn, initiates the expression of genes required for streptomycin biosynthesis and aerial mycelium formation.[1][4]
Visualizing the this compound Signaling Pathway
The following diagram illustrates the core components and regulatory logic of the this compound signaling cascade.
References
- 1. AdpA, a central transcriptional regulator in the this compound regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of the this compound receptor gene from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound regulatory cascade and cAMP in the regulation of physiological and morphological development in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Naturally Produced A-Factor for Researchers
For researchers in microbiology, drug discovery, and metabolic engineering, the choice between chemically synthesized and microbially produced signaling molecules is a critical one. This guide provides an objective comparison of synthetic and naturally produced A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a key microbial hormone that governs antibiotic production and morphological differentiation in Streptomyces griseus. We present a detailed analysis of their production, physicochemical properties, and biological activity, supported by experimental protocols and data.
Executive Summary
This compound is a γ-butyrolactone signaling molecule that, at nanomolar concentrations, triggers a complex signaling cascade in Streptomyces griseus, leading to the production of the antibiotic streptomycin and the formation of aerial mycelium and spores.[1][2] The availability of this compound is crucial for studying these processes and for potential applications in industrial fermentation. Both natural production through fermentation of S. griseus and chemical synthesis are viable sources of this compound. While chemically identical when pure, the two sources present different advantages and disadvantages in terms of yield, purity, cost, and scalability. This guide aims to provide the necessary information for researchers to make an informed decision based on their specific needs.
Data Presentation: A Comparative Analysis
The following tables summarize the key comparative aspects of naturally produced and synthetically produced this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₁₃H₂₂O₄ | PubChem CID: 119102[3] |
| Molecular Weight | 242.31 g/mol | PubChem CID: 119102[3] |
| Appearance | Solid powder | Smolecule[4] |
| Solubility | Soluble in DMSO | Smolecule[4] |
| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | Smolecule[4] |
Table 2: Comparison of Production and Purity
| Parameter | Naturally Produced this compound | Synthetically Produced this compound | Key Considerations |
| Source | Fermentation of Streptomyces griseus | Multi-step chemical synthesis | Natural production is dependent on microbial growth conditions, while synthesis offers a controlled chemical process. |
| Typical Yield | Variable, generally low (µg/L to mg/L range) | Can be higher and more scalable (gram scale reported) | Fermentation yields are often limited by feedback inhibition and complex metabolic regulation.[5] Synthetic yields are dependent on the efficiency of each reaction step.[6] |
| Purity | Requires extensive purification to remove media components and other metabolites | High purity (>98%) can be achieved through chromatographic purification.[4] | Natural extracts are complex mixtures requiring multi-step purification. Synthetic routes can have well-defined byproducts that may be easier to separate. |
| Cost-Effectiveness | Potentially lower raw material costs but higher downstream processing costs. | Higher initial raw material and reagent costs, but potentially more straightforward purification. | The overall cost-effectiveness depends on the desired scale and purity. For large-scale production, optimizing fermentation may be more economical.[7] |
Table 3: Biological Activity Comparison
| Parameter | Naturally Produced this compound | Synthetically Produced this compound | Experimental Evidence |
| Bioactivity | Induces streptomycin production and sporulation in S. griseus at nanomolar concentrations. | Induces streptomycin production and sporulation in S. griseus at nanomolar concentrations. | Studies have shown that chemically synthesized this compound can fully restore streptomycin production and sporulation in this compound deficient mutants of S. griseus.[1] |
| Specificity | Highly specific for its receptor protein (ArpA). | The correct stereoisomer is highly specific for the ArpA receptor. | The biological activity is highly dependent on the stereochemistry of the molecule.[6] |
Experimental Protocols
Detailed methodologies for the production, purification, and bioassay of this compound are provided below.
Protocol 1: Natural Production and Extraction of this compound from Streptomyces griseus
This protocol describes the cultivation of S. griseus and the subsequent extraction and purification of this compound.
1. Culture and Fermentation:
-
Inoculate a spore suspension of Streptomyces griseus into a suitable seed medium and incubate at 28°C with shaking for 48 hours.
-
Transfer the seed culture to a production medium optimized for this compound production (e.g., a nutrient-rich medium with glucose and soybean meal).
-
Ferment for 5-7 days at 28°C with vigorous aeration and agitation.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Acidify the supernatant to pH 3-4 with HCl.
-
Extract the acidified broth with an equal volume of ethyl acetate twice.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., chloroform).
-
Apply the concentrated extract to a silica gel column chromatography system.
-
Elute with a gradient of chloroform and methanol.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and a bioassay.
-
Pool the active fractions and evaporate the solvent.
-
Further purify the this compound using high-performance liquid chromatography (HPLC) with a reverse-phase column.
Protocol 2: Chemical Synthesis of this compound
This protocol provides a general overview of a synthetic route to produce (±)-A-Factor. The synthesis of the specific (3R) stereoisomer requires chiral starting materials or asymmetric synthesis techniques as described in the literature.[6]
1. Synthesis of the γ-Butyrolactone Core:
-
A key step involves the formation of the γ-butyrolactone ring. One approach is the olefination of dihydroxyacetone followed by a series of reduction and protection steps to yield a protected (R)-paraconyl alcohol.[6]
2. Acylation:
-
The protected γ-butyrolactone core is then acylated with 6-methylheptanoyl chloride in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS).[6]
3. Deprotection:
-
The protecting group on the hydroxymethyl moiety is removed to yield the final this compound molecule.
4. Purification:
-
The synthesized this compound is purified using column chromatography on silica gel, followed by HPLC to achieve high purity.
Protocol 3: this compound Bioassay for Induction of Streptomycin Production
This protocol describes a method to quantify the biological activity of this compound by measuring its ability to induce streptomycin production in an this compound deficient mutant of S. griseus.
1. Preparation of Test Strain:
-
Use an this compound deficient mutant of Streptomyces griseus.
-
Prepare a spore suspension of the mutant strain.
2. Assay Procedure:
-
Prepare a series of dilutions of the this compound sample (either naturally produced or synthetic) in a suitable solvent (e.g., ethanol).
-
Inoculate a production medium with the spore suspension of the this compound deficient mutant.
-
Add the different dilutions of this compound to the cultures. Include a negative control (solvent only) and a positive control (a known concentration of pure this compound).
-
Incubate the cultures under optimal conditions for streptomycin production (e.g., 28°C for 5-7 days).
3. Quantification of Streptomycin:
-
After the incubation period, harvest the culture broth by centrifugation.
-
The concentration of streptomycin in the supernatant can be determined using a variety of methods, including:
-
Agar diffusion assay: Plate the supernatant on an agar plate seeded with a streptomycin-sensitive indicator bacterium (e.g., Bacillus subtilis). The diameter of the zone of inhibition is proportional to the streptomycin concentration.
-
High-Performance Liquid Chromatography (HPLC): A more precise method for quantifying streptomycin concentration.
-
Spectrophotometric methods: Specific colorimetric assays can also be used for quantification.[8]
-
4. Data Analysis:
-
Create a dose-response curve by plotting the amount of streptomycin produced against the concentration of this compound added.
-
From this curve, the specific activity of the this compound sample can be determined.
Mandatory Visualizations
The following diagrams illustrate the this compound signaling pathway and a generalized workflow for comparing naturally and synthetically produced this compound.
Caption: this compound Signaling Pathway in Streptomyces griseus.
Caption: Workflow for Comparing Natural and Synthetic this compound.
Conclusion
The choice between naturally produced and synthetic this compound depends heavily on the specific research application. For studies requiring high purity and well-characterized material, and where cost is less of a concern for the quantities needed, synthetic this compound is the superior choice. Its production is not subject to the variability of microbial cultures, and it can be synthesized to a high degree of purity. For large-scale applications, such as in industrial fermentation, optimizing the natural production of this compound in S. griseus may be more cost-effective in the long run. The detailed protocols and comparative data provided in this guide should assist researchers in making a well-informed decision that best suits their experimental needs and budgetary constraints.
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H22O4 | CID 119102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone | 51311-41-2 | >98% [smolecule.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Unveiling the A-Factor: A Comparative Guide to Structural Validation by Mass Spectrometry and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise structural confirmation of signaling molecules like A-Factor is paramount. This guide provides an objective comparison of mass spectrometry with other key analytical techniques for the validation of this compound's structure, supported by experimental data and detailed protocols.
This compound, chemically identified as 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone, is a microbial hormone that plays a critical role in triggering streptomycin biosynthesis and cellular differentiation in Streptomyces griseus. The validation of its unique γ-butyrolactone structure is crucial for understanding its biological activity and for the development of potential therapeutic agents. This guide will delve into the application of mass spectrometry for this purpose and compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
At a Glance: Comparison of Analytical Techniques for this compound Structure Validation
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular weight and fragmentation pattern | Atomic connectivity and stereochemistry | 3D atomic arrangement in a crystal |
| Sample Requirement | Micrograms to nanograms | Milligrams | Milligrams (requires single crystal) |
| Sensitivity | High (femtogram to attogram range) | Moderate | Low (requires well-ordered crystals) |
| Structural Detail | Provides molecular formula and substructural information through fragmentation. | Provides detailed information on the chemical environment of each atom, enabling complete structure elucidation. | Provides precise atomic coordinates and bond lengths/angles. |
| Key Advantage | High sensitivity and ability to analyze complex mixtures when coupled with chromatography (e.g., GC-MS). | Unambiguous structure determination and stereochemical assignment. | The "gold standard" for absolute structure determination. |
| Limitation | Isomers can be difficult to distinguish without tandem MS; detailed stereochemistry is not directly determined. | Lower sensitivity; requires pure samples. | Crystal growth can be a significant bottleneck; the determined structure is of the solid state. |
Mass Spectrometry in the Spotlight: Validating this compound's Structure
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₃H₂₂O₄, Molecular Weight: 242.31 g/mol ), mass spectrometry provides the initial and crucial confirmation of its molecular weight.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
-
Sample Preparation: A purified sample of this compound is dissolved in a volatile organic solvent such as methanol or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates this compound from any impurities based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is commonly used, where high-energy electrons bombard the this compound molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Expected Mass Spectrum Data for this compound
The mass spectrum of this compound is expected to show a molecular ion peak at an m/z corresponding to its molecular weight. The fragmentation pattern provides a fingerprint that helps to confirm the structure.
| m/z Value (Hypothetical) | Interpretation |
| 242 | Molecular Ion [M]⁺ |
| 227 | Loss of a methyl group (-CH₃) |
| 199 | Loss of a propyl group (-C₃H₇) |
| 141 | Cleavage of the isocapryloyl side chain |
| 113 | Fragment corresponding to the isocapryloyl group [C₇H₁₃O]⁺ |
| 85 | Fragment corresponding to the γ-butyrolactone ring with the hydroxymethyl group |
Note: This table represents a hypothetical fragmentation pattern based on the known structure of this compound. Actual experimental data may vary.
Alternative Methods for this compound Structure Validation
While mass spectrometry is excellent for determining molecular weight and formula, other techniques are necessary for a complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
-
Sample Preparation: A purified sample of this compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in a high-field NMR spectrometer. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity between protons and carbons.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to piece together the molecule's structure, including the relative stereochemistry of the chiral centers.
| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
| C1' (C=O, side chain) | - | ~210 |
| C2' (CH₂) | 2.5 (t) | ~45 |
| C3' (CH₂) | 1.6 (m) | ~25 |
| C4' (CH₂) | 1.3 (m) | ~30 |
| C5' (CH) | 1.5 (m) | ~38 |
| C6' (CH₃) | 0.9 (d) | ~22 |
| C7' (CH₃) | 0.9 (d) | ~22 |
| C2 (CH) | 4.5 (dd) | ~50 |
| C3 (CH) | 2.8 (m) | ~40 |
| C4 (CH₂) | 4.2 (m), 4.0 (m) | ~70 |
| C5 (C=O, lactone) | - | ~175 |
| C6 (CH₂OH) | 3.7 (m) | ~65 |
Note: This table represents predicted chemical shifts. Actual experimental values are necessary for definitive assignment.
X-ray Crystallography
X-ray crystallography provides the absolute three-dimensional structure of a molecule in a crystalline state. It is considered the definitive method for structural determination.
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion methods.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. A model of the this compound molecule is built into the electron density and refined to best fit the experimental data.
A successful X-ray crystallographic analysis would provide the precise coordinates of every atom in the this compound molecule, confirming its connectivity, bond lengths, bond angles, and absolute stereochemistry.
Signaling Pathway of this compound
The validated structure of this compound is the foundation for understanding its biological function. This compound initiates a signaling cascade in Streptomyces griseus that ultimately leads to the production of streptomycin.
Caption: this compound signaling cascade in Streptomyces griseus.
Experimental Workflow for this compound Structure Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound, integrating the discussed analytical techniques.
A Comparative Guide to A-Factor and Other Global Regulators in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces is a cornerstone of natural product discovery, renowned for its complex lifecycle and prolific production of secondary metabolites, including a majority of clinically used antibiotics. The transition from vegetative growth to morphological differentiation and antibiotic biosynthesis is a tightly controlled process orchestrated by a complex network of global regulators. Among these, the A-factor signaling cascade holds a pivotal role. This guide provides an objective comparison of the this compound system with other key global regulators in Streptomyces, supported by experimental data, to aid researchers in understanding and manipulating these intricate regulatory networks for enhanced antibiotic production and novel drug discovery.
Introduction to Key Global Regulators
Streptomyces utilizes a sophisticated hierarchy of regulatory proteins to integrate various environmental and physiological signals, ensuring the timely activation of secondary metabolism and the onset of sporulation. Here, we focus on a selection of well-characterized global regulators and compare their roles and mechanisms to that of the this compound system.
-
This compound (via AdpA): A γ-butyrolactone signaling molecule that triggers a phosphorylation cascade, leading to the activation of the master regulator AdpA.[1] AdpA, in turn, directly and indirectly controls a vast regulon encompassing genes for secondary metabolism, morphological differentiation, and primary metabolism.[2][3][4][5]
-
DasR: A key regulator that links primary carbon metabolism to secondary metabolism. DasR senses the availability of N-acetylglucosamine (GlcNAc), a component of chitin, and accordingly represses or activates antibiotic production.[6][7][8][9]
-
BldA: A unique tRNA that recognizes the rare UUA leucine codon. The presence of this codon in the transcripts of many developmental and antibiotic regulatory genes makes BldA a crucial translational control point.[10][11][12][13][14]
-
AbsA1/AbsA2: A two-component system where AbsA1 is the sensor kinase and AbsA2 is the response regulator. The phosphorylated form of AbsA2 generally acts as a repressor of antibiotic biosynthesis.[15][16]
Comparative Analysis of Regulatory Scope and Impact
The influence of these global regulators on the Streptomyces cell is extensive and often overlapping. The following tables summarize the available quantitative data from various studies to provide a comparative overview. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the Streptomyces species studied.
Table 1: Comparison of Regulon Sizes
| Regulator | Streptomyces Species | Experimental Method | Number of Directly Regulated Genes/Operons | Number of Binding Sites | Reference(s) |
| AdpA | S. griseus | ChIP-seq & Transcriptome | >500 | >1200 | [5] |
| S. venezuelae | ChIP-seq & RNA-seq | 49-91 (core regulon) | ~200 | [2][17] | |
| DasR | S. coelicolor | ChIP-on-chip | Not explicitly stated | Growth-phase dependent | [6][7][9] |
| BldA | S. coelicolor | Transcriptomics & Proteomics | 147 (influenced) | N/A (tRNA) | [10] |
| AbsA2 | S. coelicolor | ChIP-on-chip | Not explicitly stated | Binds to promoters of actII-orfIV, redZ, and cda cluster genes | [15][18][19] |
Table 2: Impact on Antibiotic Production
| Regulator | Effect on Antibiotic Production | Examples of Affected Antibiotics | Reference(s) |
| This compound (AdpA) | Generally a strong activator | Streptomycin, Chloramphenicol, Daptomycin, Nikkomycin | [2][3] |
| DasR | Repressor (in the absence of GlcNAc) | Actinorhodin, Undecylprodigiosin | [6][8] |
| BldA | Essential for the production of many antibiotics | Actinorhodin, Undecylprodigiosin, Calcium-Dependent Antibiotic (CDA) | [11] |
| AbsA1/AbsA2 | Repressor (phosphorylated AbsA2) | Actinorhodin, Undecylprodigiosin, CDA | [15][16] |
Signaling and Regulatory Pathways
The interplay between these global regulators forms a complex network that fine-tunes the cellular response to various stimuli.
This pathway illustrates how the accumulation of this compound relieves the repression of adpA transcription, leading to the activation of a wide range of genes responsible for antibiotic production and morphological changes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of these regulatory systems. Below are outlines of key experimental protocols.
Transcriptome Analysis (RNA-seq)
Objective: To quantitatively compare the global gene expression profiles of wild-type and regulator mutant strains.
Methodology:
-
Culture and RNA Extraction: Grow Streptomyces strains (e.g., wild-type and a ΔadpA mutant) in a suitable liquid medium to the desired growth phase (e.g., late exponential phase). Harvest mycelium by centrifugation and immediately freeze in liquid nitrogen. Extract total RNA using a robust method that includes mechanical lysis (e.g., bead beating) and a commercial RNA purification kit.[20][21][22] RNA integrity should be assessed using a bioanalyzer.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Construct cDNA libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to the reference Streptomyces genome. Quantify gene expression levels and identify differentially expressed genes between the wild-type and mutant strains using appropriate bioinformatics tools (e.g., DESeq2, edgeR).
References
- 1. SIGNALS AND REGULATORS THAT GOVERN STREPTOMYCES DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdpA, a Global Regulator of Hundreds of Genes, Including Those for Secondary Metabolism, in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Identified members of the Streptomyces lividans AdpA regulon involved in differentiation and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide distribution of AdpA, a global regulator for secondary metabolism and morphological differentiation in Streptomyces, revealed the extent and complexity of the AdpA regulatory network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-Wide Analysis of In Vivo Binding of the Master Regulator DasR in Streptomyces coelicolor Identifies Novel Non-Canonical Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide analysis of in vivo binding of the master regulator DasR in Streptomyces coelicolor identifies novel non-canonical targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New pleiotropic effects of eliminating a rare tRNA from Streptomyces coelicolor, revealed by combined proteomic and transcriptomic analysis of liquid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Gene bldA, a regulator of morphological differentiation and antibiotic production in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A genetic and bioinformatic analysis of Streptomyces coelicolor genes containing TTA codons, possible targets for regulation by a developmentally significant tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evolutionary flux of potentially bldA-dependent Streptomyces genes containing the rare leucine codon TTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genome-wide analysis of the role of the antibiotic biosynthesis regulator AbsA2 in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic and transcriptional analysis of absA, an antibiotic gene cluster-linked two-component system that regulates multiple antibiotics in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Analysis and Bioactivity of A-Factor Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analogs of the Saccharomyces cerevisiae a-mating factor (a-factor), a lipopeptide pheromone crucial for initiating the yeast mating pathway. We delve into the functional significance of key structural modifications and their impact on bioactivity, supported by experimental data. Detailed methodologies for the key bioassays are provided to facilitate the replication and extension of these findings.
Comparison of this compound Analog Bioactivity
The bioactivity of synthetic this compound and its analogs is commonly assessed by their ability to induce growth arrest in MATα yeast cells. The following table summarizes the relative bioactivities of several key analogs compared to the wild-type this compound.
| Analog | Structural Modification | Relative Bioactivity | Reference |
| Wild-type this compound | Tyr-Ile-Ile-Lys-Gly-Val-Phe-Trp-Asp-Pro-Ala-Cys(S-Farnesyl)OCH3 | 1x (Endpoint: 0.12 ng) | [1] |
| Nonfarnesylated this compound | Lacks the S-farnesyl group on the C-terminal cysteine. | 100-1000x less active | [2] |
| Nonmethylated this compound | Lacks the methyl ester on the C-terminal cysteine. | 100-1000x less active | [2] |
| Photoactive analog 2 | Contains a shorter photoactive isoprenoid spacer. | ~2x less active (Endpoint: 0.25 ng) | [1] |
| Photoactive analog 3 | Contains a longer photoactive isoprenoid spacer. | ~4x less active (Endpoint: 0.50 ng) | [1] |
Experimental Protocols
Yeast Growth Arrest Assay
This bioassay is a fundamental method to determine the biological activity of this compound and its analogs. It quantifies the ability of the pheromone to induce growth arrest in MATα cells, which express the this compound receptor, Ste3p.
Principle: When MATα cells detect this compound, they undergo growth arrest in the G1 phase of the cell cycle. This response is visualized as a clear zone of growth inhibition on a lawn of MATα cells. The size of this zone, or the minimum amount of compound required to produce it (the endpoint), is proportional to the bioactivity of the this compound analog.
Materials:
-
MATα S. cerevisiae strain (e.g., RC757)
-
YPD agar plates
-
Synthetic this compound and its analogs
-
Control strains: MATa strain (e.g., LM102, which does not respond to this compound) and this compound secreting strain (e.g., X2180-1A)
-
Sterile filter paper discs
Procedure:
-
Prepare a lawn of MATα cells: Aseptically spread a culture of the MATα strain (e.g., RC757) onto the surface of a YPD agar plate to create a uniform lawn of cells.
-
Apply this compound and analogs:
-
For quantitative analysis, spot serial dilutions of the synthetic this compound and its analogs onto the lawn.
-
For qualitative controls, place sterile filter paper discs impregnated with known amounts of the compounds or apply patches of control yeast strains (MATa and this compound secreting) onto the plate.
-
-
Incubate: Incubate the plates at 30°C for 24-48 hours.
-
Observe and Quantify:
-
Observe the formation of clear zones of growth inhibition around the points of application.
-
The endpoint is determined as the lowest concentration or amount of the compound that produces a visible zone of inhibition.
-
The relative bioactivity of the analogs is calculated by comparing their endpoints to that of the wild-type this compound.[1]
-
Controls:
-
Positive Control: Wild-type synthetic this compound or a strain that secretes this compound.
-
Negative Control: A MATa strain that does not respond to this compound should be used to ensure that the observed growth arrest is not due to general toxicity of the compounds.[1]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in S. cerevisiae
The binding of this compound to its G-protein coupled receptor, Ste3p, on the surface of MATα cells initiates a signal transduction cascade. This pathway ultimately leads to changes in gene expression and cell cycle arrest, preparing the cell for mating.
Caption: Simplified this compound signaling cascade in yeast.
Experimental Workflow for Functional Analysis of this compound Analogs
The systematic evaluation of novel this compound analogs involves a multi-step process from synthesis to biological characterization.
Caption: Workflow for analyzing this compound analog bioactivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Protein-Based Reagents in the Laboratory
For researchers and professionals in drug development, the proper disposal of laboratory reagents is a cornerstone of a safe and compliant operational environment. While the specific agent "A-Factor" is not explicitly detailed in publicly available safety data, this guide provides a comprehensive framework for the proper disposal of protein-based reagents, often designated with "Factor" in their nomenclature, such as Factor VIIa substrate or Human Factor Xa.[1][2] Adherence to these protocols is critical for mitigating biological hazards and ensuring a secure laboratory setting.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for the specific reagent.[3] All personnel must be equipped with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1][4] All handling of waste should be conducted in a designated area to prevent cross-contamination with active experiments.[1]
Step-by-Step Disposal Procedures
The primary objective in disposing of protein-based reagents is the denaturation and inactivation of the protein to eliminate its biological activity.[1] This can be accomplished through several methods, outlined below.
Waste Segregation and Containerization:
-
Collect all waste containing the protein-based reagent in a clearly labeled, leak-proof container.[1][5]
-
The container must be compatible with the chosen inactivation agent to prevent unintended chemical reactions.[1][4]
-
Do not mix different waste streams.[6]
-
Containers should be filled to no more than 90% capacity and kept closed when not in use.[7]
Method 1: Chemical Denaturation and Inactivation
This method is suitable for liquid waste containing the protein reagent.
-
Inactivation: Add a chemical denaturant to the waste container. A common and effective denaturant for proteins is bleach (sodium hypochlorite). Add household bleach to achieve a final concentration of at least 10% and allow for a contact time of at least 30 minutes.[1]
-
Neutralization: If strong acids or bases are used for inactivation, the waste must be neutralized to a pH between 6.0 and 8.0 before disposal into the sanitary sewer system.[1]
-
Final Disposal: After inactivation and neutralization, the liquid can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional and local regulations.[1][8]
Method 2: Heat Inactivation (Autoclaving)
This method is suitable for both liquid and solid waste.
-
Packaging: Place waste in an autoclavable biohazard bag or container.
-
Autoclaving: Process the waste in a validated autoclave cycle, typically at 121°C (250°F) for a minimum of 30 minutes. The exact time may vary based on the volume and nature of the waste.
-
Final Disposal:
Summary of Inactivation Methods
| Method | Waste Type | Key Parameters | Final Disposal |
| Chemical Denaturation | Liquid | 10% final bleach concentration, 30-minute contact time, neutralization to pH 6.0-8.0.[1] | Sanitary Sewer[1] |
| Heat Inactivation (Autoclaving) | Liquid & Solid | Minimum 121°C for 30 minutes (validation required). | Liquid: Sanitary Sewer; Solid: Regular Trash (post-cooling)[1] |
Experimental Protocols
Protocol for Chemical Inactivation of a Protein-Based Reagent:
-
Preparation: Don appropriate PPE (lab coat, gloves, safety goggles).[1] Work in a designated waste handling area.
-
Segregation: Collect all liquid waste containing the protein reagent in a labeled, leak-proof container compatible with bleach.[1]
-
Inactivation: For every 900 mL of waste, add 100 mL of household bleach to achieve a 10% final concentration.[1] Swirl the container gently to mix.
-
Contact Time: Allow the mixture to stand for at least 30 minutes.[1]
-
Neutralization (if applicable): If the waste is acidic or basic, adjust the pH to between 6.0 and 8.0 using appropriate neutralizing agents.
-
Disposal: Pour the inactivated and neutralized solution down the sanitary sewer, followed by a large volume of water.[1]
Visualizing Disposal and Safety Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams illustrate the disposal workflow for protein-based reagents and a general chemical waste segregation scheme.
Caption: Disposal workflow for protein-based reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. enzymeresearch.com [enzymeresearch.com]
- 3. ccohs.ca [ccohs.ca]
- 4. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling "A-Factor"
For researchers, scientists, and professionals in drug development, the proper handling of novel or potent compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for managing a hypothetical, biologically active substance designated "A-Factor." These procedures are based on established best practices for handling potentially hazardous chemical and biological agents in a laboratory setting.
Disclaimer: "this compound" is a placeholder term for a potent, biologically active compound. The following guidelines are general best practices. Always consult the specific Safety Data Sheet (SDS) for any known compound and conduct a thorough, substance-specific risk assessment before beginning any work.[1][2][3]
Hazard Identification and Risk Assessment
Before any handling of this compound, a comprehensive risk assessment is mandatory.[4][5] This initial step is crucial for understanding the potential hazards and implementing appropriate control measures.
Key Assessment Areas:
-
Route of Exposure: Determine the potential routes of exposure (e.g., inhalation, ingestion, skin contact, injection).
-
Toxicity: Evaluate the known or predicted acute and chronic toxicity.
-
Physical Hazards: Assess any physical hazards such as flammability, reactivity, or explosivity.
-
Concentration and Quantity: The risks associated with handling this compound will vary with the concentration and quantity being used.
A general risk assessment workflow is outlined below.
Caption: A stepwise workflow for conducting a risk assessment before handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure.[4][6] The level of PPE required will be dictated by the risk assessment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashes. A face shield may be necessary for larger quantities or high-risk procedures.[6] |
| Hand Protection | Chemically resistant gloves appropriate for the solvent used to dissolve or dilute this compound. Double-gloving is recommended when handling concentrated solutions. Consult a glove compatibility chart. |
| Body Protection | A lab coat is standard. For higher-risk activities, a chemically resistant apron or a disposable gown may be required. |
| Respiratory Protection | If this compound is volatile or can form aerosols, work must be conducted in a certified chemical fume hood or biological safety cabinet. If this is not possible, a respirator may be required. |
Operational Plan: Handling and Storage
A clear operational plan ensures that this compound is handled safely and consistently.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood.
-
Verify that the container is intact and properly labeled.
Preparation of Solutions:
-
All weighing and preparation of stock solutions should be performed in a chemical fume hood or other ventilated enclosure.
-
Use disposable equipment whenever possible to minimize contamination.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
Storage:
-
Store this compound in a designated, secure, and well-ventilated area.
-
Follow any specific storage conditions indicated in the SDS (e.g., temperature, light sensitivity).
-
Ensure containers are tightly sealed and stored in secondary containment to prevent spills.[7]
The logical flow for handling this compound from receipt to use is depicted in the following diagram.
Caption: A procedural diagram for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[8][9]
Waste Segregation:
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a labeled, leak-proof hazardous waste container. Do not mix incompatible waste streams.[10]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Segregate waste according to institutional guidelines (e.g., chemical, biological, radioactive).
-
Ensure all waste containers are clearly labeled with the contents, including "this compound."
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open and away from the eyeball. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
| Spill | Alert others in the area. If the spill is small and you are trained to do so, contain and clean up the spill using an appropriate spill kit. For large spills, evacuate the area and contact EHS. |
Hypothetical Signaling Pathway of this compound
As this compound is a placeholder for a biologically active compound, it is likely to interact with cellular signaling pathways.[11][12] The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to a cellular response. This is a generalized model based on common growth factor signaling pathways.[13][14]
Caption: A conceptual diagram of a possible signaling pathway initiated by this compound.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with working with potent, biologically active compounds like "this compound," fostering a safe and productive research environment.
References
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. ccohs.ca [ccohs.ca]
- 3. hsa.ie [hsa.ie]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. bestsafetygear.site123.me [bestsafetygear.site123.me]
- 6. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 7. How to safely handle, store and dispose of hazardous substances - Citation [citation.co.uk]
- 8. sbnsoftware.com [sbnsoftware.com]
- 9. sunshineecoworks.com [sunshineecoworks.com]
- 10. 5 Safety Rules for Handling Hazardous Waste! - KenBay [kenbay.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Signal transduction - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
